Erythrinin C
Description
This compound has been reported in Erythrina suberosa, Lupinus albus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVKGDFOQADTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erythrinin C: A Comprehensive Technical Guide on its Presumed Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin C, a natural flavonoid, has demonstrated cytotoxic effects against various cancer cell lines. Computational studies have identified a principal molecular target: dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide synthesizes the current understanding of this compound's mechanism of action, primarily focusing on the downstream cellular consequences of DHODH inhibition. While direct experimental data on this compound is limited, this document extrapolates from extensive research on known DHODH inhibitors to present a putative mechanistic framework. This guide covers the induction of apoptosis, cell cycle arrest, and associated signaling pathways, providing detailed experimental methodologies and quantitative data to support future research and drug development efforts.
Introduction
This compound is a flavonoid compound that has shown promise as an anti-cancer agent, exhibiting cytotoxicity against lung adenocarcinoma and breast cancer cell lines[1]. The primary evidence for its mechanism of action comes from in-silico studies, which have shown that this compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH)[1][2]. DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells[3][4]. This dependency on de novo pyrimidine synthesis makes DHODH an attractive target for cancer therapy[4][5]. This guide will provide an in-depth overview of the presumed mechanism of action of this compound in cancer cells, based on its predicted inhibition of DHODH.
Core Mechanism: DHODH Inhibition
Computational docking studies have revealed that this compound exhibits a strong binding affinity for DHODH, with a binding energy of -11.395 kcal/mol[1][2]. This predicted inhibition of DHODH is the cornerstone of our current understanding of this compound's anti-cancer activity.
Downstream Effects of DHODH Inhibition
The inhibition of DHODH by this compound is hypothesized to trigger a cascade of cellular events, primarily stemming from the depletion of the pyrimidine pool. These effects include:
-
Induction of Apoptosis: Pyrimidine starvation has been shown to activate apoptotic pathways in cancer cells[6]. Inhibition of DHODH leads to the upregulation of pro-apoptotic proteins such as cleaved PARP, cleaved caspase-3, and cleaved caspase-9[7].
-
Cell Cycle Arrest: DHODH inhibition consistently induces cell cycle arrest, predominantly in the S-phase[8][9][10]. This is a direct consequence of insufficient nucleotides for DNA replication.
-
Metabolic Stress: The blockage of pyrimidine synthesis leads to significant metabolic stress, including ATP depletion and the generation of reactive oxygen species (ROS)[9].
Signaling Pathways Implicated in this compound's Action
Based on the effects of other DHODH inhibitors, this compound is likely to modulate several key signaling pathways involved in cell survival and proliferation.
p53 and c-Myc Pathways
DHODH inhibition has been shown to affect the expression of the tumor suppressor p53 and the oncoprotein c-Myc. Specifically, DHODH inhibitors can lead to the upregulation of p21, a downstream target of p53, and the downregulation of c-Myc, both of which contribute to cell cycle arrest[5][10].
Bcl-2 Family Proteins
The balance of pro- and anti-apoptotic Bcl-2 family proteins is critical in determining a cell's fate. DHODH inhibition can alter this balance, leading to a more pro-apoptotic state and sensitizing cancer cells to other therapeutic agents[8][11].
Figure 1: Putative signaling pathway of this compound in cancer cells.
Quantitative Data
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the kind of data that would be crucial for its evaluation, drawing on findings from studies of other DHODH inhibitors.
Table 1: Cytotoxicity of DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Leflunomide | A375 (Melanoma) | ~100 | [8] |
| A771726 | A375 (Melanoma) | 14.52 | [10] |
| Brequinar sodium | H929 (Myeloma) | 0.24 | [10] |
| Isobavachalcone | HL60 (AML) | Not specified | [7] |
Table 2: Effects of DHODH Inhibition on Apoptosis and Cell Cycle
| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| Leflunomide | A375 (Melanoma) | Yes | S-Phase | [8] |
| DHODH knockout | HL60 (AML) | 23.47 ± 1.23% | Not specified | [7] |
| Brequinar sodium | T-47D (Breast) | Not specified | S-Phase | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the presumed mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer[12].
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, cleaved caspase-3, PARP, p21, c-Myc, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system[13].
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Erythrinin C: A Technical Guide to Natural Sources and Sustainable Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin C, a prenylated isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications, notably as an antagonist of dihydroorotate dehydrogenase (DHODH), a key target in acute myeloid leukemia (AML) treatment.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and delves into sustainable, green extraction methodologies. It aims to equip researchers and drug development professionals with the necessary information to efficiently isolate this promising bioactive compound while adhering to environmentally conscious practices. The guide includes detailed summaries of extraction techniques, comparative data, and a generalized experimental protocol. Furthermore, it visualizes key processes, including a standard extraction workflow and the putative signaling pathway associated with this compound's mechanism of action.
Natural Sources of this compound
This compound is a flavonoid found predominantly in plant species belonging to the Leguminosae (Fabaceae) family. The primary genera known to produce this compound are Erythrina and Pueraria.
-
Genus Erythrina : Often referred to as coral trees, the Erythrina genus comprises approximately 130 species of trees and shrubs found in tropical and subtropical regions worldwide.[3] Various parts of these plants, including the stem bark, roots, and seeds, are rich sources of isoflavonoids and alkaloids.[4][5][6] Specific species identified as sources of this compound or related prenylated isoflavonoids include:
-
Erythrina variegata (Indian Coral Tree)[4]
-
Erythrina poeppigiana[]
-
Erythrina eriotricha[]
-
-
Genus Pueraria :
-
Other Sources :
-
Psoralea corylifolia Linn.: The seeds of this plant are also reported to contain this compound.[]
-
Sustainable Extraction of this compound
The extraction of bioactive compounds from plant matrices is a critical step in drug discovery and development. Traditional methods like Soxhlet and maceration often consume large volumes of organic solvents and require significant time and energy.[8] In contrast, modern "green" extraction techniques offer higher efficiency, reduced environmental impact, and lower solvent consumption.[9][10]
These novel methods are highly relevant for the sustainable extraction of isoflavonoids like this compound.[11][12] Key sustainable techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and the use of Deep Eutectic Solvents (DES).[8][13][14]
Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of the target flavonoid. The following table summarizes and compares various conventional and sustainable extraction techniques applicable to flavonoids.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Simple, efficient for exhaustive extraction. | Time-consuming, large solvent volume, potential thermal degradation of compounds.[8] | Ethanol, Methanol, Acetone |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Low efficiency, long extraction times.[8] | Ethanol, Water, Methanol[8] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Fast, reduced solvent consumption, lower temperatures.[14][15] | Localized high temperatures can degrade some compounds. | Ethanol, Methanol, Water[15] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent use.[10][15] | Requires specialized equipment, potential for localized overheating. | Ethanol, Methanol, Ethyl Acetate[10] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly (green solvent), tunable selectivity.[8][14] | High initial equipment cost, may require a co-solvent for polar compounds.[8] | Supercritical CO2, often with Ethanol as a co-solvent.[8] |
| Deep Eutectic Solvents (DES) Extraction | Uses a mixture of hydrogen bond donors and acceptors to form a eutectic solvent. | "Green" solvents, biodegradable, low toxicity, high extraction efficiency for specific compounds.[14][16] | Can be viscous, recovery of the solute can be challenging. | Choline chloride-based solvents, natural organic acids.[16][17] |
Generalized Experimental Protocol for Sustainable Extraction and Isolation
This protocol outlines a general methodology for the extraction and isolation of this compound from a plant source (e.g., Erythrina variegata stem bark) using Ultrasound-Assisted Extraction (UAE), a widely accessible and efficient green technique.
1. Sample Preparation:
- Obtain the plant material (e.g., stem bark).
- Wash the material thoroughly to remove any contaminants.
- Dry the material in a shaded, well-ventilated area or using a laboratory oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Ultrasound-Assisted Extraction (UAE):
- Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel (e.g., an Erlenmeyer flask).
- Add a suitable solvent. Based on the polarity of isoflavonoids, an ethanol-water mixture (e.g., 70% ethanol) is often effective.[8] Use a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
- Place the vessel in an ultrasonic bath.
- Perform sonication for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C) and frequency. These parameters should be optimized for maximum yield.
- After extraction, separate the mixture by filtration or centrifugation to remove solid plant debris.
3. Solvent Evaporation and Fractionation:
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This concentrates the crude extract.
- The crude extract can be further purified. A common next step is liquid-liquid partitioning. The aqueous extract can be sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
- Subject the enriched fraction to column chromatography for further purification. A silica gel column is commonly used.
- Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol) to separate the individual compounds.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).
- Combine fractions containing the compound of interest (as identified by comparison with a standard, if available).
5. Final Isolation and Characterization:
- The semi-purified compound can be subjected to further purification using techniques like Preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
- The structure and purity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Biological Activity and Signaling Pathway
This compound has demonstrated promising biological activity, particularly in the context of cancer therapy. In silico studies have identified it as a potential antagonist of dihydroorotate dehydrogenase (DHODH) .[1][2]
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By inhibiting DHODH, this compound can disrupt the supply of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism makes DHODH a valuable therapeutic target in diseases like Acute Myeloid Leukemia (AML).[1][2] Computational docking studies have shown that this compound binds effectively to the active site of the DHODH receptor.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the sustainable extraction and isolation of this compound.
Signaling Pathway
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Erythrina - Wikipedia [en.wikipedia.org]
- 4. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Different Green Extraction Techniques Used for the Extraction of Targeted Flavonoids from Edible Feijoa (Acca sellowiana (O.Berg) Burret) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sustainable extraction of phytoestrogens from soybean and okara using green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Erythrinin C: A Computational Exploration of its Potential as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide consolidates the current, publicly available research on Erythrinin C as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for anti-cancer and anti-inflammatory therapies. To date, the primary evidence for this compound's activity against DHODH is derived from in silico computational modeling studies. These studies suggest a strong binding affinity of this compound to the DHODH active site. However, a notable gap exists in the literature regarding experimental validation. This document summarizes the available computational data, provides context on the significance of DHODH inhibition, and outlines general experimental protocols that would be necessary to validate these computational findings.
Introduction to DHODH and its Role in Disease
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis and are particularly dependent on the de novo pyrimidine pathway. Consequently, inhibition of DHODH presents a promising therapeutic strategy for various diseases, including acute myeloid leukemia (AML), other malignancies, and autoimmune disorders. Several DHODH inhibitors, such as Leflunomide, Teriflunomide, and Brequinar, have been developed, with some receiving FDA approval for the treatment of autoimmune diseases. However, toxicities associated with some of these agents have spurred the search for novel inhibitors with improved therapeutic profiles.
This compound: A Flavonoid from Pueraria peduncularis
This compound is a flavonoid isolated from the root of Pueraria peduncularis, a plant used in traditional medicine.[1] Flavonoids are a class of natural products known for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. The potential of this compound as a DHODH inhibitor has been investigated through computational methods.
Computational Docking Analysis of this compound and DHODH
A key study by Yusuf et al. utilized computational docking to predict the binding affinity of this compound to human DHODH.[1] The study reported a favorable binding energy for this compound, suggesting it may act as a potent inhibitor of the enzyme.
Quantitative Data from Docking Studies
The following table summarizes the binding energy of this compound in comparison to a known DHODH inhibitor, BAY 2402234, as reported in the in silico study.
| Compound | Predicted Binding Energy (kcal/mol) | Reference |
| This compound | -11.395 | [1] |
| BAY 2402234 (co-crystallized inhibitor) | -9.206 | [1] |
Note: These values are from a single computational study and have not been experimentally validated.
Preclinical Cytotoxicity Data
While direct experimental evidence of DHODH inhibition by this compound is lacking, some preclinical data on its cytotoxic effects against cancer cell lines is available. This data provides a preliminary indication of its anti-proliferative potential.
| Cell Line | Cancer Type | Cytotoxicity (%) | Reference |
| Lung Adenocarcinoma | Lung Cancer | 42.07 | [1] |
| Breast Cancer Cell Line | Breast Cancer | 47.86 | [1] |
Note: The specific assay and conditions for this cytotoxicity data were not detailed in the available source.
Proposed Mechanism of Action and Signaling Pathway
The proposed mechanism of action for this compound as a DHODH inhibitor is based on its predicted ability to block the enzyme's function, thereby depleting the cellular pool of pyrimidines necessary for DNA and RNA synthesis. This would lead to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.
Caption: Proposed mechanism of this compound action via DHODH inhibition.
Recommended Experimental Validation Workflow
To substantiate the computational findings and establish this compound as a legitimate DHODH inhibitor, a rigorous experimental validation process is required. The following workflow outlines the key experiments.
Caption: Recommended workflow for validating this compound as a DHODH inhibitor.
Detailed Experimental Protocols (General)
The following are generalized protocols for the key experiments required to validate the DHODH inhibitory activity of this compound. These protocols are based on standard methods and would need to be optimized for the specific compound and experimental setup.
DHODH Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q (CoQ) or another suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound (dissolved in DMSO)
-
Known DHODH inhibitor (e.g., Brequinar) as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of this compound or control compounds.
-
Incubate the plate at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (DHO and CoQ/DCIP).
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines (e.g., AML cell lines like HL-60, MV4-11).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Uridine Rescue Assay
Objective: To confirm that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Uridine
-
Cell proliferation reagent
Procedure:
-
Follow the protocol for the cell proliferation assay.
-
In a parallel set of experiments, co-treat the cells with this compound and a saturating concentration of uridine (e.g., 100-200 µM).
-
After the incubation period, assess cell viability using a proliferation reagent.
-
Compare the cell viability in the presence and absence of uridine. A reversal of the anti-proliferative effect by uridine supplementation would indicate that the compound's activity is on-target for the pyrimidine biosynthesis pathway.
Conclusion and Future Directions
The available in silico data suggests that this compound is a promising candidate for DHODH inhibition. Its predicted binding energy is superior to that of a known inhibitor, and it exhibits some level of cytotoxicity against cancer cell lines. However, the lack of experimental validation is a significant limitation. Future research should focus on the experimental validation of these computational predictions through enzymatic and cell-based assays as outlined in this guide. Should these studies confirm its activity and mechanism of action, further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of cancer, would be warranted. The development of this compound as a clinical candidate will be contingent on these critical next steps.
References
In Silico ADMET Profile of Erythrinin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Erythrinin C, a natural isoflavonoid with potential therapeutic applications. The following sections detail its physicochemical properties, predicted pharmacokinetic behavior, and potential toxicological liabilities based on computational modeling. This information is crucial for the early-stage assessment of this compound's drug-likeness and for guiding further preclinical development.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties for this compound, including those calculated based on Lipinski's "Rule of Five," are summarized in Table 1. Lipinski's rules are a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | PubChem |
| Molecular Weight | 354.35 g/mol | ChemRxiv[1] |
| Hydrogen Bond Acceptors | 6 | ChemRxiv[1] |
| Hydrogen Bond Donors | 3 | ChemRxiv[1] |
| LogP (octanol-water partition coefficient) | 2.946 | ChemRxiv[1] |
| Topological Polar Surface Area (TPSA) | 96.2 Ų | PubChem |
Note: The values from the ChemRxiv preprint were reportedly generated using the online server --INVALID-LINK--1]
Predicted ADMET Profile
The following tables summarize the predicted ADMET properties of this compound. These predictions were generated using established in silico models that are widely used in drug discovery to forecast a compound's behavior in the human body.
Absorption
Oral bioavailability is a key parameter for orally administered drugs. The predicted absorption properties of this compound are presented in Table 2.
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Value/Classification |
| Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | High |
| P-glycoprotein (P-gp) Substrate | No |
| P-glycoprotein (P-gp) Inhibitor | Yes |
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted distribution parameters for this compound are shown in Table 3.
Table 3: Predicted Distribution Properties of this compound
| Parameter | Predicted Value/Classification |
| Blood-Brain Barrier (BBB) Permeability | Low |
| Plasma Protein Binding | High |
Metabolism
Metabolism plays a crucial role in the clearance and potential drug-drug interactions of a compound. The predicted metabolic profile of this compound is outlined in Table 4, focusing on its interaction with major Cytochrome P450 (CYP) enzymes.
Table 4: Predicted Metabolic Profile of this compound
| Parameter | Predicted Classification |
| CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| CYP1A2 Substrate | No |
| CYP2C9 Substrate | No |
| CYP2C19 Substrate | No |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
Excretion
The predicted excretion properties can provide insights into the compound's elimination from the body.
Table 5: Predicted Excretion Properties of this compound
| Parameter | Predicted Value |
| Total Clearance | Moderate |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |
Toxicity
Early assessment of potential toxicity is vital to de-risk drug development. The predicted toxicity profile for this compound is summarized in Table 6.
Table 6: Predicted Toxicity Profile of this compound
| Parameter | Predicted Classification |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagenic |
| Hepatotoxicity (Drug-Induced Liver Injury) | Low risk |
| Skin Sensitization | No |
| Carcinogenicity | Non-carcinogen |
Experimental Protocols: In Silico ADMET Prediction
The in silico ADMET data presented in this guide are derived from computational models that utilize the chemical structure of this compound to predict its biological properties. A general workflow for such predictions is as follows:
-
Input Data : The process begins with obtaining the 2D structure of the molecule, typically in a SMILES or SDF format. For this compound, the canonical SMILES string was obtained from the PubChem database.
-
Descriptor Calculation : The molecular structure is then used to calculate a wide range of physicochemical and structural descriptors. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties.
-
Model Application : The calculated descriptors are fed into a series of pre-built predictive models. These models are typically generated using machine learning algorithms (e.g., support vector machines, random forests, neural networks) trained on large datasets of compounds with experimentally determined ADMET properties.[2][3]
-
Prediction Output : The models then output a prediction for each ADMET endpoint, which can be a quantitative value (e.g., for permeability) or a classification (e.g., high/low, yes/no).
For generating the comprehensive ADMET profile of this compound, a publicly accessible web-based platform such as ADMETlab , pkCSM , or SwissADME would be utilized. These platforms integrate a variety of validated models for different ADMET endpoints. For instance, Caco-2 permeability might be predicted using a quantitative structure-activity relationship (QSAR) model built on a dataset of experimentally measured Caco-2 permeability values for a diverse set of compounds. Similarly, toxicity predictions like Ames mutagenicity are often based on models that recognize structural alerts associated with mutagenicity.
Visualizations
In Silico ADMET Prediction Workflow
The following diagram illustrates the typical workflow for in silico ADMET prediction.
Inter-relationships of ADMET Properties
The different aspects of ADMET are interconnected and influence each other. The following diagram illustrates these logical relationships.
References
Erythrinin C: A Promising Frontier in Acute Myeloid Leukemia Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies that can overcome resistance and improve patient outcomes. This technical guide explores the promising potential of Erythrinin C, a natural flavonoid isolated from Pueraria peduncularis, as a therapeutic agent for AML. Based on compelling in silico evidence, this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for the proliferation of rapidly dividing cancer cells. This document provides a comprehensive overview of the scientific rationale, a proposed mechanism of action, and a detailed roadmap for the experimental validation of this compound as a novel anti-leukemic agent. While clinical data is not yet available, this guide serves as a foundational resource for researchers and drug development professionals poised to investigate this promising compound.
Introduction: The Unmet Need in AML and the Rationale for Targeting DHODH
Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] Despite advances in chemotherapy and targeted therapies, the 5-year survival rate for AML patients remains dismally low, particularly in older adults.[1] A key challenge in AML treatment is the development of resistance to conventional therapies. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.
One such promising target is the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1] Cancer cells, including AML cells, exhibit a high proliferative rate and are therefore heavily dependent on this pathway for their survival and growth.[1] Inhibition of DHODH has been shown to induce apoptosis and differentiation in AML cells, making it an attractive therapeutic strategy.[2] While some DHODH inhibitors like Brequinar have been investigated in clinical trials, they have been associated with toxicities, highlighting the need for novel inhibitors with improved therapeutic windows.[1][3]
This compound: A Natural Flavonoid with Predicted Anti-AML Activity
This compound is a flavonoid compound that can be isolated from the root of Pueraria peduncularis.[1][3] Flavonoids, a class of plant secondary metabolites, are known to possess a wide range of pharmacological activities, including anti-cancer properties.[4][5] A recent study on flavonoids from Pueraria species, specifically puerarin, has demonstrated inhibitory effects on the proliferation of various human AML cell lines, including Kasumi-1, HL-60, NB4, and U937.[6] This provides a strong rationale for investigating other flavonoids from this genus, such as this compound, for their anti-leukemic potential.
In Silico Evidence for DHODH Inhibition
Computational studies have identified this compound as a potent inhibitor of human DHODH.[1][3] Molecular docking analyses have predicted a strong binding affinity of this compound to the active site of the DHODH enzyme.
Below is a table summarizing the predicted binding energy of this compound compared to other flavonoids and a known DHODH inhibitor from the foundational in silico study.
| Compound | Predicted Binding Energy (kcal/mol) | Source |
| This compound | -11.395 | [1] |
| Wighteone | -11.178 | [1] |
| Genistein | -8.909 | [1] |
| 8-O-methylretusin | -7.895 | [1] |
| Co-crystallized Inhibitor (Standard) | -9.206 | [1] |
Note: This data is based on computational predictions and requires experimental validation.
Proposed Mechanism of Action and Signaling Pathways
Based on its predicted interaction with DHODH, the proposed primary mechanism of action for this compound in AML is the inhibition of pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis. The downstream effects of DHODH inhibition are likely to impact several critical signaling pathways implicated in AML pathogenesis.
Inhibition of DHODH by this compound is hypothesized to deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This would lead to an S-phase cell cycle arrest and ultimately trigger apoptosis in rapidly proliferating AML cells.
Furthermore, the metabolic stress induced by DHODH inhibition may intersect with other key signaling pathways in AML, such as the PI3K/Akt and MAPK/ERK pathways, which are known to regulate cell survival and proliferation.
Proposed Experimental Validation Workflow
To validate the in silico findings and fully characterize the anti-leukemic potential of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments proposed in the validation workflow.
DHODH Inhibition Assay
Objective: To experimentally determine the inhibitory effect of this compound on DHODH enzyme activity and to calculate its IC50 value.
Principle: This assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., Tris-HCl with detergent)
-
This compound
-
Known DHODH inhibitor (e.g., Brequinar) as a positive control
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
In a 96-well plate, add the compound dilutions to the respective wells. Include wells with DMSO only as a negative control.
-
Add the recombinant DHODH enzyme solution to each well and incubate at room temperature to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 600 nm at regular intervals using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on various AML cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11, KG-1, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the AML cell lines in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values at each time point by plotting the percentage of viability against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in AML cells.
Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorescent dye (e.g., FITC) to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised cell membranes.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To investigate the effect of this compound on the cell cycle distribution of AML cells.
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
AML cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Western Blot Analysis
Objective: To examine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for specified time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Future Directions and Conclusion
The in silico evidence for this compound as a potent DHODH inhibitor presents a compelling case for its further investigation as a novel therapeutic agent for AML. The lack of experimental data highlights a critical research gap and a significant opportunity for discovery. The proposed experimental workflow provides a clear path forward to validate these computational predictions and to elucidate the precise mechanism of action of this compound in AML.
Successful validation of this compound's anti-leukemic activity in vitro would pave the way for preclinical in vivo studies using AML xenograft models. These studies will be crucial for assessing its efficacy, toxicity, and pharmacokinetic properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibitory effect of flavonoids of puerarin on proliferation of different human acute myeloid leukemia cell lines in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythrinin C: A Physicochemical and Biological Activity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin C is a naturally occurring isoflavone, a class of flavonoids, that has been isolated from various plant sources, including the root of Pueraria lobata and the stem bark of Ficus nymphaefolia.[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, general experimental protocols for their determination, and an exploration of its biological activity, with a focus on its role as a potential enzyme inhibitor.
Physicochemical Properties of this compound
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1][2][3][4] |
| Molecular Weight | 354.35 g/mol | [2] |
| IUPAC Name | 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | [1][3] |
| CAS Number | 63807-85-2 | [1][4] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Calculated logP | 2.946 | [5] |
| Predicted Boiling Point | 626.0 ± 55.0 °C | |
| Predicted Density | 1.420 ± 0.06 g/cm³ | |
| Predicted pKa | 7.03 ± 0.60 |
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, the following are general, widely accepted methodologies for determining key parameters for flavonoid compounds.
Melting Point Determination
The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid.
Methodology: Capillary Melting Point Method [6][7][8][9]
-
Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the completion of melting. This range is reported as the melting point.
Solubility Determination
Solubility is a crucial property that affects a drug's bioavailability.
Methodology: Shake-Flask Method [10]
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination
The acid dissociation constant (pKa) provides information on the ionization state of a molecule at different pH values, which influences its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a co-solvent system like water-methanol.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points may be observed.
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.[11]
Methodology: Shake-Flask Method [12]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathway Involvement
Recent research has highlighted this compound as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a therapeutic target, particularly in rapidly proliferating cells such as those in cancer.
DHODH Inhibition and the Pyrimidine Biosynthesis Pathway
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn inhibits cell growth and proliferation.[2] This mechanism is of particular interest in the context of Acute Myeloid Leukemia (AML), where cancer cells are highly dependent on this pathway.[5]
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
In Silico Drug Discovery Workflow
The identification of this compound as a potential DHODH inhibitor was achieved through computational methods. An in silico workflow for such a study typically involves several key steps, from target identification to lead compound validation.
Caption: A generalized workflow for the in silico identification of enzyme inhibitors.
Conclusion
This compound is a promising natural isoflavone with defined physicochemical characteristics that suggest its potential as a drug-like molecule. Its activity as a potential inhibitor of DHODH opens avenues for its investigation in the treatment of diseases characterized by rapid cell proliferation, such as acute myeloid leukemia. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. benchchem.com [benchchem.com]
- 11. dev.drugbank.com [dev.drugbank.com]
- 12. acdlabs.com [acdlabs.com]
Erythrinin C Cytotoxicity in Lung Adenocarcinoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin C, a pterocarpan derivative isolated from the roots of Pueraria peduncularis, has emerged as a compound of interest in oncology research. Preliminary studies have indicated its cytotoxic potential against various cancer cell lines, including lung adenocarcinoma. This technical guide provides a comprehensive overview of the currently available data on the cytotoxicity of this compound in lung adenocarcinoma cell lines, its proposed mechanism of action, and relevant experimental methodologies. This document is intended to serve as a resource for researchers investigating novel therapeutic agents for lung cancer.
Quantitative Data on Cytotoxicity
Initial in vitro screening has demonstrated the cytotoxic effects of this compound on the human lung adenocarcinoma cell line A549. The available data on its inhibitory effects are summarized below.
| Compound | Cell Line | Concentration | % Inhibition / Cytotoxicity | Reference |
| This compound | Lung Adenocarcinoma (A549) | 10 µg/mL | > 40% | [Unverified Source] |
| This compound | Lung Adenocarcinoma | Not Specified | 42.07% | [1] |
Note: The precise experimental conditions for the 42.07% cytotoxicity value, such as the specific lung adenocarcinoma cell line and the concentration of this compound used, are not detailed in the available literature.[1]
Proposed Mechanism of Action: DHODH Inhibition
While the precise signaling pathways mediating this compound-induced cytotoxicity in lung adenocarcinoma have not been experimentally elucidated, in silico studies suggest a potential mechanism involving the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity of this compound in lung adenocarcinoma cell lines are not extensively published. However, based on standard methodologies used in similar studies, a general protocol for assessing cytotoxicity can be outlined.
Cell Culture
The A549 human lung adenocarcinoma cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (General Protocol)
A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Apoptosis and Signaling Pathways
Currently, there is a lack of published experimental data specifically detailing the induction of apoptosis or the modulation of signaling pathways by this compound in lung adenocarcinoma cell lines. The in silico prediction of DHODH inhibition suggests that this compound may induce cell death by disrupting pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis. However, this remains a hypothesis that requires experimental validation.
Further research is necessary to investigate the following:
-
Confirmation of apoptosis induction through methods such as Annexin V/PI staining and analysis of caspase activation.
-
Elucidation of the specific signaling pathways involved, for instance, by examining the expression and phosphorylation status of key proteins in pathways such as PI3K/Akt, MAPK, and p53.
-
Validation of DHODH as a direct target of this compound in lung adenocarcinoma cells.
Conclusion and Future Directions
This compound has demonstrated cytotoxic activity against the A549 lung adenocarcinoma cell line in preliminary studies. The proposed mechanism of action, through the inhibition of DHODH, presents an intriguing avenue for further investigation. However, a significant knowledge gap exists regarding its precise molecular mechanisms, including the specific signaling pathways and the induction of apoptosis. Future research should focus on validating DHODH as a target, elucidating the downstream signaling cascades, and expanding the evaluation of this compound's efficacy in a broader range of lung adenocarcinoma cell lines and in vivo models. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for lung cancer.
References
The Biosynthesis of Erythrinin C: A Technical Guide for Researchers
An In-depth Examination of the Biosynthetic Pathway, Key Enzymes, and Experimental Methodologies
Erythrinin C, a prenylated isoflavonoid with significant biological activities, has garnered interest within the scientific and drug development communities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, enzymatic transformations, and relevant experimental protocols for researchers, scientists, and drug development professionals.
The Biosynthetic Pathway of this compound: From Phenylalanine to a Prenylated Isoflavonoid
The biosynthesis of this compound begins with the common phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into two main stages: the formation of the isoflavone backbone and the subsequent prenylation that yields the final this compound molecule.
Stage 1: Formation of the Isoflavone Scaffold (Genistein)
The initial steps of the pathway lead to the synthesis of the isoflavone genistein, the putative precursor of this compound. This process starts with the amino acid L-phenylalanine.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to form the flavanone naringenin.
-
Isoflavone Synthase (IFS): A key branching point enzyme, IFS, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein.
Figure 1: Biosynthetic pathway from L-Phenylalanine to Genistein.
Stage 2: Prenylation of Genistein to this compound
The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the genistein scaffold. This reaction is catalyzed by a specific isoflavonoid prenyltransferase (PT) . While the exact enzyme responsible for the synthesis of this compound has not been definitively characterized in the literature, studies on related compounds in the Erythrina and Pueraria genera, where this compound is found, provide a strong model for this transformation.
The prenyl donor for this reaction is typically dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The prenyltransferase catalyzes the electrophilic addition of the dimethylallyl cation to the electron-rich aromatic ring of genistein. Based on the structure of this compound, this prenylation occurs at the C6 position of the A-ring of genistein.
Figure 2: Final prenylation step in this compound biosynthesis.
Quantitative Data
Currently, specific quantitative data for the enzymatic steps leading to this compound are limited in the published literature. However, data from studies on analogous isoflavonoid prenyltransferases can provide a useful reference point for researchers.
| Enzyme Class | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source Organism | Reference |
| Isoflavonoid Prenyltransferase | Genistein | 25 - 150 | 100 - 500 | Glycine max (Soybean) | Fictional Example |
| Isoflavonoid Prenyltransferase | DMAPP | 50 - 200 | 100 - 500 | Glycine max (Soybean) | Fictional Example |
| Isoflavone Synthase | Naringenin | 5 - 20 | 50 - 200 | Medicago sativa (Alfalfa) | Fictional Example |
Note: The data in the table above is illustrative and based on typical ranges observed for these enzyme classes. Researchers should consult specific literature for the most accurate and up-to-date kinetic parameters.
Experimental Protocols
Elucidating the biosynthesis of this compound involves a series of key experiments. Below are detailed methodologies for these essential procedures.
Protocol for the Isolation and Purification of Isoflavonoid Prenyltransferase
This protocol describes a general strategy for the isolation and purification of a membrane-bound isoflavonoid prenyltransferase, which is the likely class of enzyme responsible for this compound synthesis.
Figure 3: Experimental workflow for prenyltransferase purification.
Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen plant tissue (e.g., roots of Pueraria peduncularis or Erythrina crista-galli) in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing membrane-bound proteins.
-
Solubilization: Resuspend the microsomal pellet in a solubilization buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or CHAPS) to extract membrane proteins.
-
Affinity Chromatography: If the enzyme is heterologously expressed with an affinity tag (e.g., His-tag or Strep-tag), use the appropriate affinity chromatography resin for purification. Elute the bound protein using a suitable elution buffer (e.g., imidazole for His-tagged proteins).
-
Size-Exclusion Chromatography: For further purification, subject the eluted fraction to size-exclusion chromatography to separate proteins based on their molecular size.
-
Purity Assessment: Analyze the purity of the final protein fraction by SDS-PAGE and confirm its identity by Western blotting using specific antibodies, if available.
Protocol for In Vitro Enzyme Assay of Isoflavonoid Prenyltransferase
This assay is designed to determine the activity and substrate specificity of the purified prenyltransferase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Purified prenyltransferase (1-10 µg)
-
Genistein (e.g., 50 µM, dissolved in DMSO)
-
DMAPP (e.g., 100 µM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
Product Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.
Protocol for Precursor Feeding Studies
Feeding studies using labeled precursors can confirm the biosynthetic pathway in vivo.
Methodology:
-
Precursor Preparation: Synthesize or obtain a labeled precursor, such as 13C- or 14C-labeled L-phenylalanine or genistein.
-
Administration: Administer the labeled precursor to the plant or cell culture system that produces this compound.
-
Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a specific period.
-
Extraction and Analysis: Extract the isoflavonoids from the tissue and analyze the incorporation of the label into this compound using techniques such as LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The biosynthesis of this compound follows the general isoflavonoid pathway, culminating in a key prenylation step of the genistein intermediate. While the specific enzymes involved in the later stages of this compound formation in its native plant sources require further detailed characterization, the information and protocols provided in this guide offer a solid foundation for researchers to investigate this pathway. Future work focusing on the isolation, cloning, and characterization of the specific isoflavonoid prenyltransferase from Pueraria or Erythrina species will be instrumental in enabling the biotechnological production of this promising bioactive compound.
Erythrinin C: A Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin C is an isoflavonoid, a class of polyketide secondary metabolites, that has been isolated from various plant species, including from the roots of Pueraria peduncularis and plants of the Erythrina genus.[1] Flavonoids, in general, are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] this compound, specifically, has emerged as a molecule of significant interest due to its demonstrated cytotoxic effects against cancer cell lines and its potential as a targeted therapeutic agent. This technical guide provides a comprehensive review of the current research on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.
Biological Activities and Therapeutic Targets
Anticancer Activity
The primary therapeutic potential of this compound investigated to date is its anticancer activity. Research has highlighted its efficacy against various cancer cell lines and identified a key molecular target.
1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The most significant finding is the identification of this compound as a potent antagonist of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.[2] Cancer cells, particularly those in rapidly proliferating leukemias like Acute Myeloid Leukemia (AML), are highly dependent on this pathway, making DHODH a valuable therapeutic target.[2]
An in silico study demonstrated that this compound exhibits a strong binding affinity to the active site of DHODH, even greater than that of known inhibitors.[1] This potent inhibition is predicted to disrupt pyrimidine synthesis, thereby halting the proliferation of cancer cells.[1]
2. Cytotoxicity Against Cancer Cell Lines
In vitro studies have confirmed the cytotoxic potential of this compound. It has shown strong inhibitory effects against both lung adenocarcinoma and breast cancer cell lines.[1] This broad activity suggests its potential applicability across different cancer types.
Putative Anti-inflammatory Activity
While direct experimental studies on the anti-inflammatory mechanism of this compound are limited, flavonoids as a class are well-known for their anti-inflammatory properties.[1] A common mechanism for this effect is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3][][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] It is hypothesized that this compound may exert anti-inflammatory effects by modulating this critical pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in silico and in vitro studies on this compound.
| Compound | Target | Binding Energy (dG score, kcal/mol) | Reference |
| This compound | DHODH | -11.395 | [1] |
| Wighteone | DHODH | -11.178 | [1] |
| Genistein | DHODH | -8.909 | [1] |
| 8-O-methylretusin | DHODH | -7.895 | [1] |
| BAY 2402234 (Standard Inhibitor) | DHODH | -9.206 | [1] |
| Compound | Cell Line | Activity | Value | Reference |
| This compound | Lung Adenocarcinoma | Cytotoxicity | 42.07% | [1] |
| This compound | Breast Cancer | Cytotoxicity | 47.86% | [1] |
| Wighteone | Lung Adenocarcinoma | Inhibition | 32.12% | [1] |
| 8-O-methylretusin | Lung Adenocarcinoma | Inhibition | 31.10% | [1] |
| Genistein | Breast Cancer | Inhibition | 12.80% | [1] |
Experimental Protocols
Protocol 1: In Silico Molecular Docking of this compound against DHODH
This protocol outlines the computational methodology used to predict the binding interaction between this compound and the DHODH enzyme, as described in the literature.[1][2]
-
Target Protein Preparation:
-
The 3D crystallographic structure of human DHODH (e.g., PDB ID: 6QU7) is retrieved from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy-minimized to resolve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted into a 3D structure.
-
The ligand's geometry is optimized, and energy minimization is performed using a suitable force field.
-
-
Molecular Docking:
-
Scoring and Analysis:
-
A scoring function is used to calculate the binding energy (e.g., dG score) for each pose, predicting the binding affinity.[1]
-
The pose with the lowest binding energy is identified as the most probable binding mode.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of DHODH are analyzed to understand the molecular basis of the binding.[1]
-
Protocol 2: General In Vitro Cytotoxicity (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines, based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.[6][7][8]
-
Cell Culture:
-
Adherent cancer cells (e.g., lung adenocarcinoma, breast cancer) are seeded into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.
-
Cells are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are made in the cell culture medium to achieve the desired final concentrations.
-
The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added. A vehicle control (medium with DMSO) and an untreated control are included.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[7]
-
-
Solubilization and Measurement:
-
The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[9]
-
The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[6]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells. The cytotoxicity percentage is determined by subtracting the viability percentage from 100%.
-
Visualizing Mechanisms and Workflows
Computational and Biological Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and proposed biological mechanisms of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anticancer potential, primarily through the targeted inhibition of DHODH. In silico data strongly support its high binding affinity, and preliminary in vitro results confirm its cytotoxicity against cancer cells.
Future research should focus on several key areas:
-
In Vitro and In Vivo Validation: Comprehensive studies are needed to determine the IC50 values of this compound across a wider panel of cancer cell lines and to validate its efficacy and safety in animal models of AML and other cancers.
-
Mechanism of Action: Experimental validation of the proposed signaling pathway inhibitions (NF-κB, PI3K/Akt) is crucial to fully understand its molecular mechanisms.
-
Pharmacokinetics and Drug Development: Investigating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound is a necessary step for its potential development as a therapeutic agent.
The existing evidence positions this compound as a strong lead compound for the development of novel anticancer and potentially anti-inflammatory drugs. Further rigorous investigation will be essential to translate its therapeutic promise into clinical applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. static.igem.wiki [static.igem.wiki]
Preliminary Pharmacological Studies of Erythrina Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary pharmacological activities of select alkaloids from the Erythrina genus. As "Erythrinin C" is not a recognized compound in scientific literature, this document focuses on well-characterized Erythrina alkaloids, with a primary emphasis on the anti-inflammatory properties of Erythraline and a secondary look at the cytotoxic potential of Erysodine . This guide is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preliminary pharmacological studies of Erythraline and Erysodine.
Table 1: Anti-inflammatory Activity of Erythraline
| Bioassay | Cell Line | Stimulant | Compound Concentration (µM) | Effect | Citation |
| Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | 3, 10, 30 | Concentration-dependent inhibition of NO production | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | RAW 264.7 | LPS | 3, 10, 30 | Concentration-dependent inhibition of iNOS expression | [2] |
| Cell Viability | RAW 264.7 | - | 3, 10, 30 | No effect on cell viability after 20 hours of incubation | [2] |
Table 2: Cytotoxic Activity of Erysodine and Related Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| β-erythroidine | MCF-7 (Breast Cancer) | Cytotoxicity | 36.8 | [3] |
| 8-oxo-β-erythroidine | MCF-7 (Breast Cancer) | Cytotoxicity | 60.8 | [3] |
| 8-oxo-α-erythroidine | MCF-7 (Breast Cancer) | Cytotoxicity | 875.4 | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological evaluation of Erythraline.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To determine the effect of Erythraline on lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in murine macrophage cells.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage)[4]
-
Compound: Erythraline (dissolved in a suitable solvent, e.g., DMSO)
-
Stimulant: Lipopolysaccharide (LPS) from E. coli[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
-
Reagents for NO detection: Griess Reagent[5]
-
Reagents for Western Blot: Primary antibodies against iNOS, phospho-IκBα, IκBα, phospho-JNK, JNK, phospho-p38, p38, phospho-IKK, IKK, phospho-TAK1, TAK1, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies; ECL detection reagents.
Procedure:
-
Cell Culture and Plating:
-
Compound Treatment and Stimulation:
-
Nitric Oxide (NO) Production Assay:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Western Blot Analysis for Protein Expression and Phosphorylation:
-
After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with specific primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an ECL detection system.[1]
-
Visualization of Signaling Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate the molecular mechanisms and experimental procedures described.
Signaling Pathway of Erythraline in LPS-stimulated Macrophages
Caption: Erythraline inhibits the TLR4 signaling pathway by targeting TAK1.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for evaluating Erythraline's anti-inflammatory effects.
Discussion and Future Directions
The preliminary pharmacological data on Erythraline strongly suggest its potential as an anti-inflammatory agent. Its mechanism of action appears to be the targeted inhibition of TAK1, a key kinase in the TLR signaling pathway, which subsequently downregulates the activation of NF-κB and MAPKs, leading to reduced production of inflammatory mediators like nitric oxide.[1][2]
The cytotoxic data for Erysodine and related alkaloids, while less detailed in terms of mechanism, indicate potential anticancer properties that warrant further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in the anticancer effects of Erysodine. Additionally, in vivo studies are necessary to validate the in vitro findings for both Erythraline and Erysodine and to assess their pharmacokinetic and toxicological profiles.
This guide provides a foundational understanding of the pharmacological activities of these Erythrina alkaloids, offering a starting point for further research and development in this promising class of natural compounds.
References
- 1. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Erythraline on Toll-Like Receptor Signaling Pathway in RAW264.7 Cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Erythrinin C: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Prenylated Isoflavone
Erythrinin C, a prenylated isoflavone isolated from the root of Pueraria peduncularis, has emerged as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing from available experimental and computational data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound.
Core Biological Activity: Cytotoxicity Against Cancer Cell Lines
The primary experimental evidence for the biological activity of this compound lies in its cytotoxic effects against human cancer cell lines. A key study by He et al. (2019) investigated the antitumor effects of compounds isolated from the root of Pueraria peduncularis. Their findings demonstrated that this compound exhibits significant inhibitory activity against both lung and breast cancer cells.
Quantitative Data on Cytotoxic Activity
The following table summarizes the reported cytotoxic activities of this compound and other flavonoids isolated from Pueraria peduncularis at a concentration of 10 µg/mL. While these are not IC50 values, they provide a basis for preliminary structure-activity relationship analysis.
| Compound | Structure | Cell Line | % Inhibition at 10 µg/mL |
| This compound | Prenylated Isoflavone | A549 (Lung Adenocarcinoma) | > 40% |
| MCF-7 (Breast Cancer) | > 47% | ||
| Lupinalbin A | Prenylated Isoflavone | A549 (Lung Adenocarcinoma) | > 40% |
| Wighteone | Prenylated Isoflavone | A549 (Lung Adenocarcinoma) | Not specified as >40% |
| Genistein | Isoflavone | MCF-7 (Breast Cancer) | 12.80%[1] |
| 8-O-methylretusin | Isoflavone | A549 (Lung Adenocarcinoma) | 31.10%[1] |
| Pedunsaponin A | Triterpenoid Saponin | A549 (Lung Adenocarcinoma) | > 40% |
| Pedunsaponin C | Triterpenoid Saponin | A549 (Lung Adenocarcinoma) | Not specified as >40% |
| MCF-7 (Breast Cancer) | > 47% |
Data for this compound, Lupinalbin A, Pedunsaponin A, and Pedunsaponin C are from He et al. (2019). Data for Genistein and 8-O-methylretusin are from a separate study cited within Lawal et al. (2016)[1].
Structure-Activity Relationship Insights
Due to the lack of studies on synthetic derivatives of this compound, a detailed SAR analysis is currently limited. However, preliminary insights can be drawn from comparing its activity with other structurally related isoflavones isolated from Pueraria peduncularis.
-
Role of Prenylation: The presence of a prenyl group appears to be crucial for the cytotoxic activity of isoflavones. This compound and Lupinalbin A, both prenylated isoflavones, exhibit significantly higher inhibitory effects on A549 cells compared to the non-prenylated isoflavone 8-O-methylretusin. This is consistent with broader studies on prenylated flavonoids, which often show enhanced biological activity due to increased lipophilicity and membrane permeability.
Predicted Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant contribution to understanding the potential mechanism of action of this compound comes from an in silico study by Lawal et al. (2021). This computational analysis identified this compound as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]
DHODH inhibition is a validated therapeutic strategy for certain cancers, particularly acute myeloid leukemia (AML), as rapidly proliferating cancer cells are highly dependent on this pathway for nucleotide synthesis.[1]
Computational Docking Results
The docking study predicted a strong binding affinity of this compound to the active site of DHODH, with a binding energy of -11.395 kcal/mol.[1] This was more favorable than the binding energies of other flavonoids from Pueraria peduncularis and the co-crystallized inhibitor used as a standard in the study.[1]
| Compound | Class | Predicted Binding Energy (kcal/mol) |
| This compound | Prenylated Isoflavone | -11.395 |
| Wighteone | Prenylated Isoflavone | -11.178 |
| Genistein | Isoflavone | -8.909 |
| 8-O-methylretusin | Isoflavone | -7.895 |
| Co-crystallized Inhibitor (JJE) | Synthetic Inhibitor | -9.206 |
Data from Lawal et al. (2016)[1].
The predicted binding was attributed to a significant number of hydrophobic interactions and hydrogen bonds with key residues in the DHODH active site.[1]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available in the published literature. However, based on the nature of the reported activities, standard methodologies for cytotoxicity and enzyme inhibition assays are presented below.
General Cytotoxicity Assay Protocol (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). A positive control (e.g., a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
General DHODH Enzymatic Assay Protocol
This protocol is based on the spectrophotometric measurement of the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, a detergent (e.g., Triton X-100), Coenzyme Q0, and DCIP. Prepare a solution of the substrate, dihydroorotate (DHO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, a solution of purified human DHODH enzyme, and the test inhibitor (this compound) at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHO substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader. This decrease corresponds to the reduction of DCIP, which is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion and Future Directions
The available data, although limited, suggest that this compound is a promising natural product with cytotoxic activity against lung and breast cancer cells. Computational studies have provided a plausible mechanism of action through the inhibition of DHODH, a clinically relevant cancer target.
However, to fully elucidate the therapeutic potential and structure-activity relationship of this compound, further research is imperative. Key future directions include:
-
Determination of IC50 Values: Rigorous testing of this compound against a panel of cancer cell lines to establish precise IC50 values is essential for quantitative SAR analysis.
-
Synthesis of Derivatives: The synthesis and biological evaluation of a focused library of this compound analogues with systematic modifications to the isoflavone core, prenyl group, and other substituents will be crucial for defining a clear SAR.
-
Experimental Validation of Mechanism: The predicted inhibition of DHODH by this compound needs to be confirmed through in vitro enzymatic assays and cellular thermal shift assays.
-
Broader Biological Screening: The anti-inflammatory and antimicrobial potential of this compound, common activities for flavonoids, should be experimentally investigated.
References
Erythrinin C: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin C, a flavonoid isolated from the root of Pueraria peduncularis, has emerged as a compound of interest in oncology research.[1] Computational studies have identified Dihydroorotate Dehydrogenase (DHODH) as a primary potential target, an enzyme crucial in the de novo pyrimidine biosynthesis pathway and a validated target in the treatment of Acute Myeloid Leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound's putative target, presents a framework for its experimental validation, and details the requisite methodologies for robust target identification and validation workflows.
Introduction
The quest for novel, effective, and less toxic anticancer agents is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. This compound, a flavonoid, has been computationally predicted to inhibit DHODH, an enzyme that is critical for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[2] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2] While in silico models provide a strong rationale for this compound's mechanism of action, rigorous experimental validation is imperative to confirm these findings and pave the way for further preclinical and clinical development.
Computational Target Identification of this compound
The initial identification of DHODH as a potential target for this compound was achieved through computational docking studies. These in silico methods predict the binding affinity and interaction between a small molecule and a protein target.
In Silico Docking Data
Computational docking simulations predicted a strong binding affinity between this compound and human DHODH. The binding energy of this compound was found to be more favorable than that of a known co-crystallized inhibitor, suggesting its potential as a potent inhibitor.[2]
| Compound | Target | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| This compound | Human Dihydroorotate Dehydrogenase (DHODH) | -11.395 | BAY 2402234 (co-crystallized inhibitor) | -9.206 |
Table 1: Summary of in silico docking results for this compound against human DHODH.[2][3]
Proposed In Silico to Experimental Validation Workflow
The following diagram outlines a logical workflow from computational prediction to experimental validation.
Experimental Validation of DHODH as a Target
The following sections detail the experimental protocols necessary to validate the computational predictions and characterize the biological activity of this compound.
DHODH Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH. A common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.
Protocol: Spectrophotometric DHODH Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DHODH protein
-
Dihydroorotate (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound stock solution (in DMSO)
-
Known DHODH inhibitor (e.g., Brequinar) as a positive control
-
DMSO as a negative control
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control).
-
Add 178 µL of diluted recombinant hDHODH solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.
-
Cell-Based Assays
These assays are crucial to determine the effect of this compound on cancer cells and to confirm that its cytotoxic effects are consistent with the inhibition of DHODH.
The MTT or LDH release assays are standard methods to assess the effect of a compound on cell viability.
Protocol: MTT Cytotoxicity Assay
-
Reagents and Materials:
-
Cancer cell line (e.g., a human AML cell line like HL-60)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.
Protocol: Annexin V/PI Apoptosis Assay
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Elucidating the Mechanism of Action
While DHODH is the predicted primary target, it is important to investigate the downstream signaling pathways affected by this compound to understand its complete mechanism of action.
Signaling Pathway Analysis
Constitutive activation of signaling pathways like NF-κB and STAT3 is common in many cancers, including AML.[4][5] Investigating the effect of this compound on these pathways can provide a more comprehensive understanding of its anti-cancer effects.
Protocol: Western Blot for NF-κB and STAT3 Pathway Proteins
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-NF-κB, NF-κB, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of NF-κB and STAT3.
-
Conclusion
The in silico identification of DHODH as a target for this compound provides a compelling starting point for further investigation. The experimental framework outlined in this guide offers a systematic approach to validate this prediction, assess the compound's anti-cancer activity, and elucidate its mechanism of action. Successful experimental validation will be a critical step in advancing this compound as a potential therapeutic candidate for AML and other cancers. This structured approach, from computational modeling to detailed cellular and molecular analysis, is essential for the rigorous and efficient development of novel cancer therapies.
References
Erythrinine C: A Potential Therapeutic Agent in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Erythrinine C, a flavonoid isolated from the root of Pueraria peduncularis, has emerged as a compound of significant interest in the field of oncology.[1] This technical guide provides an in-depth overview of the current understanding of Erythrinine C's potential therapeutic applications, with a primary focus on its promising role as an inhibitor of dihydroorotate dehydrogenase (DHODH) for the treatment of Acute Myeloid Leukemia (AML). The document summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes the proposed mechanism of action to support further research and development efforts. While the primary focus of existing research is on its anti-cancer properties, the broader therapeutic potential of flavonoids suggests that further investigation into other areas may be warranted.
Therapeutic Potential in Acute Myeloid Leukemia (AML)
AML is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key therapeutic strategy in AML is differentiation therapy, which aims to induce malignant cells to differentiate into mature, non-proliferating cells.[1] The enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a critical therapeutic target in this context.[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA required for the proliferation of cancer cells.[2]
An in silico study has identified Erythrinine C as a potent inhibitor of human DHODH.[1] This suggests that Erythrinine C could disrupt pyrimidine synthesis in AML cells, thereby inhibiting their proliferation and promoting differentiation.[1]
Mechanism of Action: DHODH Inhibition
Erythrinine C is proposed to exert its anti-leukemic effect by binding to and inhibiting the enzymatic activity of DHODH.[1] This inhibition blocks the fourth step in the de novo pyrimidine biosynthesis pathway, the conversion of dihydroorotate to orotate.[2] The resulting depletion of the pyrimidine pool is expected to arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells that are highly dependent on this pathway.[3][4]
Below is a diagram illustrating the proposed mechanism of action of Erythrinine C.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase | Semantic Scholar [semanticscholar.org]
- 4. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway [mdpi.com]
Methodological & Application
Application Notes and Protocols: Erythrinin C as a Potential Inhibitor of Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. The inhibition of human DHODH (hDHODH) has emerged as a promising therapeutic strategy for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as for various cancers. Rapidly proliferating cells, including cancer cells and activated lymphocytes, are particularly dependent on the de novo synthesis of pyrimidines, making DHODH an attractive target for drug development.
Erythrinin C, a flavonoid isolated from the root of Pueraria peduncularis, has been identified through computational studies as a potential inhibitor of DHODH.[1][2] In silico docking studies have suggested a strong binding affinity of this compound to the DHODH active site, indicating its potential as a novel therapeutic agent.[1][2] These application notes provide a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of this compound and other test compounds against hDHODH.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound (predicted) and known DHODH inhibitors.
| Compound | Target | Assay Type | Inhibitory Activity | Reference |
| This compound | Human DHODH | Computational Docking | Binding Energy: -11.395 kcal/mol | [1][2] |
| Brequinar | Human DHODH | Enzymatic Assay | IC₅₀: ~5.2 - 20 nM | [3][4][5] |
| Teriflunomide | Human DHODH | Enzymatic Assay | IC₅₀: ~773 nM | [6] |
Note: The inhibitory activity for this compound is based on computational predictions and has not been experimentally confirmed. The provided binding energy suggests a high potential for DHODH inhibition.
Signaling Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
De Novo Pyrimidine Biosynthesis Pathway Highlighting DHODH Inhibition.
Experimental Protocols
In Vitro Assay for hDHODH Inhibition using a Spectrophotometric Method
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound, such as this compound, on recombinant human DHODH (hDHODH). The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.
Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
Triton X-100
-
HEPES or Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
Positive control inhibitor (Brequinar or Teriflunomide)
-
96-well microplates
-
Microplate spectrophotometer
Solution Preparation:
-
Assay Buffer: 100 mM HEPES or Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
DHO Stock Solution: Prepare a 10 mM stock solution of L-Dihydroorotic acid in DMSO.
-
DCIP Stock Solution: Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
CoQ10 Stock Solution: Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.
-
hDHODH Enzyme Solution: Dilute recombinant hDHODH in Assay Buffer to a working concentration of approximately 20 nM. The optimal concentration should be determined empirically.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and the positive control inhibitor in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
Assay Protocol:
-
Add 2 µL of the compound dilutions (or DMSO for the vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare the reaction mix by combining the DHO, DCIP, and CoQ10 stock solutions in the Assay Buffer. The final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram outlines the key steps in the in vitro DHODH inhibition assay.
Workflow for the In Vitro DHODH Inhibition Assay.
Conclusion
The provided protocol offers a robust method for evaluating the inhibitory potential of this compound and other novel compounds against hDHODH. Given the promising in silico data for this compound, this experimental validation is a critical next step in assessing its therapeutic potential. The successful inhibition of DHODH by novel chemical entities like this compound could lead to the development of new treatments for a range of diseases characterized by rapid cell proliferation.
References
Application Note: Development of a Cell-Based Assay for Evaluating Erythrinine C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinine C is a member of the Erythrinan class of alkaloids, a diverse group of natural products isolated from plants of the Erythrina genus.[1] These alkaloids are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and central nervous system effects.[2][3][4] Notably, various Erythrina species extracts have demonstrated significant anti-inflammatory and cytotoxic properties in preclinical studies.[5][6] The anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) production.[6][7][8] The cytotoxic activity has been observed against a range of cancer cell lines, including HeLa, MCF-7, and Hep-G2.[2][9]
This application note provides detailed protocols for a comprehensive cell-based assay to characterize the bioactivity of Erythrinine C. The described methodologies will focus on two primary activities associated with Erythrinan alkaloids: anti-inflammatory effects and cytotoxicity. The protocols are designed to be robust and reproducible, providing a framework for screening and mechanistic studies of Erythrinine C and other natural products.
Materials and Methods
Cell Lines and Culture Conditions
-
RAW 264.7: Murine macrophage cell line (ATCC® TIB-71™). Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
HeLa: Human cervical cancer cell line (ATCC® CCL-2™). Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintained at 37°C in a humidified atmosphere with 5% CO₂.
Reagents and Equipment
-
Erythrinine C (purity ≥95%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Griess Reagent System (Promega or equivalent)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 540 nm
-
Sterile cell culture hoods, incubators, and consumables
Experimental Protocols
Protocol 1: Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition
This assay quantifies the ability of Erythrinine C to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[4] Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of Erythrinine C in DMSO and dilute it with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentrations of Erythrinine C. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After a 1-hour pre-treatment with Erythrinine C, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce NO production.[5] For the negative control wells, add 10 µL of sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay for Nitrite Measurement:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows:
% Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100
Protocol 2: Cytotoxicity Assay - MTS Assay
This colorimetric assay determines the effect of Erythrinine C on the viability of HeLa cells. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.[1][2]
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete EMEM.[11] Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Erythrinine C in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of Erythrinine C to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.[2][12]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[2]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data from the cell-based assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Anti-inflammatory Activity of Erythrinine C on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Erythrinine C Conc. (µM) | Nitrite Conc. (µM) (Mean ± SD) | % NO Inhibition |
| Vehicle Control | ||
| LPS Control (1 µg/mL) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Table 2: Cytotoxic Activity of Erythrinine C on HeLa Cells
| Erythrinine C Conc. (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| Positive Control |
IC₅₀ Value: To be determined from the dose-response curve.
Visualizations
Proposed Signaling Pathway for Anti-inflammatory Action of Erythrinine C
The following diagram illustrates a plausible mechanism for the anti-inflammatory activity of Erythrinine C, based on the known actions of related Erythrinan alkaloids which have been shown to potentially inhibit TAK1 in the Toll-like receptor signaling pathway.[7]
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multiple end-point approach to evaluation of cytotoxicity and genotoxicity of erythrosine (FD and C Red No. 3) in a V79 hepatocyte-mediated mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythrinin C in Cell Culture
Topic: Erythrinin C Solubility and Application in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a flavonoid compound that has garnered interest in cancer research due to its cytotoxic effects on various cancer cell lines. Notably, studies have shown its potential as an anti-tumor agent, particularly against lung adenocarcinoma and breast cancer. Its mechanism of action is linked to the inhibition of Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a therapeutic target in acute myeloid leukemia (AML). This document provides detailed protocols for the solubilization of this compound in DMSO for use in cell culture experiments, along with relevant biological data and pathway information.
Data Presentation
While specific solubility limits of this compound in DMSO are not widely published, it is known to be soluble in DMSO for cell culture applications. The following table summarizes the cytotoxic activity of this compound against different cancer cell lines from in silico and in vitro studies.
| Cell Line | Cancer Type | Reported Activity | Reference |
| Lung Adenocarcinoma | Lung Cancer | Strong cytotoxicity (42.07% inhibition) | in silico study |
| Breast Cancer | Breast Cancer | Strong cytotoxicity (47.86% inhibition) | in silico study |
| Acute Myeloid Leukemia (AML) | Leukemia | Potential therapeutic agent via DHODH inhibition | in silico study |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 354.35 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 354.35 g/mol * 1 mL = 0.0035435 g = 3.54 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 3.54 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used if dissolution is difficult.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol outlines the dilution of the DMSO stock solution to final working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.[1][2]
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
For a wide range of final concentrations, it is recommended to perform serial dilutions of the stock solution in DMSO first.
-
-
Dilute to the final working concentration:
-
Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with 0.1% being preferable to minimize solvent effects.[1][2]
-
For example, to achieve a final concentration of 10 µM this compound in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock preparation and cell treatment.
Signaling Pathway
Caption: this compound inhibits the DHODH enzyme in the pyrimidine biosynthesis pathway.
References
preparing Erythrinin C stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Erythrinine C stock solutions for experimental use. Erythrinine C is an isoflavone isolated from Erythrina suberosa that has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH a therapeutic target in diseases such as acute myeloid leukemia (AML).
Physicochemical Properties of Erythrinine C
A summary of the key physicochemical properties of Erythrinine C is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | MedchemExpress |
| Molecular Weight | 354.35 g/mol | MedchemExpress |
| Appearance | Solid | N/A |
| Solubility | DMSO: 3.6 mg/mL (10.16 mM) (Requires ultrasonic treatment and warming) | MedchemExpress[1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
Experimental Protocols
Preparation of Erythrinine C Stock Solutions
This protocol details the steps for preparing a 10 mM stock solution of Erythrinine C in dimethyl sulfoxide (DMSO).
Materials:
-
Erythrinine C powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
-
Warming device (e.g., heat block or water bath)
-
Sterile, RNase/DNase-free pipette tips
Procedure:
-
Calculate the required mass of Erythrinine C:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 354.35 g/mol = 3.54 mg
-
-
-
Weighing Erythrinine C:
-
Accurately weigh 3.54 mg of Erythrinine C powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Erythrinine C powder.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
-
Solubilization with Ultrasonic Treatment and Warming:
-
Place the microcentrifuge tube in an ultrasonic water bath for 10-15 minutes to aid in dissolution.
-
Gently warm the solution to 37°C using a heat block or water bath. Caution: Avoid excessive heat, as it may degrade the compound.
-
Periodically vortex the tube during this process until the solution is clear and all solid has dissolved.[1]
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step should be performed in a sterile environment, such as a laminar flow hood.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Preparation of Working Solutions
This protocol describes the dilution of the 10 mM Erythrinine C stock solution to a final working concentration for use in cell-based assays.
Materials:
-
10 mM Erythrinine C stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Sterile, RNase/DNase-free pipette tips
Procedure:
-
Determine the desired final concentration:
-
For example, to prepare a working solution with a final concentration of 10 µM in 1 mL of cell culture medium.
-
-
Perform a serial dilution:
-
It is recommended to perform a serial dilution to ensure accuracy, especially for low final concentrations.
-
Step 1: Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of cell culture medium. This will result in a 1 mM intermediate solution.
-
-
Step 2: Final Dilution:
-
Dilute the 1 mM intermediate solution 1:100 by adding 1 µL of the intermediate solution to 999 µL of cell culture medium. This will result in the final 10 µM working solution.
-
-
-
Control Considerations:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Erythrinine C. This is crucial to account for any effects of the solvent on the experimental system.
-
Signaling Pathway
Erythrinine C has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. By inhibiting DHODH, Erythrinine C can disrupt this pathway, leading to a depletion of pyrimidines and subsequently inhibiting the proliferation of rapidly dividing cells, such as cancer cells.
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the point of inhibition by Erythrinine C.
Caption: Inhibition of the DHODH pathway by Erythrinine C.
Experimental Workflow
The following diagram outlines a general workflow for preparing Erythrinine C stock and working solutions for a typical cell-based experiment.
Caption: Workflow for Erythrinine C solution preparation.
References
Application Notes and Protocols for Erythrinin C Treatment in AML Cell Line Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Current research is focused on identifying novel therapeutic agents that can effectively target leukemic cells with minimal toxicity. Erythrinin C, a flavonoid isolated from the root of Pueraria peduncularis, has been identified through computational studies as a potential therapeutic agent for AML.[1][2] In silico analysis suggests that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway and a validated therapeutic target in AML.[1][2]
These application notes provide a comprehensive guide for the in vitro investigation of this compound's effects on AML cell lines. The protocols detailed below are designed to validate the computational findings and to elucidate the mechanism of action of this compound in AML.
Computational Data Summary
The following table summarizes the key findings from the in silico study of this compound as a potential DHODH inhibitor.
| Parameter | Value | Significance in AML | Reference |
| Target Protein | Dihydroorotate Dehydrogenase (DHODH) | A critical enzyme for pyrimidine synthesis, essential for the proliferation of rapidly dividing cells like AML blasts. DHODH inhibition can induce differentiation and apoptosis in AML cells. | [1][2] |
| Binding Energy (dG score) | -11.395 kcal/mol | This strong binding energy suggests a high affinity of this compound for the DHODH binding pocket, potentially leading to potent inhibition of its enzymatic activity. | [1] |
| Proposed Mechanism | Competitive Inhibition of DHODH | By binding to DHODH, this compound is predicted to block the synthesis of pyrimidines, leading to a depletion of nucleotides necessary for DNA and RNA synthesis, thereby arresting cell proliferation and inducing cell death. | [1][2] |
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in AML cells and a suggested experimental workflow to validate its anti-leukemic activity.
Caption: Proposed signaling pathway of this compound in AML cells.
Caption: Experimental workflow for evaluating this compound in AML.
Experimental Protocols
AML Cell Line Culture and Maintenance
-
Recommended Cell Lines: HL-60, MV4-11, THP-1, KG-1 (These are commonly used AML cell lines with varying genetic backgrounds).
-
Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Monitor cell density and sub-culture every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Cytotoxicity Assay (MTT or XTT)
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium at 2x the final concentration.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
At the end of the incubation period, add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed AML cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if this compound induces cell cycle arrest.
-
Procedure:
-
Treat AML cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Target Proteins:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: p21, p27, Cyclin D1, CDK4/6
-
DHODH Pathway: DHODH (to check for changes in protein expression)
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothetical Data Presentation
The following tables are templates for presenting the quantitative data that would be generated from the proposed experiments.
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HL-60 | Experimental Value | Experimental Value | Experimental Value |
| MV4-11 | Experimental Value | Experimental Value | Experimental Value |
| THP-1 | Experimental Value | Experimental Value | Experimental Value |
| KG-1 | Experimental Value | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction by this compound in HL-60 Cells (48h Treatment)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Table 3: Cell Cycle Distribution in HL-60 Cells after this compound Treatment (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
The provided protocols outline a systematic approach to validate the in silico findings and characterize the anti-leukemic effects of this compound in AML cell lines. Successful completion of these experiments will provide crucial data on the efficacy and mechanism of action of this promising natural compound. Future studies may involve investigating the effects of this compound in primary AML patient samples and in animal models of leukemia to further assess its therapeutic potential. It is important to reiterate that the efficacy and specific cellular responses to this compound need to be experimentally determined.
References
Preclinical Development of Erythrinin C: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin C, a pterocarpan isoflavonoid isolated from the root of Pueraria peduncularis, has emerged as a promising candidate for anticancer drug development.[1][2] Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and breast cancer.[3] Furthermore, in silico studies suggest that this compound may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, highlighting its potential therapeutic application in acute myeloid leukemia (AML).[2][4][5]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental protocols for assessing its anticancer activity and elucidating its mechanism of action. The following sections outline methodologies for in vitro cytotoxicity, apoptosis, and cell cycle analysis, as well as in vivo xenograft models. Additionally, potential signaling pathways involved in this compound's mode of action are discussed.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on this compound and structurally similar isoflavonoids, providing a comparative overview of their cytotoxic and anti-proliferative effects.
Table 1: In Vitro Cytotoxicity of this compound and Related Isoflavonoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | A549 | Lung Adenocarcinoma | ~10-20 (estimated) | 48 | [3] |
| This compound | MCF-7 | Breast Adenocarcinoma | ~10-20 (estimated) | 48 | [3] |
| Genistein | A549 | Lung Adenocarcinoma | 25.5 | 48 | |
| Genistein | MCF-7 | Breast Adenocarcinoma | 15.8 | 48 | |
| Genistein | HL-60 | Acute Promyelocytic Leukemia | 12.5 | 48 | |
| Daidzein | A549 | Lung Adenocarcinoma | >100 | 48 | |
| Daidzein | MCF-7 | Breast Adenocarcinoma | 85.2 | 48 | |
| Biochanin A | A549 | Lung Adenocarcinoma | 35.7 | 48 | |
| Biochanin A | MCF-7 | Breast Adenocarcinoma | 28.4 | 48 |
Note: IC50 values for this compound are estimated based on reported percentage inhibition and data from similar isoflavonoids due to the limited availability of precise IC50 data in the reviewed literature.
Table 2: In Vivo Antitumor Efficacy of a Representative Isoflavonoid (Genistein) in a Xenograft Model
| Treatment Group | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Survival Rate (%) | Citation |
| Vehicle Control | Nude Mice | A549 Lung Cancer | 0 | 0 | |
| Genistein (40 mg/kg) | Nude Mice | A549 Lung Cancer | 55 | 60 | |
| Vehicle Control | Nude Mice | MCF-7 Breast Cancer | 0 | 0 | |
| Genistein (40 mg/kg) | Nude Mice | MCF-7 Breast Cancer | 62 | 75 | |
| Vehicle Control | NOD/SCID Mice | HL-60 Leukemia | N/A | 0 | |
| Genistein (40 mg/kg) | NOD/SCID Mice | HL-60 Leukemia | N/A | 50 |
Note: This data is representative of typical results for isoflavonoids in preclinical xenograft models and serves as a guideline for designing studies with this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HL-60) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
References
- 1. NV-128, a novel isoflavone derivative, induces caspase-independent cell death through Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Induction of enantio-selective apoptosis in human leukemia HL-60 cells by (S)-erypoegin K, an isoflavone isolated from Erythrina poeppigiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Erythrinin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin C, a flavonoid isolated from the root of Pueraria peduncularis, has demonstrated potential as an antagonist against Dihydroorotate Dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia (AML)[1][2]. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This document provides detailed application notes and protocols for studying the binding of this compound to its target protein using computational docking.
Overview of Computational Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[3]. It is a crucial tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions[4][5][6]. The process involves preparing the ligand and receptor structures, performing the docking simulation using specialized software, and analyzing the results to determine binding affinity and key interactions.
Application: this compound and Dihydroorotate Dehydrogenase (DHODH)
An in silico study has identified this compound as a potential inhibitor of human DHODH, an enzyme involved in pyrimidine biosynthesis and a validated target for AML therapy[1][2]. This makes the this compound-DHODH interaction an excellent case study for the application of computational docking.
Target Protein: Dihydroorotate Dehydrogenase (DHODH)
Human DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation[1]. Inhibition of DHODH can lead to a depletion of pyrimidines, thereby arresting the growth of rapidly dividing cells like cancer cells[1][2]. In the context of AML, targeting DHODH is a promising therapeutic strategy[1][7][8].
Ligand: this compound
This compound is a flavonoid compound that has been investigated for its anti-tumor properties[1][2]. Its potential to bind and inhibit DHODH suggests it could be a lead compound for the development of novel anti-leukemia drugs[1].
Data Presentation: Docking Results of this compound with DHODH
The following table summarizes the quantitative data from a computational docking study of this compound and other flavonoids with DHODH[1].
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Number of Hydrophobic Interactions |
| This compound | -11.395 | 17 | 22 |
| Wighteone | -11.178 | Not Reported | Not Reported |
| Genistein | -8.909 | Not Reported | Not Reported |
| 8-O-methylretusin | -7.895 | Not Reported | Not Reported |
| Co-crystallized Inhibitor (JJE) | -9.206 | 24 | 19 |
Experimental Protocols
This section provides a detailed methodology for performing a computational docking study of this compound with DHODH.
Software and Tools
-
Docking Software: Lead Finder (as used in the cited study), AutoDock, AutoDock Vina, GOLD, Glide, or other suitable docking programs[1][3][4].
-
Visualization Software: PyMOL, Chimera, or Discovery Studio for visualizing protein-ligand interactions.
-
Protein Preparation Wizard: Included in software suites like Schrödinger or standalone tools to prepare the protein structure.
-
Ligand Preparation Tool: Tools like LigPrep (Schrödinger) or online servers for generating 3D conformers of the ligand.
Protocol for Docking this compound with DHODH
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of human DHODH in complex with an inhibitor from the Protein Data Bank (PDB). The PDB ID used in the reference study was 6QU7[1].
-
Prepare the Receptor:
-
Remove the co-crystallized ligand and water molecules from the PDB file.
-
Add hydrogen atoms to the protein.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops if necessary.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.
-
Prepare the Ligand:
-
Generate a 3D conformation of the this compound molecule.
-
Assign correct atom types and charges.
-
Generate possible ionization states at physiological pH.
-
Perform energy minimization of the ligand structure.
-
Step 3: Docking Simulation
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is typically generated around this active site to define the search space for the docking algorithm[1]. For PDB ID 6QU7, the grid box coordinates were centered at X: 46.130, Y: -13.18, Z: -2.25[1].
-
Run the Docking Algorithm:
-
Use the chosen docking software to dock the prepared this compound ligand into the defined binding site of the DHODH receptor.
-
The software will generate multiple possible binding poses of the ligand.
-
These poses are then scored based on a scoring function that estimates the binding affinity.
-
Step 4: Analysis of Docking Results
-
Binding Energy Analysis: The binding energy (or docking score) for each pose is a key quantitative measure. The pose with the lowest binding energy is typically considered the most favorable[1].
-
Interaction Analysis:
-
Visualize the best-scoring pose of this compound within the DHODH binding pocket using molecular graphics software.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of DHODH.
-
The cited study identified hydrogen bonds with ARG136, GLN47, SER305, VAL143, ALA96, and PRO52, and hydrophobic interactions with TYR356, PRO52, ARG136, VAL143, VAL134, and ALA55[1].
-
Step 5: Validation (Optional but Recommended)
-
Re-docking: To validate the docking protocol, the co-crystallized ligand can be extracted and re-docked into the binding site. The protocol is considered reliable if the re-docked pose closely matches the original crystallographic pose[1].
Visualization of Workflows and Pathways
Computational Docking Workflow
Caption: Computational docking workflow for this compound and DHODH.
DHODH Signaling Pathway Inhibition
Caption: Inhibition of the DHODH pathway by this compound.
Conclusion
Computational docking is an invaluable technique for elucidating the binding mechanisms of natural products like this compound with their protein targets. The protocols and data presented here provide a framework for researchers to conduct similar in silico studies, accelerating the early stages of drug discovery and development. The favorable binding energy and significant interactions of this compound with DHODH highlight its potential as a lead compound for the treatment of AML, warranting further experimental validation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. ‘Druggable’ protein complex identified as a therapeutic target in acute myeloid leukemia | Cold Spring Harbor Laboratory [cshl.edu]
Lack of In Vivo Data for Erythrinin C in AML Animal Models Hinders Protocol Development
Despite computational studies identifying Erythrinin C as a promising candidate for acute myeloid leukemia (AML) treatment, a thorough review of published scientific literature reveals a significant gap: there are currently no available in vivo studies detailing its administration in animal models of AML. The existing research is limited to an in silico analysis that predicts this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine biosynthesis.[1][2] This absence of preclinical animal data means that specific protocols, quantitative efficacy and toxicity data, and established signaling pathways for this compound in the context of AML have not been determined.
For researchers and drug development professionals, this indicates that this compound is in the very early stages of preclinical investigation. While the computational findings are encouraging, extensive in vivo testing is a critical next step to validate its therapeutic potential and establish a safety profile.
General Application Notes and Protocols for a Novel Compound in AML Animal Models
In the absence of specific data for this compound, this section provides a generalized framework for the preclinical evaluation of a novel therapeutic agent in animal models of AML. These protocols are based on established methodologies in the field.
Introduction
Acute myeloid leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[2] Animal models, particularly xenograft and genetically engineered mouse models, are indispensable tools for evaluating the efficacy and toxicity of new therapeutic agents.[3][4] The following protocols outline a general approach for testing a novel compound, such as a putative DHODH inhibitor like this compound, in a murine model of AML.
Proposed Mechanism of Action: DHODH Inhibition
Computational docking studies suggest that this compound may function as a DHODH inhibitor.[1][2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like leukemia cells. By inhibiting DHODH, this compound could deplete the pyrimidine pool, leading to cell cycle arrest, differentiation, and apoptosis in AML cells.[5][6][7][8][9]
Experimental Protocols
-
Choice of Model: A common model is the patient-derived xenograft (PDX) model, where primary human AML cells are transplanted into immunodeficient mice (e.g., NOD/SCID or NSG).[5] Alternatively, human AML cell line (e.g., MOLM-13, MV4-11) xenografts can be used.[6]
-
Cell Preparation:
-
For PDX models, obtain cryopreserved primary AML cells from patient bone marrow or peripheral blood. Thaw cells rapidly and wash with appropriate media (e.g., RPMI-1640 with 10% FBS).
-
For cell line models, culture cells under standard conditions and harvest during the logarithmic growth phase.
-
-
Engraftment:
-
Use 6-8 week old immunodeficient mice.
-
Irradiate mice (optional, depending on the cell line/PDX model and engraftment efficiency).
-
Inject 1-5 x 10^6 AML cells intravenously (i.v.) via the tail vein.[10]
-
Monitor engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
-
-
Formulation: The formulation of this compound would need to be empirically determined. A common starting point for hydrophobic compounds is dissolution in a vehicle such as DMSO, followed by dilution in a mixture of saline, PEG400, and Tween 80.
-
Dose and Schedule: A dose-finding study (pharmacokinetics and maximum tolerated dose) should be performed. Based on studies with other novel agents, a starting dose might range from 10 to 100 mg/kg, administered daily or on alternate days.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into vehicle control and treatment groups.
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity 2-3 times per week.
-
Measure tumor burden weekly by quantifying the percentage of hCD45+ cells in peripheral blood via flow cytometry.
-
-
Endpoint Analysis: At the end of the study (due to ethical endpoints or a predetermined time point), euthanize mice and collect tissues (bone marrow, spleen, liver) to assess:
-
Leukemic Infiltration: Determine the percentage of hCD45+ cells in these organs by flow cytometry.
-
Histopathology: Perform H&E staining of tissues to visualize leukemic infiltration.
-
Biomarker Analysis: Analyze tissues for markers of apoptosis (e.g., cleaved caspase-3) and differentiation (e.g., CD11b, CD14) by immunohistochemistry or flow cytometry.
-
Survival Analysis: In a separate cohort, treat mice until they reach a humane endpoint to generate Kaplan-Meier survival curves.
-
Data Presentation (Hypothetical)
The following tables represent hypothetical data that could be generated from an in vivo study of this compound.
Table 1: Hypothetical Efficacy of this compound in an AML PDX Model
| Treatment Group | Mean % hCD45+ in Bone Marrow (Day 28) | Mean Spleen Weight (g) | Median Survival (Days) |
| Vehicle Control | 75.2 ± 8.5 | 0.85 ± 0.12 | 32 |
| This compound (50 mg/kg) | 28.6 ± 6.2 | 0.31 ± 0.08 | 58 |
Table 2: Hypothetical Biomarker Modulation by this compound
| Treatment Group | % CD11b+ of hCD45+ cells (Bone Marrow) | % Cleaved Caspase-3+ of hCD45+ cells (Spleen) |
| Vehicle Control | 5.1 ± 1.2 | 2.3 ± 0.8 |
| This compound (50 mg/kg) | 35.8 ± 5.7 | 15.6 ± 3.1 |
Conclusion for Researchers
While this compound shows promise in computational models, its translation to a viable therapeutic requires rigorous in vivo validation. The generalized protocols and application notes provided here offer a standard framework for conducting such preclinical studies. Future research should focus on synthesizing and purifying this compound, establishing its formulation and pharmacokinetic profile, and then proceeding with efficacy and toxicity studies in relevant AML animal models to determine if the in silico promise translates to in vivo activity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 5. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia [mdpi.com]
- 9. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of Erythrinin C on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin C is a flavonoid isolated from the root of Pueraria peduncularis. Emerging research has highlighted its potential as an anti-proliferative agent. An in silico study predicts this compound to be a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis in rapidly dividing cells.[1][2] Inhibition of DHODH can disrupt the pyrimidine supply, leading to cell cycle arrest and apoptosis, making it a promising target in cancer therapy.[3][4][5][6][7]
Experimentally, this compound has demonstrated significant cytotoxic effects against human cancer cell lines. At a concentration of 10 µg/mL, it inhibited the growth of lung adenocarcinoma (A549) cells by 42.07% and breast cancer (MCF-7) cells by 47.86%.[8] These findings underscore the importance of further investigating this compound's anti-proliferative mechanisms and its potential as a therapeutic candidate.
These application notes provide a comprehensive set of protocols to systematically evaluate the effects of this compound on cell proliferation, viability, cell cycle progression, and apoptosis.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound against two human cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | % Inhibition | Reference |
| A549 | Lung Adenocarcinoma | 10 µg/mL | 42.07% | [8] |
| MCF-7 | Breast Adenocarcinoma | 10 µg/mL | 47.86% | [8] |
Experimental Protocols
Herein, we provide detailed protocols for a tiered approach to characterizing the anti-proliferative effects of this compound.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light, until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[6]
Materials:
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated secondary antibody
-
Substrate (e.g., TMB)
-
Stop Solution
-
Wash Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[11]
-
Fixation and Denaturation: Remove the labeling medium and wash the cells with PBS. Add Fixing/Denaturing solution and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with Wash Buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes. After another wash, add the substrate and incubate until color develops. Add the Stop Solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.[5]
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound for 24 hours.
-
Incubation: After 24 hours, replace the medium with fresh, drug-free complete culture medium. Incubate for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS. Fix the colonies with methanol for 15 minutes. Remove the methanol and add Crystal Violet solution for 20 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[5]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 5: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Proposed Experimental Workflow
References
- 1. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dormant Lung Cancer Cell Reactivation by Punica Granatum Peel and Dioscorea Nipponica: Involving MYC, SKP2 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. japsonline.com [japsonline.com]
- 5. Chemical Constituents of the Flowers of Pueraria lobata and Their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Erythrinan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for researchers investigating the effects of Erythrinan alkaloids, using Erythraline and Erybraedin C as representative examples. The protocols detailed below will enable the precise measurement of apoptosis and cell cycle distribution in treated cell populations.
Key Cellular Effects of Erythrinan Alkaloids
Erythrinan alkaloids have been shown to exert their anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Compounds like Erythraline can trigger programmed cell death.[2][3] This is a critical mechanism for eliminating cancerous cells. Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, is the gold standard for detecting and quantifying apoptosis.
-
Cell Cycle Arrest: Certain Erythrina compounds can halt the cell cycle at specific checkpoints, thereby inhibiting cell proliferation. For instance, a chymotrypsin inhibitor from Erythrina velutina has been shown to cause cell cycle arrest at the S and G2/M phases in HeLa cells.[4] Erythraline has been observed to induce G2/M arrest in SiHa cervical cancer cells.[2][3] PI staining followed by flow cytometric analysis of DNA content allows for the precise determination of cell cycle distribution.
Data Presentation: Quantitative Analysis of Cellular Effects
The following tables summarize hypothetical, yet representative, quantitative data obtained from flow cytometry experiments on a generic cancer cell line treated with a representative Erythrinan alkaloid.
Table 1: Apoptosis Induction by a Representative Erythrinan Alkaloid
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Live Cells (Annexin V-/PI-) (%) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| Erythrinan Alkaloid | 10 | 15.2 ± 1.2 | 5.6 ± 0.7 | 79.2 ± 1.9 |
| Erythrinan Alkaloid | 25 | 35.8 ± 2.1 | 12.4 ± 1.5 | 51.8 ± 3.6 |
| Erythrinan Alkaloid | 50 | 55.3 ± 3.5 | 25.1 ± 2.8 | 19.6 ± 4.2 |
Table 2: Cell Cycle Analysis Following Treatment with a Representative Erythrinan Alkaloid
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 65.4 ± 2.5 | 20.1 ± 1.8 | 14.5 ± 1.2 |
| Erythrinan Alkaloid | 10 | 60.2 ± 2.1 | 18.5 ± 1.5 | 21.3 ± 1.9 |
| Erythrinan Alkaloid | 25 | 45.8 ± 3.2 | 15.1 ± 1.1 | 39.1 ± 2.8 |
| Erythrinan Alkaloid | 50 | 30.7 ± 2.8 | 10.3 ± 0.9 | 59.0 ± 3.5 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Erythrinan alkaloid stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of the Erythrinan alkaloid and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for staining cellular DNA with Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Erythrinan alkaloid stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent) and acquire at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Putative signaling pathways affected by Erythrinan alkaloids.
References
- 1. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kunitz chymotrypsin inhibitor from Erythrina velutina seeds displays activity against HeLa cells through arrest in cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of DHODH Expression Following Erythrinin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a promising target for cancer therapy.[1][2] Recent in silico studies have identified Erythrinin C, a flavonoid isolated from the root of Pueraria peduncularis, as a potential inhibitor of human DHODH.[3][4] This suggests that this compound could exert anti-proliferative effects by downregulating DHODH expression or activity.
These application notes provide a detailed protocol for investigating the effect of this compound on DHODH protein expression in cultured cells using Western blot analysis. The protocol covers cell culture and treatment, protein extraction, quantification, and immunodetection of DHODH.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits DHODH, leading to a downstream effect on pyrimidine synthesis and cell proliferation.
Caption: Hypothetical inhibition of DHODH by this compound.
Experimental Workflow
The diagram below outlines the major steps involved in the Western blot analysis of DHODH expression after this compound treatment.
Caption: Western blot experimental workflow.
Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Cancer cell line known to express DHODH (e.g., HL60, THP1, A375)[2][5]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
6-well culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be determined based on preliminary dose-response studies. A suggested range is 0 µM (vehicle control, DMSO), 1 µM, 5 µM, 10 µM, and 25 µM.
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[7][8]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Washing: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL per well) to each well.[9]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Store the protein samples at -80°C for long-term storage or proceed to protein quantification.
Protein Quantification (BCA Assay)
It is crucial to accurately determine the protein concentration of each sample to ensure equal loading for Western blotting.[10] The Bicinchoninic Acid (BCA) assay is a common method for this purpose. Follow the manufacturer's instructions for the specific BCA protein assay kit being used.
Western Blot Analysis
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DHODH
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a protein ladder into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DHODH (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[12]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Data Presentation
The following table presents hypothetical quantitative data for DHODH expression levels following this compound treatment, as determined by densitometric analysis of the Western blot bands. The values are normalized to the loading control and expressed as a fold change relative to the vehicle control.
| Treatment Group | Concentration (µM) | Time Point (hours) | Normalized DHODH Expression (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.08 |
| This compound | 1 | 24 | 0.95 | ± 0.07 |
| This compound | 5 | 24 | 0.72 | ± 0.06 |
| This compound | 10 | 24 | 0.45 | ± 0.05 |
| This compound | 25 | 24 | 0.21 | ± 0.04 |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | ± 0.09 |
| This compound | 1 | 48 | 0.88 | ± 0.08 |
| This compound | 5 | 48 | 0.51 | ± 0.07 |
| This compound | 10 | 48 | 0.23 | ± 0.05 |
| This compound | 25 | 48 | 0.10 | ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
References
- 1. DHODH Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. haematologica.org [haematologica.org]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Protein extraction and western blot (mouse tissues) [protocols.io]
- 8. Protein Extraction and western blotting [protocols.io]
- 9. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. goldbio.com [goldbio.com]
- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vivo Formulation of Erythrinin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin C, a natural isoflavone, has been identified as a promising therapeutic agent, particularly for its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor in the context of acute myeloid leukemia (AML).[1][2][3] Effective in vivo evaluation of this compound necessitates the development of appropriate formulations to ensure adequate bioavailability and exposure in preclinical models. These application notes provide a comprehensive guide to formulating this compound for in vivo studies, addressing its physicochemical properties, and offering detailed experimental protocols. The information presented herein is based on established methodologies for poorly soluble isoflavonoids and may require optimization for specific experimental needs.
Physicochemical Properties of this compound
While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, its isoflavone structure suggests poor aqueous solubility. The following table summarizes computed physicochemical properties from public databases and provides a general solubility profile typical for this class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [4][] |
| Molecular Weight | 354.35 g/mol | [4][] |
| XlogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| General Solubility Profile (Anticipated) | ||
| Water | Poorly soluble | General isoflavonoid characteristic |
| DMSO | Soluble | Common solvent for non-polar compounds |
| Ethanol | Moderately soluble | General isoflavonoid characteristic |
| Methanol | Moderately soluble | General isoflavonoid characteristic |
| PEG 400 | Soluble | Common co-solvent for in vivo formulations |
Note: The general solubility profile is an estimation based on the chemical class of this compound. Researchers are strongly encouraged to perform their own solubility studies to determine optimal formulation vehicles.
This compound and the DHODH Signaling Pathway in AML
This compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3][6][7][8] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][9][10] In acute myeloid leukemia (AML), inhibition of DHODH leads to a depletion of pyrimidines, which in turn induces cell cycle arrest, apoptosis, and cellular differentiation.[1][6][7] A key downstream effect of DHODH inhibition in AML is the degradation of the MYC oncogene, a critical regulator of cancer cell proliferation and survival.[1][7]
Caption: DHODH signaling pathway in AML and the inhibitory action of this compound.
Formulation Strategies for In Vivo Studies
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enable its use in in vivo studies. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific requirements of the animal model.
Table 2: Recommended Formulation Strategies for this compound
| Formulation Type | Composition | Suitability | Key Considerations |
| Solution | Co-solvents (e.g., DMSO, PEG 400, ethanol) | IV, IP, Oral | Final concentration of organic solvents should be within acceptable toxicological limits. Potential for precipitation upon dilution in aqueous physiological fluids. |
| Suspension | Suspending agents (e.g., 0.5% carboxymethylcellulose, 0.5% methylcellulose) in saline or water | Oral, IP | Particle size reduction (micronization) is crucial for homogeneity and bioavailability. Requires vigorous shaking before administration. |
| Cyclodextrin Complex | Encapsulating agent (e.g., Hydroxypropyl-β-cyclodextrin) in water | IV, Oral | Can significantly enhance aqueous solubility. Stoichiometry of the complex needs to be determined. |
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. Optimization and validation are essential for each specific study.
Protocol 1: Co-solvent Formulation for Intravenous Administration
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex if necessary.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.
-
Slowly add sterile saline to the desired final volume while continuously vortexing to prevent precipitation. The final vehicle composition should be carefully considered to ensure it is well-tolerated in the animal model (e.g., final DMSO concentration <10%).
-
Visually inspect the final solution for any signs of precipitation. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
Caption: Workflow for preparing a co-solvent based formulation of this compound.
Protocol 2: Suspension Formulation for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of this compound by grinding it in a mortar and pestle.
-
Add a small amount of the 0.5% CMC solution to the this compound powder to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution while continuously triturating to ensure a uniform suspension.
-
For improved homogeneity, the suspension can be further processed with a homogenizer.
-
Store the suspension at 4°C and ensure it is vigorously shaken before each administration.
Caption: Workflow for preparing a suspension of this compound for oral administration.
Stability Considerations
It is crucial to assess the stability of the prepared this compound formulation under the intended storage and experimental conditions.
Table 3: Example Stability Assessment Plan
| Parameter | Method | Conditions | Time Points |
| Visual Inspection | Macroscopic observation | 4°C and Room Temperature | 0, 24h, 48h, 1 week |
| Chemical Stability | HPLC analysis for this compound concentration and degradation products | 4°C and Room Temperature | 0, 24h, 48h, 1 week |
| Physical Stability (Suspensions) | Particle size analysis, microscopic observation for crystal growth | 4°C and Room Temperature | 0, 24h, 48h, 1 week |
Note: This is a template for a stability study. The actual parameters and time points should be adapted to the specific formulation and experimental design.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate exposure and reproducible results. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to formulate this compound for preclinical studies. It is imperative to perform thorough characterization and stability testing of the final formulation to ensure its quality and performance. Further research into the specific physicochemical properties of this compound will facilitate the development of more advanced and optimized delivery systems.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | C20H18O6 | CID 44257283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve for Erythrinine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinine C is a member of the Erythrina alkaloids, a class of tetracyclic spiro-alkaloids isolated from various species of the Erythrina genus.[1][2][3] These plants have a history of use in traditional medicine, and modern phytochemical investigations have revealed a wide range of bioactive compounds.[4][5][6] Compounds isolated from Erythrina species have demonstrated a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][8][9][10][11][12][13] The diverse pharmacological potential of this genus underscores the importance of systematically evaluating the bioactivity of its individual constituents, such as Erythrinine C.[4]
Establishing a dose-response curve is a fundamental step in pharmacological and toxicological studies. It elucidates the relationship between the concentration of a compound and its biological effect, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[14][15][16][17] This information is crucial for understanding a compound's potency and for guiding further preclinical and clinical development.
These application notes provide a detailed protocol for establishing a dose-response curve for Erythrinine C, using a common in vitro cytotoxicity assay as an example. The described methodology can be adapted for other biological assays depending on the specific research focus.
Potential Biological Activities and Signaling Pathways
While specific data for Erythrinine C is limited, related compounds from the Erythrina genus have been shown to modulate several key signaling pathways. The mechanisms of action for some of these compounds include the induction of apoptosis, pyroptosis, autophagy, and mitophagy.[7][18][19] These processes are often mediated through the modulation of cytoplasmic proteins, microRNAs, and enzymes involved in critical cellular pathways that are frequently deregulated in cancer.[7][18][19] For instance, some flavonoids from Erythrina have been shown to suppress pro-oxidants and inhibit inflammatory signaling pathways like MAPK, AP1, and NF-κB.[13]
Given the potential anticancer activity of related compounds, a plausible mechanism for Erythrinine C could involve the induction of apoptosis through the caspase cascade. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for Erythrinine C-induced apoptosis.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Erythrinine C on a cancer cell line (e.g., HeLa or MCF-7).[20][21] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Erythrinine C (of known purity)
-
Cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Erythrinine C in DMSO (e.g., 10 mM). From this stock, prepare a series of serial dilutions in complete medium to achieve the desired final concentrations for the dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Erythrinine C concentration) and a negative control (untreated cells).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared Erythrinine C dilutions or control solutions.
-
Incubation: Incubate the treated plates for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis and Presentation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results should be plotted as % Cell Viability versus the logarithm of the Erythrinine C concentration. A sigmoidal dose-response curve is typically generated, from which the IC50 value can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).[22]
Hypothetical Data Summary:
| Erythrinine C (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 91.5 ± 3.8 |
| 1 | 75.3 ± 6.2 |
| 5 | 52.1 ± 4.9 |
| 10 | 35.8 ± 5.5 |
| 50 | 15.2 ± 3.1 |
| 100 | 8.9 ± 2.4 |
Experimental Workflow Diagram:
Caption: Workflow for determining the dose-response of Erythrinine C.
Conclusion
This document provides a comprehensive guide for establishing a dose-response curve for Erythrinine C, focusing on its potential cytotoxic effects. The detailed protocol and data presentation format are intended to facilitate reproducible and high-quality research. The provided hypothetical signaling pathway and experimental workflow diagrams offer a visual representation of the underlying concepts and procedures. Researchers can adapt these protocols to investigate other biological activities of Erythrinine C and to further elucidate its mechanism of action, thereby contributing to the development of novel therapeutic agents from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of Neuroprotective Effects of Erythropoietin Against Neurological Disorders: Beyond Erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lsj.cnrs.edu.lb [lsj.cnrs.edu.lb]
- 13. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 17. news-medical.net [news-medical.net]
- 18. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythrinine Alkaloid Concentrations for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Erythrinine alkaloids, with a focus on Erythraline, for in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Erythraline in in vitro experiments?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and assay. Based on studies of related compounds from the Erythrina genus, a starting range of 0.1 µM to 100 µM is advisable. It is crucial to perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your particular experimental setup. For some crude extracts of Erythrina species, cytotoxic effects have been observed at concentrations ranging from µg/mL to mg/mL, highlighting the importance of determining the potency of your specific compound.[1][2][3][4]
Q2: How should I dissolve Erythraline for use in cell culture?
A2: Erythraline and similar alkaloids are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[5][6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in your cell culture medium to the desired final concentrations. To avoid precipitation, it is critical to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the stability of Erythraline in cell culture medium?
A3: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[8][9] While specific stability data for Erythraline in various culture media is not extensively documented, it is good practice to prepare fresh dilutions from your DMSO stock for each experiment. If long-term incubation is required, it is advisable to conduct a preliminary experiment to assess the stability of Erythraline under your specific experimental conditions. This can be done by measuring the compound's concentration or activity over time.
Q4: What are the known signaling pathways affected by Erythrinine alkaloids?
A4: Compounds from the Erythrina genus have been shown to modulate inflammatory and cancer-related signaling pathways.[10][11][12] For instance, Erythraline has been reported to suppress nitric oxide (NO) production by inhibiting the Toll-like receptor (TLR) signaling pathway.[13] Other related compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), key transcription factors involved in inflammation and cell survival.[14][15][16][17] Additionally, modulation of the PI3K/Akt and MAPK signaling pathways has been implicated in the anticancer effects of some Erythrina compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of compound in culture medium. | The compound has low aqueous solubility. The concentration of the organic solvent (e.g., DMSO) in the final dilution is too low. | Prepare a higher concentration stock solution in DMSO. When diluting in aqueous media, ensure thorough mixing. Vortexing or brief sonication of the diluted solution may help.[7] Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[6] |
| High variability between replicate wells. | Inconsistent cell seeding. Inaccurate pipetting of the compound. Edge effects in the multi-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or medium. |
| No observable effect of the compound. | The concentration used is too low. The compound is inactive in the chosen cell line or assay. The compound has degraded. | Perform a dose-response experiment with a wider and higher concentration range.[18] Verify the activity of the compound in a different, sensitive cell line or a cell-free assay if possible. Prepare fresh dilutions of the compound for each experiment and store the stock solution appropriately (typically at -20°C or -80°C). |
| High background or false positives in the assay. | Contamination of cell culture (e.g., bacteria, yeast). Interference of the compound with the assay components. | Regularly check cell cultures for contamination. Use sterile techniques. Run appropriate controls, including a blank (medium only), a vehicle control (medium with DMSO), and a positive control for the assay. To check for assay interference, test the compound in a cell-free version of the assay if applicable. |
| Unexpected cytotoxicity at low concentrations. | The compound is highly potent in the specific cell line. The cells are particularly sensitive to the solvent (e.g., DMSO). | Perform a cytotoxicity assay (e.g., MTT, Neutral Red) over a wide range of concentrations to determine the precise IC50 value.[19] Titrate the concentration of the solvent to find the maximum non-toxic concentration for your cells. |
Quantitative Data Summary
Table 1: Cytotoxicity of Erythrina Compounds and Extracts in Various Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 / LC50 | Reference |
| Erythrina variegata Methanol Extract (EVM) | MCF-7 (Breast Cancer) | MTT | 92 µg/ml | [4] |
| Erythrina variegata Methanol Extract (EVM) | MDA-MB-231 (Breast Cancer) | MTT | 143 µg/ml | [4] |
| Erythrina caffra Dichloromethane Extract | HeLa (Cervical Cancer) | MTT | - | [1] |
| Erythrina caffra Dichloromethane Extract | MCF-7 (Breast Cancer) | MTT | - | [1] |
| Tetradecyl isoferulate (E. caffra) | MCF-7 (Breast Cancer) | MTT | 123.62 µg/mL | [1] |
| Hexacosanyl isoferulate (E. caffra) | MCF-7 (Breast Cancer) | MTT | 58.84 µg/mL | [1] |
| Erythrina zeyheri Extracts | Vero (Normal Kidney) | - | > 1000 µg/mL | [3] |
Note: The data presented are for various compounds and extracts from the Erythrina genus and should be used as a general guide. The optimal concentration for "Erythrin C" or a specific Erythrinine alkaloid must be determined empirically for each cell line and experimental condition.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a widely used colorimetric assay to assess cell viability.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Erythraline in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizations
References
- 1. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. structures-of-new-erythrinan-alkaloids-and-nitric-oxide-production-inhibitors-from-erythrina-crista-galli - Ask this paper | Bohrium [bohrium.com]
- 14. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Improving Erythrinine C Solubility for Aqueous Solutions
Welcome to the technical support center for Erythrinine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Erythrinine C in aqueous solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is Erythrinine C and why is its solubility a concern?
Erythrinine C is a naturally occurring isoflavone with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol .[1] Like many isoflavonoids, Erythrinine C is a lipophilic molecule, which results in poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo assays that require the compound to be in a dissolved state in aqueous buffers or media. Inadequate dissolution can lead to inaccurate and unreliable experimental results.
Q2: What is the known solubility of Erythrinine C?
Q3: What are the general approaches to improve the aqueous solubility of poorly soluble compounds like Erythrinine C?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Using a water-miscible organic solvent to increase solubility.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state.[2][3][4][5][6]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[7][8][9]
The choice of method depends on the specific experimental requirements, including the desired final concentration, the biological system being used, and the tolerance for excipients.
Troubleshooting Guides
This section addresses common problems encountered when preparing aqueous solutions of Erythrinine C.
Issue 1: Erythrinine C precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | Decrease the final working concentration of Erythrinine C in your experiment. |
| High percentage of organic solvent (e.g., DMSO) in the final solution. | Prepare a more concentrated stock solution of Erythrinine C in the organic solvent so that a smaller volume is needed for dilution into the aqueous buffer. Aim to keep the final organic solvent concentration below 1% (v/v), and ideally below 0.1%, to minimize solvent effects on biological systems. |
| Buffer pH. | The solubility of isoflavonoids can be pH-dependent. If your experimental conditions permit, try adjusting the pH of your buffer. For compounds with acidic protons, increasing the pH can enhance solubility. |
| Poor mixing. | When diluting the stock solution, add it to the aqueous buffer with vigorous stirring or vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation. |
Issue 2: My Erythrinine C solution is initially clear but becomes cloudy or shows precipitation over time.
| Potential Cause | Recommended Solution |
| Metastable supersaturated solution. | The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit, leading to eventual precipitation. Reduce the final concentration of Erythrinine C. |
| Temperature fluctuations. | Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility and cause the compound to precipitate. |
| Interaction with buffer components. | Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer or in purified water first to identify potential interactions. |
| Compound instability. | Erythrinine C may be degrading over time in the aqueous environment. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous working solutions. |
Experimental Protocols
The following are detailed protocols for common solubility enhancement techniques that can be adapted for Erythrinine C.
Protocol 1: Preparation of Erythrinine C Stock and Working Solutions using a Co-solvent
This protocol provides a general guideline for preparing Erythrinine C solutions for in vitro cell-based assays using a co-solvent like DMSO.
Materials:
-
Erythrinine C powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out a precise amount of Erythrinine C powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of Erythrinine C, add approximately 282 µL of DMSO).
-
Vortex and/or sonicate the mixture gently until the powder is completely dissolved. Warming the solution may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw an aliquot of the 10 mM Erythrinine C stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution, dilute the stock solution 1:1000 in your pre-warmed cell culture medium.
-
Crucially , add the Erythrinine C stock solution to the medium while vortexing or gently swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high for the chosen aqueous system.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol describes the preparation of an Erythrinine C-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.
Materials:
-
Erythrinine C powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination:
-
The optimal molar ratio of Erythrinine C to HP-β-CD needs to be determined experimentally. A common starting point is a 1:1 molar ratio.
-
-
Complex Formation (Kneading Method):
-
Accurately weigh Erythrinine C and HP-β-CD in the desired molar ratio.
-
Place the powders in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Complex Formation (Freeze-Drying Method):
-
Dissolve HP-β-CD in deionized water with stirring.
-
Dissolve Erythrinine C in a minimal amount of a suitable organic solvent (e.g., ethanol) and add this solution dropwise to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution and then lyophilize it to obtain a dry powder of the inclusion complex.[10]
-
-
Solubility Assessment:
-
Prepare a saturated solution of the Erythrinine C-HP-β-CD complex in the aqueous buffer of interest.
-
Determine the concentration of dissolved Erythrinine C using a suitable analytical method (e.g., HPLC-UV) and compare it to the solubility of Erythrinine C alone.
-
Protocol 3: Preparation of a Solid Dispersion of Erythrinine C
This protocol outlines the solvent evaporation method for preparing a solid dispersion of Erythrinine C with a hydrophilic carrier like polyvinylpyrrolidone (PVP).
Materials:
-
Erythrinine C powder
-
Polyvinylpyrrolidone (PVP K30)
-
A common solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Carrier and Drug Ratio Selection:
-
The ratio of Erythrinine C to the carrier can be varied to optimize solubility enhancement. Common starting ratios (drug:carrier, w/w) are 1:1, 1:2, and 1:5.
-
-
Solid Dispersion Preparation:
-
Accurately weigh Erythrinine C and PVP K30.
-
Dissolve both components in a suitable common solvent in a round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40-50°C to remove any residual solvent.
-
Scrape the dried solid dispersion and grind it into a fine powder.
-
-
Dissolution Testing:
-
Perform in vitro dissolution studies on the solid dispersion powder in a relevant aqueous buffer and compare the dissolution profile to that of pure Erythrinine C.
-
Data Presentation
While specific quantitative data for Erythrinine C is limited, the following tables provide examples of how to structure and present solubility and dissolution data for comparison of different enhancement techniques.
Table 1: Example Solubility Data for Erythrinine C in Different Media
| Formulation | Solvent/Medium | Solubility (µg/mL) | Fold Increase |
| Erythrinine C (Pure) | Deionized Water | Hypothetical Value: 0.5 | 1 |
| Erythrinine C (Pure) | PBS (pH 7.4) | Hypothetical Value: 0.8 | 1.6 |
| 1:1 Erythrinine C:HP-β-CD Complex | PBS (pH 7.4) | Hypothetical Value: 25.0 | 31.25 |
| 1:2 Erythrinine C:PVP K30 Solid Dispersion | PBS (pH 7.4) | Hypothetical Value: 45.0 | 56.25 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Example Dissolution Data for Erythrinine C Formulations
| Time (min) | % Drug Dissolved (Pure Erythrinine C) | % Drug Dissolved (1:2 Solid Dispersion) |
| 5 | Hypothetical Value: 2 | Hypothetical Value: 35 |
| 15 | Hypothetical Value: 5 | Hypothetical Value: 60 |
| 30 | Hypothetical Value: 8 | Hypothetical Value: 85 |
| 60 | Hypothetical Value: 10 | Hypothetical Value: 95 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate logical relationships and experimental workflows relevant to working with Erythrinine C.
Caption: Troubleshooting workflow for preparing Erythrinine C aqueous solutions.
References
- 1. Erythrinin C | C20H18O6 | CID 44257283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. japsonline.com [japsonline.com]
- 4. jetir.org [jetir.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. wjpls.org [wjpls.org]
- 7. jocpr.com [jocpr.com]
- 8. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
Technical Support Center: Troubleshooting Erythrinin C Precipitation in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Erythrinin C precipitation in cell culture media. The following information is intended to help troubleshoot and resolve common challenges to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating immediately upon addition to my cell culture medium. What is causing this?
A1: Immediate precipitation of this compound is often due to its low aqueous solubility and the way it is introduced into the culture medium. Several factors can contribute to this issue:
-
Physicochemical Properties: this compound, an isoflavone, has a complex structure that can lead to poor solubility in aqueous solutions like cell culture media.
-
Solvent Shock: this compound is often dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.
-
High Final Concentration: You may be exceeding the maximum solubility of this compound in your specific culture medium.
-
Temperature: Adding a cold stock solution to warmer media can sometimes contribute to precipitation.
Q2: I observed a precipitate in my culture plates after incubating with this compound for some time. What could be the reason for this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the stability of this compound in the culture environment over time:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, which can, in turn, affect the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes over time.
-
Metabolism by Cells: Cellular metabolism can alter the composition of the culture medium, potentially reducing the solubility of the compound.
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can manifest in a few ways. You might see visible particles, crystals, or a film in the culture vessel. The medium may also appear cloudy or hazy. It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change (a color change in the phenol red indicator) and the presence of microorganisms visible under a microscope.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound. It is important to use anhydrous (dry) DMSO to prevent the introduction of water, which can affect the stability of the stock solution.
Troubleshooting Guide
If you are experiencing precipitation of this compound, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent shock | Add the stock solution dropwise to the pre-warmed culture medium while gently swirling the flask or plate. Avoid rapid addition. |
| High final DMSO concentration | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%. Prepare a more concentrated stock solution if necessary to achieve this. | |
| Exceeding solubility limit | Determine the maximum soluble concentration of this compound in your specific cell culture system (see Experimental Protocols). Work at or below this concentration. | |
| Delayed Precipitation | Temperature fluctuations | Pre-warm the culture medium to 37°C before adding the this compound stock solution. Ensure the incubator provides a stable temperature. |
| pH instability | Use a medium with a stable buffering system, such as HEPES, especially for long-term experiments. | |
| Interaction with media components | Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are contributing to the precipitation. | |
| Precipitate in Frozen Stock | Poor solubility at low temperatures | Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitate is redissolved. Aliquot stock solutions to minimize freeze-thaw cycles. |
Data Presentation
This compound Solubility
The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes available solubility data.
| Solvent | Solubility | Notes |
| DMSO | 3.6 mg/mL (10.16 mM) | Requires sonication and warming to achieve. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | Data not available | Generally, flavonoids have some solubility in ethanol, but it is compound-specific. |
| Aqueous Solutions (e.g., Culture Media, PBS) | Very low | As an isoflavone, this compound is expected to have poor water solubility. The exact solubility will depend on the specific composition and pH of the medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 354.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 3.54 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Warm the vial to 37°C and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored at -20°C, it should be used within one month; at -80°C, it can be stored for up to six months.[1]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
This protocol provides a method to determine the highest concentration of this compound that can be used in your specific cell culture system without precipitation.
-
Materials:
-
Your specific cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile 96-well clear-bottom plate
-
Light microscope
-
-
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the 10 mM this compound stock solution in the pre-warmed medium in the 96-well plate. For example, you can perform a 2-fold serial dilution to get final concentrations ranging from 100 µM down to 0.78 µM.
-
Include a negative control well with medium and the same final concentration of DMSO as the highest this compound concentration well (e.g., 1% DMSO if the highest concentration is 100 µM from a 10 mM stock).
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) under a light microscope at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Mandatory Visualizations
Experimental Workflow for Determining Maximum Soluble Concentration
Caption: Workflow for determining the maximum soluble concentration of this compound.
This compound and the DHODH Signaling Pathway in Acute Myeloid Leukemia (AML)
This compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[][3][4] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells. In acute myeloid leukemia (AML), inhibition of DHODH can lead to a depletion of pyrimidines, which in turn can induce cell differentiation and apoptosis.[5][6]
Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis and promoting AML cell differentiation and apoptosis.
References
minimizing off-target effects of Erythrinin C in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Erythrinin C in their experiments. The information is tailored to address potential issues related to off-target effects and to provide methodologies for validating the compound's activity.
Disclaimer
Information regarding the specific molecular targets of this compound is primarily derived from in silico (computational) studies.[1][2] One such study identified this compound, a flavonoid from Pueraria peduncularis, as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia (AML).[1][2] Experimental data on the broader off-target profile of this compound is limited. This guide provides strategies based on established principles of small molecule research to help investigators assess and minimize potential off-target effects in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A1: In silico modeling studies suggest that this compound may act as an antagonist of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[3]
Q2: this compound is showing significant cytotoxicity in my cell line. Is this expected?
A2: Published research has indicated that this compound exhibits strong cytotoxic effects against lung and breast cancer cell lines.[1] This cytotoxicity could be a result of its on-target inhibition of DHODH, as cancer cells are often highly dependent on de novo pyrimidine synthesis. However, it could also be due to off-target effects.[4] It is crucial to perform experiments to differentiate between these possibilities.
Q3: How can I determine if the effects I'm observing are on-target or off-target?
A3: A multi-pronged approach is recommended to distinguish on-target from off-target effects. This includes:
-
Dose-response analysis: A clear dose-dependent effect that correlates with the potency of DHODH inhibition suggests on-target activity.
-
Rescue experiments: Supplementing the cell culture medium with uridine, a downstream product of the DHODH-mediated pathway, should rescue the cytotoxic effects if they are on-target.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to DHODH in a cellular context.[5]
-
Use of structurally distinct inhibitors: Comparing the cellular phenotype induced by this compound with that of other known DHODH inhibitors (e.g., Brequinar) can provide evidence for an on-target mechanism.[2]
Q4: What are some general strategies to minimize off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[5]
-
Perform control experiments: Always include a vehicle-only control (e.g., DMSO) in your experiments.
-
Genetic validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out DHODH to see if it phenocopies the effects of this compound.[6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular phenotype observed.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than on-target DHODH inhibition.
-
Troubleshooting Steps:
-
Validate with a secondary inhibitor: Treat cells with a structurally distinct DHODH inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a dose-response curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that aligns with the expected potency for DHODH inhibition points towards on-target activity.
-
Conduct a rescue experiment: Supplement the media with uridine. If the phenotype is reversed, it strongly supports an on-target mechanism involving DHODH inhibition.
-
Issue 2: High levels of cytotoxicity observed across multiple cell lines.
-
Possible Cause: this compound may be engaging with off-targets that regulate essential cellular processes, leading to broad toxicity.
-
Troubleshooting Steps:
-
Lower the concentration: Determine the minimal concentration required for the intended on-target effect and use concentrations at or slightly above this level.
-
Conduct cell viability assays: Use multiple cell lines, including non-cancerous control lines, to determine if the toxicity is specific to cancer cells or more general.
-
Perform an off-target screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[5]
-
Quantitative Data Summary
The following tables are examples of how to structure quantitative data to assess the selectivity of this compound. Researchers should generate their own data through experimentation.
Table 1: Example Dose-Response Cytotoxicity Data for this compound
| Cell Line | Cell Type | IC50 (µM) after 72h | Notes |
| MV4-11 | Acute Myeloid Leukemia | 0.5 | High sensitivity, potential on-target effect. |
| A549 | Lung Carcinoma | 1.2 | High sensitivity, consistent with published data.[1] |
| MCF-7 | Breast Carcinoma | 2.5 | Moderate sensitivity. |
| HFF-1 | Normal Fibroblast | > 50 | Low sensitivity, suggests some cancer cell selectivity. |
Table 2: Example Off-Target Kinase Profiling for this compound (at 10 µM)
| Kinase Target | % Inhibition | IC50 (µM) | Notes |
| DHODH (On-Target) | 98% | 0.2 | Primary Target (Hypothetical) |
| Kinase A | 85% | 1.5 | Significant off-target activity. |
| Kinase B | 62% | 8.9 | Moderate off-target activity. |
| Kinase C | 15% | > 50 | Minimal off-target activity. |
| Kinase D | 5% | > 50 | No significant activity. |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay kit) to each well.
-
Incubate as per the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Uridine Rescue Experiment
-
Objective: To determine if the cytotoxic effects of this compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Methodology:
-
Seed cells in a 96-well plate as described for the cytotoxicity assay.
-
Prepare solutions of this compound at a concentration known to cause cytotoxicity (e.g., 2x the IC50).
-
Prepare media with and without a final concentration of 100 µM uridine.
-
Treat cells with one of the following conditions:
-
Vehicle control (DMSO) in normal medium.
-
Vehicle control (DMSO) in uridine-supplemented medium.
-
This compound in normal medium.
-
This compound in uridine-supplemented medium.
-
-
Incubate for 72 hours.
-
Assess cell viability as described above.
-
Expected Outcome: If the cytotoxicity of this compound is on-target, the addition of uridine should significantly increase cell viability in the this compound-treated wells.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to DHODH in intact cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DHODH remaining at each temperature using Western blotting or other protein detection methods.
-
Expected Outcome: The this compound-treated samples should show a higher amount of soluble DHODH at elevated temperatures compared to the vehicle control, indicating that this compound binding stabilizes the protein.[5]
-
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Erythrinin C Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Erythrinin C during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a flavonoid compound, specifically a prenylated isoflavone, isolated from plants such as Pueraria peduncularis.[1][2] Flavonoids are known for their potential therapeutic properties, including anti-tumor effects.[1][2] However, the complex structure of flavonoids can make them susceptible to degradation under various environmental conditions, leading to a loss of biological activity and the formation of impurities. This instability is a critical consideration for long-term storage and the development of this compound as a therapeutic agent.
Q2: What are the main factors that can affect the stability of this compound during long-term storage?
A2: Based on studies of isoflavones, the stability of this compound is likely influenced by several factors:
-
Temperature: Elevated temperatures can significantly accelerate degradation. Long-term storage at room temperature or higher may lead to a substantial loss of the compound.[3][4][5]
-
Light: Exposure to UV or visible light can induce photolytic degradation in flavonoids.[6]
-
pH: The stability of flavonoids is often pH-dependent. Acidic or alkaline conditions can catalyze hydrolytic degradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and metal ions.
-
Moisture (Water Activity): High water activity can promote hydrolytic reactions and microbial growth, leading to degradation.[4][5]
-
Solvent/Matrix: The solvent or formulation matrix in which this compound is stored can impact its stability.
Q3: What are the recommended storage conditions for this compound?
A3: While specific long-term stability data for pure this compound is limited, based on general best practices for flavonoids, the following conditions are recommended:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation. For solid material, store in a tightly sealed container.
-
Form: Store as a dry powder if possible, as this is generally more stable than solutions. If in solution, use a suitable, dry, aprotic solvent and protect from moisture.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively reported in the available literature, flavonoids can undergo degradation through pathways such as oxidation and cleavage of the C-ring. Potential degradation could lead to the formation of smaller phenolic compounds. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the likely degradation products.[7][8]
Troubleshooting Guides
Problem 1: I see unexpected peaks in my HPLC chromatogram after storing my this compound solution.
-
Question: What could be the cause of these additional peaks? Answer: These peaks are likely degradation products of this compound. This can be caused by storage at room temperature, exposure to light, or storage in an inappropriate solvent.
-
Question: How can I confirm if these are degradation products? Answer: You can perform a forced degradation study. Intentionally expose a sample of this compound to stress conditions (e.g., heat, acid, base, oxidant, light) and monitor the formation of new peaks by HPLC. If the new peaks in your stored sample match the retention times of the peaks formed during the forced degradation study, they are likely degradation products.
-
Question: How can I prevent this from happening? Answer: Store your this compound solutions at -20°C or below, protected from light in amber vials. Prepare fresh solutions for your experiments whenever possible. If you need to store solutions, use a dry, aprotic solvent and consider purging with an inert gas.
Problem 2: The biological activity of my this compound sample seems to have decreased over time.
-
Question: Why might the activity be lower? Answer: A decrease in biological activity is a strong indicator of chemical degradation. The parent this compound molecule is likely degrading into less active or inactive compounds.
-
Question: How can I check for degradation? Answer: Use an analytical technique like HPLC-UV to assess the purity of your sample. Compare the peak area of this compound in your stored sample to that of a freshly prepared standard or a previously analyzed batch. A significant decrease in the main peak area and the appearance of new peaks suggest degradation.
-
Question: What are the best practices for maintaining the potency of this compound? Answer: Follow the recommended storage conditions strictly: store as a solid at low temperature (-20°C or -80°C), protect from light and moisture. For solutions, prepare them fresh and use them promptly.
Data on Isoflavone Stability
The following tables summarize data from studies on isoflavones, which can provide insights into the expected stability of this compound under different conditions.
Table 1: Effect of Storage Temperature on Total Isoflavone Content in Soy Protein Isolate (SPI) and Defatted Soy Flour (DSF) over 1 Year. [4]
| Storage Temperature (°C) | Change in Total Isoflavones in SPI | Change in Total Isoflavones in DSF |
| -18 | No significant change | No significant change |
| 4 | No significant change | No significant change |
| 25 | No significant change | No significant change |
| 42 | No significant change | No significant change |
| Note: While the total isoflavone content did not change significantly, the profile of isoflavone derivatives (e.g., conversion of malonylglucosides to β-glucosides) was altered at 42°C.[4] |
Table 2: Degradation Kinetics of Genistin in Soy Milk at Elevated Temperatures. [3]
| Temperature (°C) | Rate Constant (days⁻¹) | Half-life (days) |
| 70 | 0.0063 | 109.9 |
| 80 | 0.0113 | 61.3 |
| 90 | 0.0210 | 33.0 |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Prepare solid aliquots of this compound in separate amber glass vials.
-
-
Storage Conditions:
-
Store the aliquots at the following conditions:
-
-80°C (for reference)
-
-20°C
-
4°C
-
25°C with 60% relative humidity (RH)
-
-
Protect all samples from light.
-
-
Testing Frequency:
-
Analyze the samples at the following time points: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV method.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV detector at the λmax of this compound.
-
Analysis: At each time point, determine the concentration of this compound and the area of any degradation product peaks.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the increase in degradation products.
-
The shelf-life can be defined as the time at which the concentration of this compound drops below 90% of its initial value.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 0.5 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp) for a defined period.
-
-
Analysis:
-
Analyze the stressed samples by HPLC-UV.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
-
Evaluation:
-
Assess the extent of degradation under each condition.
-
Ensure that the analytical method can separate the degradation products from the parent this compound peak (demonstrating the method is "stability-indicating").
-
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of storage temperature and water activity on the content and profile of isoflavones, antioxidant activity, and in vitro protein digestibility of soy protein isolates and defatted soy flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Overcoming Erythrinin C Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Erythrinin C in cancer cell lines. The information is compiled from studies on related Erythrina alkaloids and general mechanisms of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to anticancer compounds like this compound can arise from various mechanisms. Based on studies of related alkaloids and general cancer biology, potential mechanisms include:
-
Alterations in Drug Target: Mutations or changes in the expression level of the molecular target of this compound can prevent effective binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the cytotoxic effects of the drug. Key pathways implicated in resistance to similar compounds include the ERK/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.[3]
-
Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the drug's effects.[4][5]
-
Inhibition of Apoptosis: Changes in the expression of apoptosis-related proteins, such as the Bcl-2 family, can make cells resistant to programmed cell death induced by this compound.[6][7]
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: You can investigate the involvement of drug efflux pumps through several experimental approaches:
-
Quantitative PCR (qPCR) and Western Blotting: Measure the mRNA and protein levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in your resistant cell line compared to the sensitive parental line.
-
Efflux Pump Inhibition Assay: Treat your resistant cells with a known efflux pump inhibitor (e.g., verapamil, cyclosporin A) in combination with this compound. A restoration of sensitivity to this compound would suggest the involvement of efflux pumps.
-
Fluorescent Substrate Accumulation Assay: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-glycoprotein). A lower accumulation of the fluorescent substrate in resistant cells compared to sensitive cells, which can be reversed by an inhibitor, indicates increased efflux activity.
Q3: What are the key signaling pathways I should investigate for their role in this compound resistance?
A3: Based on research on analogous compounds, the following signaling pathways are critical to investigate:
-
ERK/MAPK Pathway: This pathway is crucial for cell proliferation and survival.[3] Persistent activation of ERK in the presence of this compound could be a resistance mechanism.
-
PI3K/Akt Pathway: The Akt kinase is a key cell survival factor.[3] Its activation can confer resistance to various anticancer agents.
-
NF-κB Pathway: This transcription factor is involved in inflammation, immunity, and cell survival. Its activation has been linked to resistance to DNA-damaging agents.[5][8]
-
JNK Pathway: The role of the JNK pathway can be context-dependent, sometimes promoting apoptosis and other times contributing to survival. Its activity should be assessed in your specific model.[9]
Troubleshooting Guides
Problem 1: Decreased apoptotic cell death in response to this compound treatment.
| Possible Cause | Suggested Solution |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | - Perform Western blot analysis to compare the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Bak) between sensitive and resistant cells.[6] - Consider combination therapy with a Bcl-2 inhibitor (e.g., venetoclax). |
| Downregulation of pro-apoptotic proteins. | - Assess the expression of key pro-apoptotic proteins. - Investigate upstream signaling pathways that regulate these proteins. |
| Defects in the caspase cascade. | - Measure the activity of caspases (e.g., caspase-3, -9) using activity assays or Western blotting for cleaved caspases.[3] |
Problem 2: No significant change in cell viability after this compound treatment, even at high concentrations.
| Possible Cause | Suggested Solution |
| Activation of compensatory survival pathways. | - Use phospho-protein arrays or Western blotting to screen for the activation of key survival kinases (e.g., p-ERK, p-Akt) in resistant cells upon this compound treatment.[3] - Test the efficacy of this compound in combination with inhibitors of the identified survival pathways (e.g., MEK inhibitors, PI3K inhibitors).[3][10] |
| Altered drug metabolism. | - Investigate whether this compound is being metabolized into an inactive form at a higher rate in resistant cells. This can be assessed using techniques like mass spectrometry. |
| Tumor heterogeneity and clonal selection. | - Perform single-cell cloning to isolate and characterize subpopulations within your resistant cell line to determine if a specific clone is responsible for the resistance.[1] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, illustrating the kind of data researchers should aim to generate. The values for related compounds from the literature are provided for context.
| Cell Line | Compound | IC50 (µM) | Fold Resistance | Reference |
| Hypothetical Data | ||||
| Sensitive Cancer Cell Line | This compound | 10 | - | N/A |
| Resistant Cancer Cell Line | This compound | 100 | 10 | N/A |
| Resistant Line + Pathway Inhibitor | This compound | 20 | 2 | N/A |
| Literature Data for Related Compounds | ||||
| LNCaP (Prostate Cancer) | Erysenegalensein M | 8 | - | [9] |
| MCF-7 (Breast Cancer) | Erysenegalensein M | 8 | - | [9] |
| KB-3-1 (Multidrug Resistant) | Erysenegalensein E | >10x vs KB | >10 | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on related compounds.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on descriptions of apoptosis assays in the literature.[3]
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis for Signaling Proteins
This is a general protocol for assessing protein expression and phosphorylation.[3]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. mdpi.com [mdpi.com]
- 3. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
optimizing incubation time for Erythrinin C treatment
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Erythrinine C in their experiments. Please note that "Erythrinine C" is not a standardly indexed compound in major chemical and biological databases. The information provided here is based on the activities of closely related and well-studied Erythrina alkaloids, such as Erythraline, which are known to induce cytotoxicity and apoptosis in a time- and concentration-dependent manner. The principles and protocols outlined are intended to serve as a general guide for optimizing incubation times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Erythrinine C treatment to induce apoptosis?
A1: The optimal incubation time for Erythrinine C treatment is highly dependent on the cell type, concentration of the compound used, and the specific biological question being addressed. Based on studies with related compounds like Erythraline, significant effects on cell proliferation can be observed as early as 24 hours, with more pronounced apoptosis occurring at 48 hours.[1] We recommend performing a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.
Q2: How do I determine the optimal concentration of Erythrinine C for my experiments?
A2: A dose-response experiment is crucial to determine the optimal concentration. We recommend testing a range of concentrations to identify the IC50 (half-maximal inhibitory concentration) for your cell line. For similar Erythrina alkaloids, cytotoxic effects have been observed in the micromolar range. For instance, Erythraline has shown inhibitory effects on SiHa cell proliferation at concentrations of 50, 100, and 200 µg/mL.[1]
Q3: My cells are detaching from the plate after Erythrinine C treatment. What should I do?
A3: Cell detachment can be an indication of cytotoxicity or apoptosis, which may be the intended effect of the treatment. However, if this is occurring prematurely or preventing downstream analysis, consider the following:
-
Reduce Incubation Time: You may be observing late-stage apoptosis or necrosis. Try shorter incubation periods.
-
Lower Concentration: The concentration of Erythrinine C may be too high for your specific cell line. Perform a dose-response experiment to find a more suitable concentration.
-
Use Coated Plates: For weakly adherent cell lines, using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) may improve cell attachment.
Q4: I am not observing any significant effect of Erythrinine C on my cells. What could be the problem?
A4: Several factors could contribute to a lack of observable effects:
-
Incubation Time is Too Short: The biological effects of Erythrinine C may require a longer incubation period to become apparent. Consider extending your time-course experiment.
-
Concentration is Too Low: The concentration of Erythrinine C may be insufficient to induce a response in your cell line. Test higher concentrations.
-
Compound Stability: Ensure that your stock solution of Erythrinine C is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: Your chosen cell line may be resistant to the effects of Erythrinine C. You may need to investigate the expression of relevant drug transporters or signaling pathways in your cells.
Troubleshooting Guides
Guide 1: Optimizing Incubation Time for Cytotoxicity Assays
This guide provides a systematic approach to determining the optimal incubation time for Erythrinine C treatment when assessing cytotoxicity.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing Erythrinine C incubation time.
Data Presentation: Example Time-Course and Dose-Response Data
Table 1: Cell Viability (%) after Erythrinine C Treatment on SiHa Cells
| Concentration (µg/mL) | 24h Incubation | 48h Incubation |
| 0 (Control) | 100% | 100% |
| 50 | ~50% | ~12% |
| 100 | ~45% | ~10% |
| 200 | ~40% | ~8% |
Data is illustrative and based on trends observed for Erythraline.[1]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Erythrinine C. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24h, 48h, 72h) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Guide 2: Investigating the Mechanism of Action - Apoptosis and Cell Cycle
This guide outlines experiments to investigate if Erythrinine C induces apoptosis and/or cell cycle arrest, which are common mechanisms for anti-cancer compounds.
Plausible Signaling Pathway for Erythrinine C-Induced Apoptosis
Based on the mechanisms of similar alkaloids like Chelerythrine, Erythrinine C may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[2][3]
Caption: Hypothetical signaling pathway for Erythrinine C.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells and treat with the desired concentration of Erythrinine C for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Data Presentation: Example Apoptosis and Cell Cycle Data
Table 2: Percentage of Apoptotic SiHa Cells after 48h Erythraline Treatment
| Concentration (µg/mL) | Apoptotic Cells (%) (Annexin V+) |
| 0 (Control) | Baseline |
| 50 | 87.9% |
Data is illustrative and based on trends observed for Erythraline.[1]
Table 3: Cell Cycle Distribution of SiHa Cells after 24h Erythraline Treatment
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | ~60% | ~33% | ~7% |
| Erythraline (50 µg/mL) | Decreased | No significant change | ~22% |
Data is illustrative and based on trends observed for Erythraline.[1]
References
- 1. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelerythrine induces apoptosis via ROS‐mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
reducing experimental variability in Erythrinin C assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in assays involving Erythrinine C and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is Erythrinine C and what are its known biological activities?
Erythrinine C is a type of alkaloid compound found in plants of the Erythrina genus.[1][2][3] Research has shown that various extracts and compounds from Erythrina species possess a range of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory effects.[1][2][4][5]
Q2: I am seeing high variability in my cell-based assay results. What are the common causes?
High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a primary source of variability. Ensure a homogenous single-cell suspension before plating.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or water to maintain humidity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or Erythrinine C solutions will lead to variable results. Use calibrated pipettes and maintain a consistent technique.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Older cells or those grown to confluency can behave differently.
-
Reagent Preparation: Inconsistent preparation of media, buffers, and stock solutions of Erythrinine C can introduce variability.
Q3: My Erythrinine C solution appears to be precipitating in the cell culture medium. How can I address this?
Alkaloids can sometimes have limited solubility in aqueous solutions. To prevent precipitation:
-
Use a Stock Solution in an Organic Solvent: Dissolve the Erythrinine C in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) before preparing the final dilutions in your culture medium.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is low (typically below 0.5%) and consistent across all wells, including vehicle controls. High concentrations of solvents like DMSO can be toxic to cells.
-
Vortexing and Sonication: Ensure the compound is fully dissolved in the stock solution by vortexing or brief sonication.
Q4: I am observing false-positive results in my MTT cytotoxicity assay. What could be the reason?
False positives in MTT assays can occur due to:
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a color change that is not indicative of cell viability. To check for this, include a cell-free control with your Erythrinine C compound and the MTT reagent.
-
Color Interference: If your Erythrinine C extract is colored, it can interfere with the absorbance reading. Include a blank control with the compound in the media to subtract the background absorbance.
-
Incomplete Solubilization of Formazan Crystals: Ensure complete dissolution of the formazan crystals by using an appropriate solubilization solvent (e.g., DMSO or a buffered SDS solution) and adequate mixing.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | - Ensure a single-cell suspension before seeding by gentle pipetting. - Use a hemocytometer or automated cell counter to accurately determine cell concentration. - Seed cells in the exponential growth phase. |
| "Edge Effects" in Microplates | - Avoid using the outer wells of the 96-well plate. - Fill the outer wells with sterile PBS to maintain humidity across the plate. |
| Inconsistent Incubation Times | - Standardize the incubation time with Erythrinine C and with the assay reagent (e.g., MTT). - Ensure all plates are incubated for the same duration. |
| Compound Precipitation | - Prepare a high-concentration stock solution of Erythrinine C in an appropriate solvent (e.g., DMSO). - Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| Incomplete Formazan Solubilization (MTT Assay) | - Use a sufficient volume of a suitable solubilization solvent (e.g., DMSO, SDS in an acidic buffer). - Ensure complete dissolution by gentle pipetting or using a plate shaker. |
Experimental Workflow for a Standard MTT Cytotoxicity Assay
Caption: Workflow for a typical MTT cytotoxicity assay.
Issue 2: High Background in Antioxidant (DPPH) Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Colored Erythrinine C Sample | - Prepare a sample blank containing the Erythrinine C sample and the solvent (e.g., methanol) but without the DPPH reagent. - Subtract the absorbance of the sample blank from the absorbance of the test sample. |
| Light Exposure | - The DPPH reagent is light-sensitive. Prepare it fresh and keep it in a dark container. - Perform the incubation step in the dark. |
| Incorrect Wavelength | - Ensure the spectrophotometer is set to the correct wavelength for DPPH, which is typically around 517 nm. |
| Reagent Instability | - Use freshly prepared DPPH solution for each experiment. The absorbance of the DPPH control should be stable. |
Logical Flow for Troubleshooting DPPH Assay
Caption: Decision tree for troubleshooting high background in DPPH assays.
Quantitative Data Summary
The following tables summarize reported IC50 values for extracts and compounds from various Erythrina species. Note that specific IC50 values for pure Erythrinine C are not widely available in the literature, and these values should be used as a reference.
Table 1: Cytotoxicity of Erythrina Species Extracts
| Cell Line | Extract | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | E. caffra (DCM Extract) | 144.17[1] |
| E. variegata (Methanol Extract) | 92[6] | |
| HeLa (Cervical Cancer) | E. caffra (DCM Extract) | 93.82[1] |
| MDA-MB-231 (Breast Cancer) | E. variegata (Methanol Extract) | 143[6] |
| HEK293 (Normal Kidney) | E. caffra (DCM Extract) | 273.47[1] |
Table 2: Antioxidant and Anti-inflammatory Activity of Erythrina Species Extracts
| Assay | Plant Species | Extract | IC50 (µg/mL) |
| DPPH Radical Scavenging | E. caffra | DCM Extract | 144.17[1] |
| Nitric Oxide (NO) Inhibition | E. variegata | Ethanol Extract | 47.1[5] |
| COX-2 Inhibition | E. variegata | Ethanol Extract | 9.27[5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of Erythrinine C on adherent cancer cell lines.[7][8]
Materials:
-
Erythrinine C
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Erythrinine C in DMSO.
-
Perform serial dilutions of the Erythrinine C stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Erythrinine C. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of Erythrinine C.[9][10]
Materials:
-
Erythrinine C
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Erythrinine C in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of Erythrinine C or a standard antioxidant (like ascorbic acid) to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is the concentration of the sample that causes 50% inhibition.
-
Signaling Pathways
While the specific signaling pathway for Erythrinine C is not yet fully elucidated, related flavonoid and alkaloid compounds from Erythrina species are known to interact with inflammatory and cell survival pathways. The diagram below represents a hypothetical signaling cascade that could be modulated by such compounds, leading to anti-inflammatory and cytotoxic effects.
Caption: Hypothetical signaling pathways potentially modulated by Erythrinine C.
References
- 1. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Potency of Erythrina‒Derived Flavonoids as Cholinesterase Inhibitors and Free Radical Scavengers Through in silico Approach: Implications for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Activities of Erythrina variegata Bark Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
identifying and mitigating Erythrinin C experimental artifacts
Welcome to the technical support center for Erythrinin C. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts when working with this flavonoid compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a flavonoid compound. In silico studies have identified it as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[1] This makes it a compound of interest for research in areas such as acute myeloid leukemia (AML).[1]
Q2: I am observing high background in my fluorescence-based assay when using this compound. What could be the cause?
A2: Flavonoids, particularly certain classes like flavonols, can exhibit autofluorescence, typically in the green spectrum of light.[2][3] This intrinsic fluorescence can interfere with assays that use fluorescent readouts, leading to high background signal.[2]
Q3: How can I confirm if my this compound sample is causing autofluorescence?
A3: To determine if this compound is contributing to autofluorescence in your experiment, you should prepare a control sample containing the compound in the assay buffer without cells or other reagents that are part of the signaling cascade.[2] You can then measure the fluorescence of this control at the excitation and emission wavelengths of your assay. Additionally, running an unstained cell control treated with this compound can help differentiate compound autofluorescence from cellular autofluorescence.[4]
Q4: My dose-response curve for this compound is inconsistent. What are the possible reasons?
A4: Inconsistent dose-response curves can arise from several factors, including:
-
Aggregation: Flavonoids can aggregate in aqueous solutions, especially at higher concentrations. This can affect their effective concentration and lead to variable results.
-
Instability: The stability of this compound can be influenced by factors such as pH, temperature, and light exposure, leading to degradation over the course of an experiment.[5]
-
Interaction with media components: this compound may bind to proteins in the cell culture media, such as those in fetal bovine serum (FBS), reducing its bioavailable concentration.[6][7]
Q5: Are there known off-target effects of this compound?
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Possible Cause: this compound, like many flavonoids, may have limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Working Dilution: When preparing working dilutions in aqueous media, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Warming: Gently warm the solution, but be cautious of potential degradation at elevated temperatures.[5]
-
Issue 2: High Background in Absorbance or Fluorescence-Based Assays
-
Possible Cause: Interference from this compound's intrinsic properties.
-
Troubleshooting Steps:
-
Autofluorescence Check: As mentioned in the FAQs, run controls to measure the autofluorescence of this compound at the assay's wavelengths.[2][4]
-
Spectral Shift: If autofluorescence is an issue, consider using fluorescent dyes that emit in the red or far-red spectrum to minimize overlap with the flavonoid's emission.[3]
-
Absorbance Interference: For absorbance-based assays, run a control with this compound alone to see if it absorbs light at the detection wavelength.
-
Assay Technology: If interference is persistent, consider using an orthogonal assay with a different detection method, such as a luminescence-based assay.[8][9]
-
Issue 3: Compound Instability
-
Possible Cause: Degradation of this compound due to experimental conditions.
-
Troubleshooting Steps:
-
pH and Temperature: Be mindful of the pH and temperature of your assay buffers, as extremes can lead to degradation.
-
Light Exposure: Protect this compound solutions from direct light, as flavonoids can be light-sensitive.[5]
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to minimize degradation over time.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | |
| Molecular Weight | 354.35 g/mol | |
| Appearance | Powder | |
| Purity | >98% (typical) |
Table 2: Potential Experimental Artifacts and Mitigation Strategies
| Artifact | Potential Cause | Mitigation Strategy |
| Autofluorescence | Intrinsic fluorescence of the flavonoid structure. | Use red-shifted fluorescent probes, perform spectral unmixing, subtract background from compound-only controls.[2][3] |
| Assay Interference | Compound absorbs light at excitation/emission wavelengths. | Run compound-only controls, use orthogonal assays (e.g., luminescence).[8][9] |
| Aggregation | Poor solubility and self-association in aqueous solutions. | Use a co-solvent like DMSO, sonicate, and work below the critical aggregation concentration. |
| Instability | Degradation due to pH, temperature, or light. | Prepare fresh solutions, protect from light, and store properly at low temperatures.[5] |
| Media Binding | Non-specific binding to serum proteins. | Use serum-free media for initial experiments or calculate the free fraction of the compound.[6][7] |
Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay
This protocol is adapted for testing inhibitors like this compound against human dihydroorotate dehydrogenase (DHODH).[10][11]
Materials:
-
Recombinant human DHODH
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm[11]
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant human DHODH to each well and incubate at room temperature for 30 minutes.[11]
-
To initiate the reaction, add dihydroorotic acid to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every minute for 10 minutes) using a microplate reader.[11]
-
Calculate the rate of DCIP reduction for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cytotoxicity Assay in AML Cell Lines
This is a general protocol for assessing the cytotoxic effects of this compound on Acute Myeloid Leukemia (AML) cell lines, such as THP-1 or U937.[12][13][14]
Materials:
-
AML cell line (e.g., THP-1, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Mandatory Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invitria.com [invitria.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic lymphocytes induced by engineered human dendritic cells mediate potent anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Erythrinin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Erythrinin C. Given the limited specific data on this compound, the guidance provided is based on established methods for enhancing the bioavailability of poorly soluble natural compounds, particularly flavonoids and alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a type of erythrinan alkaloid, a class of natural compounds known for various biological activities.[1][2] Like many plant-derived compounds, this compound is presumed to have low oral bioavailability due to poor water solubility and potential first-pass metabolism.[3][4] This limits its therapeutic potential as a significant portion of the administered dose may not reach systemic circulation to exert its pharmacological effects.
Q2: What are the primary barriers to the oral bioavailability of compounds like this compound?
The primary barriers include:
-
Poor Aqueous Solubility: Limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4][5]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[6]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestine and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation.[7][8][9]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the compound back into the intestinal lumen, reducing its net absorption.[10][11][12][13]
Q3: What are the general strategies to enhance the bioavailability of this compound?
Several promising strategies can be employed to improve the oral bioavailability of poorly water-soluble compounds like this compound:
-
Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can increase its surface area, solubility, and permeability.[14][15][16][17]
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and enhancing their absorption.[18][19][20][21]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[3][4][22][23][24]
-
-
Chemical Modification:
-
Co-administration with Bioenhancers:
-
Using natural compounds that can inhibit metabolic enzymes or efflux pumps, thereby increasing the absorption of the co-administered drug.
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing the bioavailability of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | - Inefficient particle size reduction.- Inappropriate carrier selection for solid dispersion.- Insufficient drug loading in nanoparticles or liposomes. | - Optimize milling or homogenization techniques for particle size reduction.[5]- Screen different hydrophilic polymers for solid dispersions to find a compatible carrier.[22]- Adjust the drug-to-carrier ratio in your formulation.[4]- Characterize drug loading and encapsulation efficiency using techniques like HPLC. |
| High variability in Caco-2 cell permeability assay results. | - Inconsistent Caco-2 cell monolayer integrity.- Compound instability in the assay medium.- Non-specific binding of the compound to the plate or apparatus. | - Regularly check the transepithelial electrical resistance (TEER) values to ensure monolayer integrity.[29][30]- Assess the stability of this compound in the assay buffer over the experiment's duration.- Use low-binding plates and pre-treat with a blocking agent if necessary. |
| Low in vivo bioavailability despite promising in vitro results. | - Significant first-pass metabolism.- Active efflux by transporters like P-glycoprotein.- Poor correlation between the in vitro model and in vivo conditions. | - Investigate the metabolic stability of this compound using liver microsomes.- Conduct Caco-2 assays with and without P-gp inhibitors (e.g., verapamil) to assess efflux.[29][31]- Consider using a different in vitro model or refining the existing one to better mimic physiological conditions. |
| Difficulty in quantifying this compound in plasma samples. | - Low plasma concentrations of the analyte.- Interference from plasma matrix components.- Instability of the compound in plasma during storage or processing. | - Develop a sensitive and validated analytical method, such as LC-MS/MS, for quantification.[32][33]- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interferences.[34]- Add a stabilizing agent to the plasma samples and store them at -80°C immediately after collection. |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing multilamellar vesicles (MLVs) that can be further processed to form smaller unilamellar vesicles (SUVs).[19][20]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
Procedure:
-
Dissolve a known amount of this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The hydration should be done at a temperature above the lipid phase transition temperature.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To obtain smaller vesicles, the MLV suspension can be sonicated using a probe sonicator or a bath sonicator, or extruded through polycarbonate membranes of a specific pore size.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent evaporation.[3][4][24]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a beaker with constant stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature.
-
The resulting solid mass is a solid dispersion.
-
Scrape the solid mass, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[6][29][30][31][35]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution of this compound (dissolved in HBSS) to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
Analyze the concentration of this compound in all collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
Signaling Pathways and Experimental Workflows
Metabolism and Efflux of this compound
The bioavailability of this compound can be significantly influenced by metabolic enzymes and efflux transporters. The following diagram illustrates the potential pathways involved.
Caption: Potential metabolic and efflux pathways affecting this compound bioavailability.
Experimental Workflow for Bioavailability Enhancement
The following diagram outlines a logical workflow for a research project focused on enhancing the bioavailability of this compound.
Caption: A typical experimental workflow for enhancing drug bioavailability.
References
- 1. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sybespharmacy.com [sybespharmacy.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. japsonline.com [japsonline.com]
- 23. scispace.com [scispace.com]
- 24. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 26. ijpcbs.com [ijpcbs.com]
- 27. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Caco-2 Permeability | Evotec [evotec.com]
- 32. researchgate.net [researchgate.net]
- 33. Alkaloid profiling of herbal drugs using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 35. enamine.net [enamine.net]
selecting appropriate controls for Erythrinin C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Erythrinin C in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the proper selection of experimental controls.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include when studying the effects of this compound?
A1: To ensure the rigor and reproducibility of your experiments with this compound, a comprehensive set of controls is crucial. This compound is identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine biosynthesis.[1][2] Therefore, your controls should address both the on-target and potential off-target effects, as well as the downstream consequences of DHODH inhibition.
Essential Controls for this compound Experiments:
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental conditions. This control accounts for any effects of the solvent on the cells.
-
Positive Control (On-Target): A well-characterized, potent, and selective DHODH inhibitor, such as Brequinar or Leflunomide, should be used.[3] This helps to confirm that the observed cellular effects are consistent with DHODH inhibition.
-
Negative Control (Compound): An inactive analog of this compound, if available, would be ideal. If not, another flavonoid with structural similarity but no reported DHODH inhibitory activity could be used. This helps to distinguish specific effects of this compound from general effects of its chemical class.
-
Specificity Control (Rescue Experiment): Since this compound targets the pyrimidine biosynthesis pathway, its effects should be reversible by the addition of exogenous uridine.[4][5] Supplementing the cell culture medium with uridine should rescue the cells from the anti-proliferative or cytotoxic effects of this compound, confirming that the observed phenotype is due to pyrimidine starvation.
-
Cell Viability/Cytotoxicity Control: It is essential to determine if the observed effects of this compound are due to a specific molecular mechanism or simply a consequence of general cytotoxicity. A standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) should be performed across a range of this compound concentrations.
Q2: How do I confirm that this compound is inhibiting DHODH in my experimental system?
A2: Direct measurement of DHODH enzymatic activity in your cells or tissue lysates is the most definitive way to confirm target engagement by this compound.
Methods to Confirm DHODH Inhibition:
-
In Vitro DHODH Enzymatic Assay: You can perform an enzymatic assay using purified recombinant DHODH or a mitochondrial fraction isolated from your cells. The assay typically measures the reduction of a substrate, which is coupled to the oxidation of dihydroorotate.
-
Cell-Based DHODH Activity Assay: This involves treating cells with this compound and then preparing cell lysates to measure DHODH activity. This provides a more physiologically relevant measure of target inhibition.
-
Metabolomic Analysis: Inhibition of DHODH leads to an accumulation of its substrate, dihydroorotate, and a depletion of its product, orotate.[4] Measuring the intracellular levels of these metabolites using techniques like mass spectrometry can provide strong evidence of DHODH inhibition.
Q3: What are the potential off-target effects of this compound, and how can I control for them?
A3: While this compound is suggested to be a DHODH inhibitor, like many small molecules, it may have off-target effects. It is crucial to design experiments that can help identify and control for these.
Strategies to Address Potential Off-Target Effects:
-
Uridine Rescue: As mentioned in Q1, a uridine rescue experiment is a key control to demonstrate that the primary mechanism of action is through the inhibition of pyrimidine synthesis.[4][5]
-
Use of Structurally Unrelated DHODH Inhibitors: Comparing the effects of this compound with those of structurally different DHODH inhibitors (e.g., Brequinar, Leflunomide) can help determine if the observed phenotype is a class effect of DHODH inhibition rather than an off-target effect specific to this compound.
-
Target Knockdown/Knockout Controls: If possible, using cells where DHODH has been knocked down (e.g., using shRNA or siRNA) or knocked out (e.g., using CRISPR/Cas9) can be a powerful control.[6] The phenotype of DHODH knockdown/knockout cells should mimic the effects of this compound if the compound is acting on-target.
-
Broad-Spectrum Kinase Profiling: If resources permit, screening this compound against a panel of kinases can help identify potential off-target kinase inhibition, which is a common off-target effect for many small molecules.
Q4: Does DHODH inhibition by this compound affect common signaling pathways like NF-κB or MAPK? What are the appropriate controls?
A4: The link between DHODH inhibition and major signaling pathways like NF-κB and MAPK is not firmly established and may be cell-type dependent. Some studies suggest that DHODH inhibitors can affect signaling proteins like c-Myc and p21, leading to cell cycle arrest.[6][7] However, one study indicated that NF-κB activation was not altered by a DHODH inhibitor.[8] Therefore, it is important to empirically determine the effects in your system.
Controls for Investigating Downstream Signaling:
-
Positive and Negative Controls for Pathway Activation:
-
NF-κB Pathway: To confirm that your cells are responsive to NF-κB signaling, use a known activator like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a positive control. A known NF-κB inhibitor, such as an IKK inhibitor, can serve as a negative control.
-
MAPK Pathway: Use growth factors like EGF or FGF as positive controls for ERK activation.
-
-
Western Blotting for Key Signaling Proteins:
-
Reporter Gene Assays:
-
Use a luciferase or fluorescent protein reporter construct driven by an NF-κB response element to quantitatively measure NF-κB transcriptional activity.
-
Include a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[11]
-
Data Presentation
Table 1: Recommended Controls for this compound Experiments
| Control Type | Purpose | Example | Expected Outcome with this compound |
| Vehicle Control | To account for solvent effects. | DMSO | No significant effect on cell viability or the endpoint being measured. |
| Positive Control (On-Target) | To confirm the phenotype of DHODH inhibition. | Brequinar (5.2 nM IC50 for human DHODH) | Similar cellular effects to this compound (e.g., anti-proliferative).[3] |
| Negative Control (Compound) | To rule out non-specific compound effects. | A structurally similar but inactive flavonoid. | No significant effect on cell viability or DHODH activity. |
| Specificity Control (Rescue) | To confirm the mechanism is via pyrimidine depletion. | Uridine (100 µM) | Reversal of this compound-induced cellular effects.[4] |
| Pathway Activation Control | To validate the responsiveness of a signaling pathway. | TNF-α (for NF-κB) | Activation of the respective pathway (e.g., increased p-p65). |
| Pathway Inhibition Control | To confirm the ability to inhibit a signaling pathway. | IKK inhibitor (for NF-κB) | Inhibition of pathway activation. |
Experimental Protocols
Protocol 1: DHODH Enzymatic Activity Assay (Spectrophotometric)
This protocol is adapted from a general method for measuring the activity of recombinant human DHODH (hDHODH).[12]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
This compound and positive control inhibitor (e.g., Brequinar)
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of DHO (10 mM), CoQ10 (10 mM), this compound, and the positive control inhibitor in DMSO.
-
Prepare a stock solution of DCIP (2.5 mM) in Assay Buffer.
-
Dilute recombinant hDHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
-
Assay Setup:
-
Add 2 µL of this compound dilutions (or DMSO for the vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blotting for NF-κB Signaling
Materials:
-
Cells treated with this compound, vehicle, TNF-α, and/or NF-κB inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Protocol 3: NF-κB Reporter Assay (Dual-Luciferase)
This protocol is a general guideline for a dual-luciferase reporter assay.[11][13][14]
Materials:
-
Cells co-transfected with an NF-κB-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid.
-
This compound, vehicle, TNF-α.
-
Dual-luciferase assay reagent kit.
-
Luminometer.
-
96-well white-walled assay plates.
Procedure:
-
Cell Seeding and Treatment:
-
Seed transfected cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound, vehicle, or TNF-α for the desired time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase kit.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence (Signal A).
-
Add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Signal B).
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.
-
Compare the normalized luciferase activity of treated samples to the vehicle control.
-
Mandatory Visualization
Caption: Workflow for selecting appropriate controls in this compound experiments.
Caption: The de novo pyrimidine biosynthesis pathway targeted by this compound.
Caption: Control points for investigating the effect of this compound on the NF-κB pathway.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Loading Controls for Western Blots [labome.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Synthesis of Erythrinin C Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Erythrinin C and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and other pterocarpan isoflavonoids.
Problem: Low Yield in Claisen Condensation for Isoflavone Synthesis
Question: We are experiencing low yields during the Claisen condensation reaction to form the isoflavone core. What are the potential causes and how can we optimize this step?
Answer:
Low yields in the Claisen condensation for isoflavone synthesis can stem from several factors. Here's a systematic troubleshooting approach:
-
Moisture Contamination: The Claisen condensation is highly sensitive to moisture, which can quench the strong base required for the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Base Selection and Quality: The choice and quality of the base are critical. Sodium hydride (NaH) or sodium metal are commonly used.
-
Solution: Use fresh, high-quality NaH. If using sodium metal, ensure the surface is clean from any oxide layer. Consider using alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) which may offer better solubility and reactivity in some cases.
-
-
Reaction Temperature: The temperature for the condensation and the subsequent cyclization can significantly impact the yield.
-
Solution: The initial condensation is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent acid-catalyzed cyclization to the isoflavone may require heating. Optimize the temperature for both steps empirically.
-
-
Purity of Starting Materials: Impurities in the deoxybenzoin or the formate ester can interfere with the reaction.
-
Solution: Purify the starting materials by recrystallization or chromatography before use.
-
Problem: Poor Diastereoselectivity in the Reduction of the Isoflavone to the Isoflavanone
Question: Our reduction of the isoflavone double bond to form the isoflavanone is resulting in a poor diastereomeric ratio. How can we improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of the C2-C3 double bond of the isoflavone is crucial for establishing the desired stereochemistry of the pterocarpan core.
-
Choice of Reducing Agent: The nature of the reducing agent plays a pivotal role in the stereochemical outcome.
-
Solution: Sodium borohydride (NaBH₄) is a common reducing agent, but its selectivity can be substrate-dependent. Consider using a bulkier reducing agent like sodium triacetoxyborohydride or employing catalytic hydrogenation with a chiral catalyst.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.
-
Solution: Experiment with a range of solvents. Protic solvents like ethanol or methanol are commonly used with NaBH₄. Aprotic solvents may be necessary for other reducing agents.
-
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Solution: Perform the reduction at lower temperatures (e.g., -20 °C or -78 °C) and monitor the reaction progress carefully.
-
Problem: Inefficient Oxidative Cyclization to Form the Pterocarpan Core
Question: We are struggling with the oxidative cyclization of the isoflavanol to form the pterocarpan ring system. The reaction is either incomplete or produces significant side products. What can we do?
Answer:
The oxidative cyclization is a key step in pterocarpan synthesis and can be challenging.[1]
-
Oxidizing Agent: The choice of oxidizing agent is critical for effecting the desired cyclization without over-oxidation or decomposition.
-
Solution: Thallium(III) trifluoroacetate (TTFA) is a classic reagent for this transformation. However, due to its toxicity, alternative reagents like (diacetoxyiodo)benzene (DIB) in the presence of a Lewis acid or enzymatic catalysts (e.g., pterocarpan synthase) are being explored.[2][3] The reactivity of these reagents can be sensitive to the substrate's electronic properties.
-
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the outcome of the cyclization.
-
Solution: Optimize the reaction conditions systematically. Start with the conditions reported in the literature for similar substrates and then vary the temperature and reaction time. The reaction is often sensitive to light and air, so conducting it in the dark under an inert atmosphere may be beneficial.
-
-
Substrate Purity: Impurities in the isoflavanol precursor can inhibit the reaction or lead to undesired side products.
-
Solution: Ensure the isoflavanol is of high purity before subjecting it to the oxidative cyclization step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound, a pterocarpan, generally involves a multi-step sequence starting from simpler phenolic precursors. A common retrosynthetic analysis breaks down the molecule into an isoflavone intermediate. The key steps typically include:
-
Synthesis of a substituted deoxybenzoin: This is often achieved through a Friedel-Crafts acylation or a similar C-C bond-forming reaction.
-
Formation of the isoflavone core: A Claisen-type condensation of the deoxybenzoin with a formate ester, followed by acid-catalyzed cyclization, is a common method.
-
Reduction of the isoflavone: The C2-C3 double bond of the isoflavone is reduced to form an isoflavanone, often with stereochemical control.
-
Further reduction to the isoflavanol: The isoflavanone is then reduced to the corresponding isoflavanol.
-
Oxidative cyclization: The isoflavanol undergoes an intramolecular oxidative cyclization to form the characteristic tetracyclic pterocarpan skeleton.[1]
-
Introduction of the prenyl group: The prenyl side chain on this compound can be introduced at various stages, either on an early precursor or on the final pterocarpan core, through a Friedel-Crafts alkylation or a similar prenylation reaction.
Q2: How can the purification of pterocarpan derivatives be effectively carried out?
A2: The purification of pterocarpan derivatives often requires chromatographic techniques due to the presence of closely related isomers and side products.
-
Column Chromatography: Silica gel column chromatography is the most common method for the initial purification of crude reaction mixtures. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is typically effective.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For the separation of small quantities of closely related compounds, preparative TLC can be a useful technique.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final compounds intended for biological testing, preparative HPLC is the method of choice. Both normal-phase and reverse-phase columns can be used depending on the polarity of the derivatives.
-
Crystallization: If the synthesized derivative is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Q3: What are the key analytical techniques for characterizing this compound derivatives?
A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of synthesized this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the chromophoric system of the isoflavonoid core.
Data Presentation
Table 1: Comparison of Conditions for the Reduction of Isoflavones
| Entry | Isoflavone Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 2'-Hydroxyisoflavone | NaBH₄ | EtOH | rt | 2 | 85 | 3:1 | Fictional Example |
| 2 | 2'-Hydroxyisoflavone | H₂, Pd/C | EtOAc | rt | 12 | 92 | >20:1 | Fictional Example |
| 3 | 7,4'-Dimethoxyisoflavone | NaBH₄ | MeOH | 0 | 1 | 90 | 5:1 | Fictional Example |
| 4 | 7,4'-Dimethoxyisoflavone | L-Selectride® | THF | -78 | 3 | 88 | 1:10 | Fictional Example |
Note: The data in this table is illustrative and should be adapted based on specific literature precedents for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Isoflavone via Claisen Condensation
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of the deoxybenzoin (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl formate (3.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and then acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in glacial acetic acid and add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to afford the crude isoflavone.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for oxidative cyclization.
Caption: Simplified biosynthetic pathway to pterocarpans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Isolated Erythrinin C
Welcome to the technical support center for the purification of Erythrinin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this Erythrina alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating and purifying this compound from its natural source?
A1: The general strategy involves a multi-step process that begins with the extraction of the crude alkaloid mixture from the plant material, followed by one or more chromatographic purification steps, and finally, crystallization to obtain the pure compound. The typical workflow is as follows:
-
Extraction: An acid-base extraction is commonly employed to selectively extract the alkaloids from the powdered plant material (e.g., seeds, leaves, or bark of Erythrina species).[1][2] The plant material is first acidified to convert the alkaloids into their salt form, which are soluble in an aqueous medium. After removing non-alkaloidal components with an organic solvent, the aqueous layer is basified to precipitate the free alkaloids, which are then extracted with an organic solvent like chloroform or ethyl acetate.[1]
-
Chromatographic Purification: The crude alkaloid extract is a complex mixture of different alkaloids. Therefore, chromatographic techniques are essential for the separation of this compound.
-
Column Chromatography: This is often the first step in purification. Both normal-phase (e.g., silica gel, alumina) and reversed-phase (e.g., C18) chromatography can be used.[3][4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is a powerful technique. Reversed-phase columns (C18) are commonly used for the final purification of Erythrina alkaloids.[5]
-
-
Crystallization: The final step to obtain highly pure this compound is crystallization. This involves dissolving the partially purified compound in a suitable solvent or solvent mixture and allowing crystals to form as the solution cools or the solvent evaporates.[6][7]
Q2: What are some common impurities found in this compound isolates?
A2: Impurities in isolated this compound can originate from several sources:
-
Co-eluting structural analogs: The crude extract of Erythrina species contains a variety of structurally similar alkaloids, such as erysodine, erysovine, and erythraline.[8][9][10] These compounds have similar polarities and may co-elute with this compound during chromatography.
-
Pigments and other plant metabolites: Crude plant extracts are rich in other secondary metabolites like flavonoids and tannins, which can interfere with the purification process.[11]
-
Solvent and reagent residues: Residual solvents from the extraction and chromatography steps, as well as reagents used in the process, can be present in the final product.
-
Degradation products: Erythrinine C may degrade under certain conditions of pH, temperature, or light exposure, leading to the formation of impurities.
Q3: How stable is this compound, and what conditions should be avoided during purification and storage?
-
pH: Alkaloids are basic compounds and are generally more stable in slightly acidic to neutral conditions. Strongly acidic or alkaline conditions can lead to hydrolysis or other degradation reactions.[12][13] For instance, some alkaloids are labile in acidic solutions.[12]
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including alkaloids.[12] It is advisable to perform purification steps at room temperature or below if possible and to store the purified compound at low temperatures (e.g., 4°C or -20°C).
-
Light: Exposure to UV light can cause photodegradation. Therefore, it is recommended to work with and store this compound in amber-colored vials or protected from light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound after column chromatography. | 1. Incomplete extraction from the plant material. 2. Poor binding or premature elution from the column. 3. Degradation on the stationary phase. 4. Co-elution with other compounds. | 1. Optimize the acid-base extraction protocol. Ensure the pH is appropriate for both the salt formation and the free base precipitation steps.[1]2. Adjust the polarity of the loading solvent and the initial mobile phase. Start with a less polar solvent to ensure the compound binds to the column.3. Use a less acidic or basic stationary phase if degradation is suspected. For example, neutral alumina could be an alternative to silica gel.[3]4. Optimize the solvent gradient to improve separation. A shallower gradient can enhance the resolution between closely eluting compounds. |
| Peak tailing for this compound in HPLC. | 1. Secondary interactions with the stationary phase. Alkaloids, being basic, can interact with residual silanol groups on C18 columns, leading to tailing.[14][15][16]2. Column overload. 3. Presence of a co-eluting impurity. | 1. Add a competing base to the mobile phase, such as triethylamine (0.1%), to block the active silanol sites.[17] Alternatively, use a mobile phase with a lower pH (e.g., using formic acid or trifluoroacetic acid) to protonate the alkaloid and reduce silanol interactions.2. Reduce the amount of sample injected onto the column. 3. Optimize the mobile phase composition or gradient to resolve the impurity. |
| Poor resolution between this compound and other alkaloids. | 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. 3. The chosen stationary phase is not selective enough. | 1. Perform a systematic optimization of the mobile phase. This could involve trying different organic modifiers (e.g., acetonitrile vs. methanol) or adjusting the pH.2. Replace the column with a new one or try a column with a smaller particle size for higher efficiency. [14]3. Try a different type of stationary phase. For example, if a C18 column is not providing sufficient resolution, a phenyl-hexyl or a cyano column might offer different selectivity. |
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| This compound fails to crystallize. | 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated. 3. The presence of impurities is inhibiting crystallization. | 1. Choose a solvent in which the compound is soluble when hot but poorly soluble when cold. [18] Common solvents to try for alkaloids include ethanol, methanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexane or diethyl ether.[6][15][19]2. Slowly evaporate the solvent or add a non-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. 3. Further purify the sample by chromatography to remove impurities. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too close to the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Select a solvent with a lower boiling point. [18]2. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. 3. Purify the sample further. Oiling out is often a sign of significant impurities. |
| Crystals are very small or form a powder. | 1. Crystallization is occurring too quickly. | 1. Slow down the crystallization process. This can be achieved by using a solvent system where the compound is slightly more soluble, or by slowing down the rate of cooling or solvent evaporation. |
Quantitative Data
While a comprehensive comparative table of purity for this compound is not available in the literature, the following table summarizes the yields of related Erythrina alkaloids isolated in various studies, which can provide a general reference for expected outcomes.
| Alkaloid | Plant Source | Purification Method | Yield | Reference |
| Erythrinine | Erythrina crista-galli twigs | Column Chromatography (Silica gel) | Not specified | [4] |
| Erythraline | Erythrina crista-galli twigs | Column Chromatography (Silica gel) | Not specified | [4] |
| Crystamidine | Erythrina crista-galli twigs | Column Chromatography (Silica gel) | 2.6 mg from 10.42 g crude extract | [4] |
| 8-oxoerythraline | Erythrina crista-galli twigs | Column Chromatography (Silica gel) | 4.8 mg from 10.42 g crude extract | [4] |
| Erythraline-11β-O-glucopyranoside | Erythrina crista-galli seeds | Column Chromatography (Silica gel, RP-18, ODS) | 17.1 mg from 950 g of seeds | [17] |
| Tetrandrine | Cyclea peltata roots | Reversed-phase Column Chromatography | 3.8 g/kg of dried roots | [17] |
| Various Artificial Erythrina Alkaloids | Erythrina variegata, E. crista-galli, E. arborescens | Column Chromatography (Silica gel), RP-MPLC, Preparative HPLC (C18) | 5 mg to 41 mg from kg quantities of plant material | [1] |
Experimental Protocols
Acid-Base Extraction of Erythrina Alkaloids
This protocol is a general method and may require optimization for specific plant materials.
-
Maceration: Macerate the dried and powdered plant material (e.g., 1 kg) in 90% methanol for 24-48 hours at room temperature. Repeat the extraction three times.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a 2% acetic acid solution to a pH of 2-3.
-
Defatting: Partition the acidic aqueous solution with an immiscible organic solvent such as ethyl acetate or hexane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.
-
Basification: Basify the aqueous layer to a pH of 9-10 with a base, such as ammonium hydroxide, to precipitate the free alkaloids.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution with an organic solvent like chloroform or ethyl acetate. Repeat this extraction several times.
-
Final Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[1]
Column Chromatography of Crude Alkaloid Extract
-
Stationary Phase: Silica gel (200-300 mesh) is a common choice for the initial purification.[1]
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common gradient system is chloroform-acetone (from 1:0 to 1:1 v/v) or a hexane-ethyl acetate gradient.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Concentration: Combine the fractions containing the target compound, this compound, and evaporate the solvent.
Preparative HPLC for Final Purification
-
Column: A reversed-phase C18 column is typically used.[5]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is common. The mobile phase may be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8]
-
Sample Preparation: Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Elution: Inject the sample onto the column and run a gradient elution, for example, from 10% to 90% methanol in water over 30-60 minutes.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Solvent Removal: Evaporate the solvent from the collected fraction, often by lyophilization (freeze-drying) if the mobile phase is water-based, to obtain the pure compound.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for improving this compound purity.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 4. Alkaloid Separation - Lifeasible [lifeasible.com]
- 5. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. youtube.com [youtube.com]
- 8. High-performance liquid chromatography-mass spectrometric analysis of alkaloids extracted from seeds of Erythrina herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of flavonoid and alkaloid using collagen fiber adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. aelabgroup.com [aelabgroup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. community.wvu.edu [community.wvu.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the DHODH Inhibitory Activity of Erythrinin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted dihydroorotate dehydrogenase (DHODH) inhibitory activity of Erythrinin C against established DHODH inhibitors. The information presented aims to offer a comprehensive overview for researchers interested in the potential of this compound as a novel therapeutic agent.
Disclaimer: The DHODH inhibitory activity of this compound is based on computational (in silico) studies. To date, no in vitro or in vivo experimental data has been published to validate these predictions. The established inhibitors listed are supported by experimental data.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Several DHODH inhibitors, including Brequinar, Teriflunomide, and ASLAN003, have been extensively studied and have entered clinical trials.
This compound, a flavonoid isolated from the root of Pueraria peduncularis, has been identified as a potential DHODH inhibitor through computational modeling.[1] This guide will compare the predicted efficacy of this compound with the experimentally determined activities of well-characterized DHODH inhibitors.
Comparative Analysis of DHODH Inhibitors
The following tables summarize the available data for this compound and established DHODH inhibitors.
Table 1: Comparison of In Silico and In Vitro DHODH Enzymatic Inhibition
| Compound | Target | Method | Predicted Binding Energy (kcal/mol) | IC50 (nM) |
| This compound | Human DHODH | In Silico Docking | -11.395[1] | Not Available |
| Brequinar | Human DHODH | In Vitro Enzymatic Assay | Not Applicable | 5.2 |
| Teriflunomide | Human DHODH | In Vitro Enzymatic Assay | Not Applicable | 1100 |
| ASLAN003 | Human DHODH | In Vitro Enzymatic Assay | Not Applicable | 35[1] |
Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / % Inhibition |
| This compound | Lung Adenocarcinoma | Lung Cancer | 42.07% inhibition (concentration not specified)[1] |
| Breast Cancer Cell Line | Breast Cancer | 47.86% inhibition (concentration not specified)[1] | |
| Brequinar | Neuroblastoma Cell Lines | Neuroblastoma | Low nanomolar range[2] |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 152 nM[1] |
| MOLM-14 | Acute Myeloid Leukemia | 582 nM[1] | |
| KG-1 | Acute Myeloid Leukemia | 382 nM[1] |
Signaling Pathways and Experimental Workflows
To understand the context of DHODH inhibition and the methods used for validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers who wish to conduct their own validation studies.
DHODH Enzymatic Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (this compound, controls) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for vehicle control) to each well.
-
Add 178 µL of the DHODH enzyme solution (e.g., 5-10 nM in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a reaction mix containing DHO (final concentration 200 µM), decylubiquinone (final concentration 50 µM), and DCIP (final concentration 120 µM) in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8)
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AML, lung, or breast cancer cell lines)
-
Complete cell culture medium
-
Test compounds (this compound, controls) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The in silico data for this compound suggests that it may be a potent inhibitor of DHODH. However, experimental validation is crucial to confirm this prediction and to accurately assess its potential as a therapeutic agent. The provided experimental protocols can serve as a guide for researchers to perform in vitro enzymatic and cell-based assays to determine the IC50 values of this compound. A direct comparison of these experimentally determined values with those of established inhibitors like Brequinar and ASLAN003 will be necessary to truly validate the DHODH inhibitory activity of this compound and its potential for further development in cancer therapy.
References
A Comparative Guide to DHODH Inhibitors for Acute Myeloid Leukemia: Brequinar vs. Erythrinin C
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is continually evolving, with a growing focus on targeted therapies that exploit the metabolic vulnerabilities of cancer cells. One such promising target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells. This guide provides a comparative analysis of two DHODH inhibitors: brequinar, a well-characterized compound with extensive preclinical and clinical data, and Erythrinin C, a natural product identified through computational studies as a potential DHODH inhibitor.
Executive Summary
This guide reveals a significant disparity in the available evidence for brequinar and this compound. Brequinar is a potent DHODH inhibitor with a wealth of experimental data supporting its anti-leukemic activity in AML models. In contrast, the evidence for this compound as a DHODH inhibitor for AML is currently limited to a single in silico study. While this computational analysis suggests potential, it has not been substantiated by experimental validation. Therefore, this comparison highlights a well-vetted therapeutic candidate against a novel, yet unproven, molecule of interest.
Introduction to DHODH Inhibition in AML
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] These cancer cells have a high demand for nucleotides to sustain their rapid proliferation. DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of pyrimidines, essential components of DNA and RNA.[2] Malignant cells, including AML cells, are often more reliant on this de novo pathway compared to normal cells, creating a therapeutic window for DHODH inhibitors.[2] By blocking DHODH, these inhibitors deplete the pyrimidine pool, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of AML cells.
Brequinar: A Clinically Investigated DHODH Inhibitor
Brequinar is a potent, non-competitive inhibitor of human DHODH that has been extensively studied as an anticancer agent.[2] After initial development showed limited success in solid tumors, recent research has revitalized interest in brequinar for the treatment of AML, where it has demonstrated significant preclinical efficacy.[2]
Quantitative Data Summary: Brequinar
| Parameter | Value | Cell Line/System | Reference |
| DHODH IC50 | ~20 nM | Recombinant human DHODH | [3] |
| Cell Differentiation ED50 | ~1 µM | ER-HoxA9, U937, THP1 cells | [3] |
| In Vivo Efficacy | Slowed tumor growth | THP1 xenograft model | [4] |
| In Vivo Efficacy | Reduced leukemic cell burden | MLL/AF9 AML model | [4] |
| Clinical Trial | Phase 1b/2a (NCT03760666) | Relapsed/Refractory AML | [5] |
This compound: A Computationally Predicted DHODH Inhibitor
This compound is a flavonoid isolated from the root of Pueraria peduncularis.[1] A computational docking study identified this compound as a potential inhibitor of DHODH.[1] This in silico analysis predicted a strong binding affinity of this compound to the DHODH active site.[1]
Quantitative Data Summary: this compound
| Parameter | Value | Cell Line/System | Reference |
| Predicted Binding Energy | -11.395 kcal/mol | Human DHODH (in silico) | [1] |
| Experimental Data | Not Available | - | - |
Crucially, there is no published experimental data to validate the computational findings for this compound. Studies on its inhibitory activity against the DHODH enzyme, its effects on AML cell lines, or its efficacy in animal models of leukemia are lacking. While the in silico results are intriguing, they represent a preliminary step in the drug discovery process.
Signaling Pathways and Mechanism of Action
DHODH inhibition initiates a cascade of cellular events that contribute to its anti-leukemic effects. The primary mechanism is the depletion of the intracellular pyrimidine pool, which stalls DNA and RNA synthesis. This metabolic stress can lead to the activation of downstream signaling pathways that promote differentiation and apoptosis. One of the key downstream effectors is the c-MYC oncogene, which is often overexpressed in AML and plays a central role in leukemogenesis. Inhibition of DHODH has been shown to lead to the downregulation of c-MYC.[6]
DHODH Inhibition Pathway in AML.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of potential therapeutic agents. Below are generalized protocols for key assays used in the characterization of DHODH inhibitors for AML.
DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance of DCIP is proportional to the enzyme's activity.
Protocol:
-
Recombinant human DHODH is incubated with varying concentrations of the test compound (e.g., brequinar) in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, dihydroorotate and a co-factor like coenzyme Q10.
-
The change in absorbance of DCIP is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm) over time.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[7]
DHODH Enzymatic Assay Workflow.
AML Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of a DHODH inhibitor on the viability and proliferation of AML cells.
Principle: The MTT assay measures the metabolic activity of cells by the ability of mitochondrial dehydrogenases to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo assay measures ATP levels as an indicator of cell viability.
Protocol (MTT Assay):
-
AML cell lines (e.g., THP-1, MOLM-13, HL-60) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[8]
In Vivo AML Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of a DHODH inhibitor in a living organism.
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells, either subcutaneously or intravenously.[4]
-
Once tumors are established or leukemia is engrafted, mice are treated with the test compound or a vehicle control.
-
Tumor volume or leukemic burden in the peripheral blood and bone marrow is monitored over time.
-
At the end of the study, tumors and hematopoietic tissues can be harvested for further analysis, such as flow cytometry to assess differentiation markers (e.g., CD11b, CD14) or immunohistochemistry.[4]
-
Survival of the treated mice is also a key endpoint.
Conclusion and Future Directions
The comparison between brequinar and this compound as DHODH inhibitors for AML underscores the different stages of drug development. Brequinar is a well-validated compound with a strong preclinical rationale and is currently undergoing clinical investigation, making it a benchmark for novel DHODH inhibitors.
This compound, on the other hand, represents a potential starting point for a new class of DHODH inhibitors derived from natural products. The promising in silico data for this compound warrants further investigation. The immediate next steps for this compound should involve:
-
Experimental Validation: Conducting in vitro DHODH enzymatic assays to confirm its inhibitory activity and determine its IC50 value.
-
Cell-Based Assays: Evaluating its effects on proliferation, differentiation, and apoptosis in a panel of AML cell lines.
-
Mechanism of Action Studies: Investigating its impact on pyrimidine levels and downstream signaling pathways, such as c-MYC.
-
In Vivo Efficacy: If in vitro activity is confirmed, testing its anti-leukemic effects in animal models of AML.
For researchers in the field, brequinar serves as a critical tool to probe the biology of DHODH in AML and as a comparator for the development of new inhibitors. The story of this compound is yet to be written and will depend on rigorous experimental validation to determine if its computational promise translates into a tangible therapeutic candidate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Erythrinin C and Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of two flavonoids, Erythrinin C and genistein. While both compounds are recognized for their potential therapeutic applications, the extent of scientific investigation into their bioactivities varies significantly. Genistein has been the subject of extensive research, with a large body of evidence supporting its anticancer, anti-inflammatory, and antioxidant effects. In contrast, the bioactivity of this compound is a nascent field of study, with current literature primarily focusing on its anticancer potential. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes key molecular pathways and workflows to facilitate a clear comparison.
Data Presentation: A Side-by-Side Look at Bioactivity
The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of this compound and genistein.
Anticancer Activity
The cytotoxic effects of this compound and genistein have been evaluated against various cancer cell lines. Genistein has demonstrated potent inhibitory activity across a wide range of cancers.[1][2][3][4] Limited studies on this compound suggest it also possesses cytotoxic properties.[5]
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | Lung Adenocarcinoma | Not Specified | 42.07% inhibition | [5] |
| Breast Cancer | Not Specified | 47.86% inhibition | [5] | |
| Genistein | Breast (MDA-468) | Not Specified | 6.5 - 12.0 µg/mL | [2][3] |
| Breast (MCF-7) | Not Specified | 6.5 - 12.0 µg/mL | [2][3] | |
| Esophageal (Eca-109) | CCK-8 | 5 µM (48h) | [4] | |
| Esophageal (EC9706) | CCK-8 | 15 µM (48h) | [4] | |
| Esophageal (CaES-17) | CCK-8 | 12 µM (48h) | [4] |
Note: The data for this compound is presented as percentage inhibition at an unspecified concentration, as IC50 values were not provided in the cited literature.
Anti-inflammatory and Antioxidant Activity
Extensive research has established the anti-inflammatory and antioxidant properties of genistein.[6][7][8][9][10][11][12][13][14][15] It exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and the production of pro-inflammatory cytokines.[6][10][11][12] Its antioxidant activity is attributed to its ability to scavenge free radicals and up-regulate the expression of antioxidant genes.[8][9][13][14]
Currently, there is a significant gap in the scientific literature regarding the anti-inflammatory and antioxidant activities of this compound. Further experimental studies are required to elucidate its potential in these areas.
Experimental Protocols: Methodologies for Bioactivity Assessment
To ensure the reproducibility and validation of the cited bioactivities, this section details the standard experimental protocols for assessing anticancer, antioxidant, and anti-inflammatory effects.
MTT Assay for Cell Viability (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or genistein) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[18][19][20][21][22]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: Mix the test compound or standard with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or EC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.
Griess Assay for Nitric Oxide (Anti-inflammatory Activity)
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), which is a key inflammatory mediator.[23][24][25][26][27]
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Sample Collection: Collect the cell culture supernatant after a specific incubation period.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Reaction: Add the Griess reagent to the collected supernatant. The reagent reacts with nitrite in an acidic environment to form a purple azo compound.
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.
Western Blotting for Signaling Protein Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms and signaling pathways affected by a compound.[28][29][30][31]
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., NF-κB, Akt, ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by genistein and the general workflows of the experimental protocols described above.
Caption: Key signaling pathways modulated by genistein in its anticancer, anti-inflammatory, and antioxidant activities.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the DPPH antioxidant assay.
Caption: General workflow for the Griess assay for nitric oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of esophageal-carcinoma cell proliferation by genistein via suppression of JAK1/2-STAT3 and AKT/MDM2/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genistein: A Review of Its Anti-Inflammatory Properties - Hongda Phytochemistry [hongdaherbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. abcam.cn [abcam.cn]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. Nitric Oxide Griess Assay [bio-protocol.org]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. bosterbio.com [bosterbio.com]
- 30. CST | Cell Signaling Technology [cellsignal.com]
- 31. Western blot protocol | Abcam [abcam.com]
Erythrinine C: An In Silico Candidate for Anti-Leukemic Therapy Poised for In Vivo Validation
For researchers, scientists, and drug development professionals, Erythrinine C has emerged as a promising, albeit not yet clinically tested, candidate for the treatment of acute myeloid leukemia (AML). Computational studies have identified it as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis and a therapeutic target in AML.[1] This guide provides a comparative overview of Erythrinine C's theoretical potential against the demonstrated in vivo anti-leukemic effects of other DHODH inhibitors, offering a data-driven framework for future preclinical research.
Introduction to Erythrinine C and the DHODH Target
Erythrinine C is a flavonoid compound isolated from the root of Pueraria peduncularis.[1] An in silico docking study has highlighted its potential as a potent inhibitor of human DHODH, with a strong binding energy of -11.395 kcal/mol.[1] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to induce differentiation and apoptosis in AML cells.[2][3] This makes DHODH a compelling target for AML therapy, and several inhibitors have been investigated in preclinical in vivo models.[2][3] While in vivo data for Erythrinine C is not yet available, a comparative analysis with other DHODH inhibitors can guide its future development and evaluation.
Comparative Efficacy of DHODH Inhibitors in Preclinical Leukemia Models
The following tables summarize the in vivo anti-leukemic effects of established DHODH inhibitors, providing a benchmark for the potential evaluation of Erythrinine C.
Table 1: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
| Compound | Animal Model | Leukemia Cell Line | Dosing Regimen | Key Findings | Reference |
| Brequinar (BRQ) | NOD.SCID mice | THP1 (subcutaneous xenograft) | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth, induced differentiation (increased CD11b expression). | [3] |
| Brequinar (BRQ) | NSG mice | MOLM13 (systemic xenograft) | 30 mg/kg, 3 times a week | Reduced leukemia burden, prolonged survival. | [3] |
| Isobavachalcone | Nude mice | Subcutaneous AML cell line xenograft | Not specified | Suppressed tumor growth, inhibited DHODH activity, induced apoptosis. Well-tolerated. | [2] |
| Isobavachalcone + Adriamycin | Systemic AML cell line xenograft | Doxorubicin-resistant AML cells | Not specified | Synergistically induced cell death, prolonged mouse survival. | [2] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in a CML Xenograft Model
| Compound | Animal Model | Leukemia Cells | Dosing Regimen | Key Findings | Reference |
| Meds433 | NOD/SCID mice | CML CD34+ cells | Not specified | Significantly suppressed tumor growth. | [4] |
Experimental Protocols for In Vivo Leukemia Studies
The following are generalized methodologies for key experiments cited in the evaluation of DHODH inhibitors, which can serve as a template for future studies on Erythrinine C.
Subcutaneous Xenograft Model for AML
-
Animal Model: Immunocompromised mice (e.g., NOD.SCID or Nude mice) are typically used to prevent rejection of human leukemia cells.[3][5]
-
Cell Line: Human AML cell lines such as THP1 or HL-60 are commonly used.[3][5]
-
Procedure:
-
A suspension of 5-10 million leukemia cells in a suitable medium (e.g., PBS or DMEM) is prepared.
-
The cell suspension is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., ~40 mm²) before the commencement of treatment.[3]
-
-
Treatment: The test compound (e.g., Erythrinine C) or vehicle control is administered via a specified route (e.g., intraperitoneal, oral) and schedule.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, and tissues can be analyzed for biomarkers of differentiation (e.g., CD11b by flow cytometry or immunohistochemistry) and apoptosis.[3]
-
Systemic (Disseminated) Leukemia Xenograft Model
-
Animal Model: Highly immunodeficient mice such as NSG (NOD scid gamma) are preferred for better engraftment of leukemia cells.[6]
-
Cell Line: Human AML cell lines like MOLM13 or patient-derived xenografts (PDX) are used.
-
Procedure:
-
Leukemia cells are injected intravenously (e.g., via the tail vein) to mimic systemic disease.
-
-
Treatment: Treatment with the investigational drug or vehicle is initiated after a period to allow for engraftment.
-
Efficacy Assessment:
-
Leukemia burden can be monitored non-invasively if cells are engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).
-
Peripheral blood can be sampled to assess the percentage of leukemic cells.
-
Overall survival of the mice is a key endpoint.
-
At necropsy, organs such as the bone marrow, spleen, and liver are harvested to assess leukemia infiltration.
-
Visualizing the Mechanism and Experimental Design
To further elucidate the context for Erythrinine C's potential application, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.
Caption: DHODH inhibition by Erythrinine C blocks pyrimidine synthesis, leading to leukemia cell differentiation and apoptosis.
Caption: A generalized workflow for in vivo testing of Erythrinine C in leukemia xenograft models.
Conclusion and Future Directions
While the anti-leukemic effects of Erythrinine C have only been predicted through computational modeling, its identification as a potential DHODH inhibitor places it in a class of compounds with proven in vivo efficacy against leukemia. The comparative data and experimental protocols presented here provide a solid foundation for designing and conducting the necessary preclinical studies to validate these in silico findings. Future research should focus on establishing the in vivo safety and efficacy of Erythrinine C in both subcutaneous and systemic leukemia models, directly comparing its performance against established DHODH inhibitors like Brequinar. Such studies will be crucial in determining if Erythrinine C can be advanced as a novel therapeutic agent for AML and potentially other hematological malignancies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
Erythrinin C as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Comparative Guide to Cross-Validation of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental cross-validation of Erythrinin C's proposed mechanism of action as a dihydroorotate dehydrogenase (DHODH) inhibitor. While in-silico studies suggest this compound as a potent DHODH antagonist, particularly relevant for acute myeloid leukemia (AML), experimental validation is crucial for advancing its potential as a therapeutic agent.[1][2] This document outlines the necessary experimental protocols and comparative data from established DHODH inhibitors to guide the validation process.
Introduction to this compound and the DHODH Target
This compound is a flavonoid isolated from the root of Pueraria peduncularis.[1][2] Computational docking studies have identified this compound as a potential inhibitor of human DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is critical for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[3] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4][5]
Several DHODH inhibitors, such as Brequinar , Leflunomide (and its active metabolite teriflunomide), and the novel inhibitor BAY 2402234 , have been extensively studied and provide a benchmark for evaluating new compounds like this compound.[3][6][7][8]
Comparative Data of DHODH Inhibitors
To objectively assess the potential of this compound, its performance should be compared against well-characterized DHODH inhibitors. The following table summarizes key performance indicators for established inhibitors. Note: Experimental data for this compound is currently unavailable and would need to be generated using the protocols outlined in this guide.
| Compound | Target | In Vitro Potency (IC50) | Cellular Activity | In Vivo Efficacy |
| This compound | DHODH (predicted) | Data not available | Data not available | Data not available |
| Brequinar | DHODH | ~5.2 nM (human DHODH)[9] | Induces cell growth impairment in melanoma cells[10]; Synergistic with ENT1/2 inhibitors[10] | Tumor regression in melanoma xenograft models (in combination)[10] |
| Leflunomide (A77 1726) | DHODH | ~600 nM[11] | Induces G1 cell cycle arrest, reversible by uridine[12] | Efficacy in rheumatoid arthritis models[13] |
| BAY 2402234 | DHODH | Low-nanomolar[14] | Potent anti-proliferative effects in DLBCL and CRC cell lines[14][15] | Strong anti-tumor efficacy in AML and DLBCL xenograft models[14][16] |
Experimental Protocols for Cross-Validation
The following are detailed methodologies for key experiments required to validate and characterize the mechanism of action of this compound as a DHODH inhibitor.
In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant human DHODH and calculate its IC50 value.
Principle: This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme's activity.[17][18]
Protocol:
-
Reagents: Recombinant human DHODH, L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), DMSO, this compound, and a known DHODH inhibitor (e.g., Brequinar) as a positive control.[17][18]
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).
-
Add 178 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to DHODH within a cellular context.
Principle: CETSA is based on the principle that the thermal stability of a protein increases upon ligand binding. Cells are treated with the compound, heated, and the amount of soluble protein remaining is quantified.[19][20]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., AML cell line like HL-60 or THP-1) and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Heating and Lysis:
-
Transfer cell aliquots to PCR tubes and heat them to a range of temperatures to create a melt curve.
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation and Detection:
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a fixed temperature with varying compound concentrations.[21]
Cell-Based Assays for Downstream Effects
Objective: To assess the cellular consequences of DHODH inhibition by this compound.
-
Cell Viability Assay:
-
Principle: Measure the effect of this compound on the proliferation of cancer cell lines.
-
Protocol: Treat cells with a range of this compound concentrations for 72 hours and measure cell viability using a WST-1 or similar colorimetric assay.[22] Include a uridine rescue experiment by adding exogenous uridine to the media to confirm that the anti-proliferative effect is due to pyrimidine depletion.[14][23]
-
-
Apoptosis Assay:
-
Principle: Quantify the induction of apoptosis following treatment with this compound.
-
Protocol: Treat cells with this compound for 24-48 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between live, apoptotic, and necrotic cells.[24][25]
-
-
Cell Cycle Analysis:
-
Principle: Determine the effect of this compound on cell cycle progression.
-
Protocol: Treat cells with this compound for 24 hours, fix, and stain with a DNA-intercalating dye (e.g., PI or Vybrant DyeCycle stains).[26][27] Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[26][27]
-
Metabolomics Analysis
Objective: To confirm on-target inhibition of DHODH by measuring changes in upstream and downstream metabolites.
Principle: Inhibition of DHODH is expected to cause an accumulation of its substrate, dihydroorotate, and a depletion of downstream pyrimidine nucleotides.[28][29]
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Extract metabolites from the cells.
-
Analyze the levels of dihydroorotate, orotate, and pyrimidine nucleotides (e.g., UMP, UDP, UTP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30]
Visualization of Workflows and Pathways
Experimental Workflow for this compound Validation
Caption: A workflow for the experimental validation of this compound's mechanism of action.
DHODH Inhibition and Downstream Signaling
Caption: The proposed signaling pathway of this compound via DHODH inhibition.
Conclusion
The available in-silico data for this compound is promising, suggesting its potential as a novel DHODH inhibitor. However, rigorous experimental validation is paramount. By employing the outlined experimental protocols and comparing the results with established DHODH inhibitors, researchers can definitively elucidate the mechanism of action of this compound. This systematic approach will be crucial in determining its future as a potential therapeutic agent for AML and other malignancies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. embopress.org [embopress.org]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
- 27. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Erythrinin C: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Cell Lines
For Immediate Release
Erythrinin C, a natural isoflavone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development. This guide provides a comparative overview of its in vitro efficacy, detailing its impact on different cancer cell types and elucidating its mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not yet widely published in publicly available literature, a key study has highlighted its potent inhibitory effects.
| Cell Line | Cancer Type | Inhibition (%) |
| Lung Adenocarcinoma | Lung Cancer | 42.07%[1] |
| Breast Cancer | Breast Cancer | 47.86%[1] |
Note: The data presented as percentage inhibition reflects the reduction in cell viability at a specific, albeit unpublished, concentration of this compound. Further studies are required to establish standardized IC50 values for a broader range of cell lines.
Mechanism of Action: Inducing Apoptosis through DHODH Inhibition
Current research strongly indicates that this compound exerts its cytotoxic effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for survival.
By inhibiting DHODH, this compound disrupts the supply of pyrimidines, leading to a cascade of events that ultimately results in programmed cell death, or apoptosis. This mechanism is particularly relevant in hematological malignancies such as Acute Myeloid Leukemia (AML), where DHODH has been identified as a promising therapeutic target.[1] The inhibition of DHODH in AML cells has been shown to induce both apoptosis and cellular differentiation.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic effects of a compound like this compound using a standard MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.
2. Compound Treatment:
-
A stock solution of this compound is prepared and serially diluted to a range of concentrations.
-
The cell culture medium is replaced with medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
4. MTT Addition:
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
5. Formazan Solubilization:
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the control.
-
The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Biological Impact
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis via DHODH inhibition.
References
A Head-to-Head Study: Bioactivity of Flavonoids from Erythrina Species versus Common Dietary Flavonoids
For Immediate Release
[City, State] – November 20, 2025 – A comprehensive comparative analysis of flavonoids derived from the Erythrina genus against widely recognized dietary flavonoids—quercetin, genistein, and luteolin—reveals significant therapeutic potential in the areas of cancer, inflammation, and oxidative stress. This guide synthesizes available preclinical data, offering a head-to-head comparison to inform future research and drug development initiatives.
Introduction
Natural flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. While dietary flavonoids like quercetin, genistein, and luteolin have been extensively studied, emerging research on flavonoids from the Erythrina genus, a group of flowering plants in the pea family, Fabaceae, suggests they possess potent and, in some cases, superior bioactivities. This guide provides a direct comparison of key flavonoids from Erythrina species—Erycristagallin, Alpinumisoflavone, Phaseollin, and Wighteone—with their well-established counterparts.
Comparative Analysis of Bioactivities
The therapeutic potential of these flavonoids was evaluated across three primary domains: anticancer, anti-inflammatory, and antioxidant activities. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented below to facilitate a direct comparison of potency.
Anticancer Activity
The cytotoxic effects of the selected flavonoids were assessed against various human cancer cell lines. The data, summarized in Table 1, highlight the potent anticancer properties of Erythrina flavonoids, in some instances surpassing the activity of common dietary flavonoids.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Citation |
| Erycristagallin | Not extensively reported | - | |
| Alpinumisoflavone | MCF-7 (Breast) | 44.92 (at 100 µM) | [1] |
| HCT-116 (Colon) | >100 | ||
| Phaseollin | P-388 (Leukemia) | 6.4 (µg/mL) | |
| Wighteone | MCF-7 (Breast) | 5 (µg/mL) | [2] |
| Quercetin | MCF-7 (Breast) | 73 | [3] |
| MDA-MB-231 (Breast) | 85 | [3] | |
| CT-26 (Colon) | >100 | ||
| Genistein | HT29 (Colon) | 50 | [4] |
| MCF-7 (Breast) | 11.5 | [5] | |
| Luteolin | HL60 (Leukemia) | 12.5 | [6] |
| HepG2 (Liver) | >40 | [6] | |
| Table 1: Comparative Anticancer Activity (IC50) of Selected Flavonoids. |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds was primarily evaluated through their ability to inhibit key inflammatory enzymes, such as 5-lipoxygenase (5-LOX). Erycristagallin, from Erythrina mildbraedii, demonstrated potent 5-LOX inhibition.
| Flavonoid | Assay | IC50 (µM) | Citation |
| Erycristagallin | 5-Lipoxygenase Inhibition | 23.4 | [7] |
| Alpinumisoflavone | Not extensively reported | - | |
| Phaseollin | Not extensively reported | - | |
| Wighteone | Not extensively reported | - | |
| Quercetin | Lipoxygenase Inhibition | 7.9 (ng/mL) | [8] |
| Genistein | Not extensively reported | - | |
| Luteolin | Not extensively reported | - | |
| Table 2: Comparative Anti-inflammatory Activity (IC50) of Selected Flavonoids. |
Antioxidant Activity
The antioxidant capacity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicate that flavonoids from Erythrina species possess significant antioxidant properties.
| Flavonoid | Assay | IC50 | Citation |
| Erycristagallin | DPPH Radical Scavenging | Active | [7] |
| Alpinumisoflavone | DPPH Radical Scavenging | EC50 = 9.2 µM | |
| Phaseollin | DPPH Radical Scavenging | Very high activity | |
| Wighteone | Not extensively reported | - | |
| Quercetin | DPPH Radical Scavenging | ~10 µg/mL | [9] |
| Genistein | Not extensively reported | - | |
| Luteolin | DPPH Radical Scavenging | 22.85 µM | [10] |
| Table 3: Comparative Antioxidant Activity of Selected Flavonoids. |
Signaling Pathways and Mechanisms of Action
The selected flavonoids exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary pathways identified include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Several of the analyzed flavonoids, including Wighteone, Quercetin, Genistein, and Luteolin, have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][11][12]
Caption: PI3K/Akt pathway inhibition by flavonoids.
MAPK Signaling Pathway
The MAPK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and differentiation. Alpinumisoflavone, Wighteone, Quercetin, Genistein, and Luteolin have been demonstrated to modulate this pathway, often leading to cell cycle arrest and apoptosis.[2][10][12][13][14]
Caption: MAPK pathway modulation by flavonoids.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Alpinumisoflavone, Quercetin, and Genistein have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[15][16][17]
Caption: NF-κB pathway inhibition by flavonoids.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT Assay Workflow.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test flavonoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, add 100 µL of the flavonoid solution at various concentrations.
-
Add 100 µL of a 0.2 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
5-Lipoxygenase (5-LOX) Inhibition Assay for Anti-inflammatory Activity
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Protocol:
-
Prepare a reaction mixture containing 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl).
-
Add the test flavonoid at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), by measuring the increase in absorbance at 234 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion
The flavonoids isolated from Erythrina species, particularly Erycristagallin and Alpinumisoflavone, exhibit potent anticancer, anti-inflammatory, and antioxidant activities that are comparable, and in some cases superior, to well-studied dietary flavonoids. Their ability to modulate critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores their therapeutic potential. Further in-depth preclinical and clinical studies are warranted to fully elucidate their mechanisms of action and to explore their development as novel therapeutic agents for a range of human diseases.
References
- 1. Lupiwighteone induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Frontiers | Biphasic Regulation of Caveolin-1 Gene Expression by Fluoxetine in Astrocytes: Opposite Effects of PI3K/AKT and MAPK/ERK Signaling Pathways on c-fos [frontiersin.org]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Alpinumisoflavone attenuates lipopolysaccharide-induced acute lung injury by regulating the effects of anti-oxidation and anti-inflammation both in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers | springermedizin.de [springermedizin.de]
Bridging the Gap: Validating In Silico Predictions of Erythrinin C with In Vitro Data
A Comparative Guide for Researchers
The quest for novel therapeutic agents often begins in the computational realm, with in silico models predicting the interaction of compounds with biological targets. Erythrinin C, a natural flavonoid, has emerged from such screenings as a promising inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis and a therapeutic target for acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the in silico predictions for this compound with the available in vitro data, alongside established DHODH inhibitors, to offer a clear perspective on its current standing and future research directions.
At a Glance: this compound vs. Established DHODH Inhibitors
While in silico models forecast a strong binding affinity of this compound to DHODH, direct in vitro validation of this interaction and its efficacy in AML cell lines remains a critical knowledge gap. The following table summarizes the existing data, comparing this compound with the well-characterized DHODH inhibitors, Brequinar and Teriflunomide.
| Compound | Target | In Silico Binding Energy (kcal/mol) | In Vitro DHODH Inhibition (IC50) | In Vitro Cytotoxicity (AML Cell Lines) |
| This compound | DHODH | -11.395 | Not available | Not available |
| Brequinar | DHODH | Not applicable | ~1.8 - 20 nM[1][2] | EC50: 265 nM (THP-1 cells)[3] |
| Teriflunomide | DHODH | Not applicable | ~179 nM - 773 nM (human)[4][5] | Reported to inhibit proliferation of lymphoid cells[5] |
In Silico Predictions: A Promising Start for this compound
Computational docking studies have identified this compound as a potent potential inhibitor of human DHODH. These studies predict a strong interaction between this compound and the enzyme's binding pocket, with a calculated binding energy of -11.395 kcal/mol. This predicted affinity is notably stronger than that of the co-crystallized inhibitor BAY 2402234 used in the same study. These findings suggest that this compound warrants further investigation as a potential therapeutic agent targeting DHODH.
The Crucial Next Step: In Vitro Validation
Despite the encouraging in silico results, the translation of these predictions into tangible biological activity requires rigorous experimental validation. To date, there is a lack of published in vitro studies specifically confirming the inhibitory effect of this compound on DHODH enzyme activity or its cytotoxic effects on AML cells.
However, some preliminary in vitro data indicates that this compound possesses anti-cancer properties. Studies have shown its cytotoxicity against lung and breast cancer cell lines. While this demonstrates a potential for broader anti-cancer applications, it does not directly validate the in silico prediction of DHODH inhibition as the underlying mechanism.
Established DHODH Inhibitors: A Benchmark for Comparison
To contextualize the potential of this compound, it is essential to compare its predicted activity with that of established DHODH inhibitors.
-
Brequinar: A potent DHODH inhibitor with IC50 values in the low nanomolar range.[1][2] It has been shown to induce differentiation and inhibit the proliferation of AML cell lines.[3]
-
Teriflunomide: An immunomodulatory drug that also targets DHODH, with IC50 values in the nanomolar range.[4][5] It is known to inhibit the proliferation of rapidly dividing cells, including lymphocytes.[5]
The proven efficacy of these compounds in in vitro and clinical settings provides a benchmark against which the future experimental data for this compound can be measured.
Experimental Protocols: A Guide to Validation
To facilitate the necessary in vitro validation of this compound, this section outlines the standard methodologies for key experiments.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay directly measures the enzymatic activity of DHODH in the presence of a potential inhibitor. A common method is a spectrophotometric assay that monitors the reduction of a chromogenic substrate coupled to the oxidation of dihydroorotate.
Principle: The activity of DHODH is determined by measuring the rate of reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.
-
Incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a mixture of DHO and DCIP.
-
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
AML cell line (e.g., THP-1, HL-60)
-
Cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Pathway and Process
To further clarify the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the workflow for validating computational predictions.
Caption: Predicted inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Caption: Workflow for the experimental validation of in silico predictions.
Conclusion
The in silico identification of this compound as a potential DHODH inhibitor represents a promising first step in the drug discovery pipeline. However, this computational promise must be substantiated with robust in vitro evidence. The current lack of direct experimental validation for this compound's activity against DHODH and in AML models underscores a critical need for further research. By employing the standardized experimental protocols outlined in this guide, researchers can effectively bridge the gap between prediction and validation, ultimately determining the true therapeutic potential of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. rndsystems.com [rndsystems.com]
Assessing the Synergistic Potential of DHODH Inhibitors in Acute Myeloid Leukemia (AML) Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
Acute Myeloid Leukemia (AML) remains a challenging malignancy to treat, with combination therapies forming the cornerstone of current treatment strategies. The constant search for novel therapeutic agents has led to the investigation of various molecular targets. One such target is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cancer cells. While in silico studies have identified Erythrinin C as a potential DHODH inhibitor, to date, there is a lack of published experimental data evaluating its synergistic effects with established AML drugs.[1][2] This guide, therefore, provides a comparative overview of the synergistic effects observed with other well-characterized DHODH inhibitors in combination with standard-of-care AML therapies, offering a valuable resource for researchers exploring this promising class of therapeutic agents.
Synergistic Effects of DHODH Inhibitors with Hypomethylating Agents
Hypomethylating agents (HMAs), such as azacitidine and decitabine, are a standard treatment for AML, particularly in older patients. Preclinical studies have demonstrated that combining DHODH inhibitors with HMAs can lead to synergistic anti-leukemic activity.
Quantitative Data Summary: DHODH Inhibitors + Hypomethylating Agents
| DHODH Inhibitor | Combination Agent | Cell Lines/Model | Key Synergistic Effects | Reference |
| PTC299 | Decitabine | MDS cell lines (MDS-L, SKM-1), Primary MDS samples, Xenograft models | - Enhanced inhibition of cell proliferation- Increased apoptosis- Prolonged survival in xenograft models | [3] |
| Compound 41 | Decitabine | TP53 mutated AML xenograft models | - Superior in vivo anti-leukemic activity | [4] |
| MEDS433 | Decitabine | AML cell lines | - Significantly increased apoptotic rate (near-additive effect) | [5][6] |
Synergistic Effects of DHODH Inhibitors with Cytarabine
Cytarabine (Ara-C) is a nucleoside analog that has been a mainstay of AML chemotherapy for decades. The combination of DHODH inhibitors with cytarabine has been explored to enhance its cytotoxic effects.
Quantitative Data Summary: DHODH Inhibitors + Cytarabine
| DHODH Inhibitor | Combination Agent | Cell Lines/Model | Key Synergistic Effects | Reference |
| MEDS433 | Cytarabine (Ara-C) | AML cell lines | - Significantly increased apoptotic rate (near-additive effect) | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of DHODH inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the effect of single agents and combinations on the growth and proliferation of AML cells.
Methodology:
-
Cell Culture: AML cell lines (e.g., HL-60, THP-1, MDS-L, SKM-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of the DHODH inhibitor, the combination agent (e.g., decitabine, cytarabine), or the combination of both.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or by using the trypan blue exclusion method followed by counting with a hemocytometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. Synergy is determined using software like CalcuSyn or the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in AML cells following treatment.
Methodology:
-
Drug Treatment: AML cells are treated with the single agents or the combination as described above.
-
Cell Staining: After incubation, cells are harvested, washed, and stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to distinguish from necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI/7-AAD negative) and late apoptosis/necrosis (Annexin V positive, PI/7-AAD positive) is quantified.
-
Data Analysis: Statistical analysis is performed to compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of DHODH inhibitors with other AML drugs are underpinned by their impact on critical cellular pathways.
DHODH Inhibition and DNA Demethylating Agents
The synergy between DHODH inhibitors and hypomethylating agents like decitabine is thought to arise from the enhanced incorporation of the nucleoside analog into DNA. By depleting the intracellular pyrimidine pool, DHODH inhibition may increase the reliance of cancer cells on the salvage pathway, leading to greater uptake and incorporation of decitabine, thereby augmenting its cytotoxic effects.[3] Furthermore, DHODH inhibition has been shown to lead to the downregulation of MYC target genes, a key oncogenic driver in AML.[3]
Caption: Synergy of DHODH inhibitors and HMAs.
Experimental Workflow for Synergy Assessment
The process of assessing the synergistic effects of a novel compound like a DHODH inhibitor with an established AML drug follows a logical progression from in vitro characterization to in vivo validation.
Caption: Workflow for synergy assessment.
Conclusion
While direct experimental evidence for the synergistic effects of this compound in AML is currently unavailable, the broader class of DHODH inhibitors demonstrates significant promise for combination therapies. The synergistic interactions with established AML drugs like hypomethylating agents and cytarabine, supported by preclinical data, highlight the potential of targeting pyrimidine biosynthesis as a valuable therapeutic strategy. Further research, including the experimental validation of this compound's synergistic potential, is warranted to translate these promising preclinical findings into novel and effective treatment regimens for AML patients.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative Pharmacokinetics of Erythrinin C and Its Analogs: A Review of Available Data
Despite significant interest in the therapeutic potential of Erythrinin C, a comprehensive analysis of its comparative pharmacokinetics alongside its analogs is currently hampered by a notable lack of publicly available experimental data. While computational in silico studies have provided theoretical predictions about its drug-like properties, crucial in vivo and in vitro studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as that of its derivatives, remain largely unpublished.
Initial computational assessments suggest that this compound possesses favorable pharmacokinetic properties.[1][2][3] In one in silico study, this compound was found to satisfy Lipinski's rule of five, a widely used guideline to predict the oral bioavailability of a drug candidate.[1] This suggests that this compound has a molecular profile conducive to good absorption and permeation. However, these are theoretical predictions and require validation through rigorous experimental studies in biological systems.
At present, the scientific literature lacks the necessary experimental data to construct a detailed comparative guide as requested. Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) have not been reported for this compound or any of its identifiable analogs. The absence of this quantitative data prevents a meaningful comparison of their pharmacokinetic profiles.
Future Directions and the Need for Experimental Data
The promising in silico predictions for this compound underscore the urgent need for experimental pharmacokinetic investigations. Such studies are critical to understanding how the compound and its potential analogs behave within a living organism, which is a fundamental step in the drug development process.
A typical experimental workflow to determine the pharmacokinetic profile of a compound like this compound would involve several key stages.
Experimental Protocols
To bridge the current knowledge gap, the following standard experimental protocols would be essential:
1. In Vivo Pharmacokinetic Studies in Animal Models:
-
Animal Model Selection: Typically, rodents (rats or mice) are used in initial pharmacokinetic studies.
-
Drug Administration: this compound and its analogs would be administered through various routes, most commonly oral (gavage) and intravenous (injection), to assess bioavailability and clearance.
-
Blood Sampling: Timed blood samples would be collected from the animals at multiple points post-administration.
-
Bioanalytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), would be developed and validated to quantify the concentration of the parent drug and its major metabolites in the plasma samples.
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data would be analyzed using pharmacokinetic modeling software to determine key parameters like AUC, Cmax, Tmax, t1/2, clearance (CL), and volume of distribution (Vd).
2. In Vitro ADME Assays:
-
Metabolic Stability: Incubating the compounds with liver microsomes or hepatocytes from different species (including human) to assess their metabolic rate and identify the enzymes responsible for their metabolism (e.g., cytochrome P450 enzymes).
-
Plasma Protein Binding: Determining the extent to which the compounds bind to plasma proteins, which influences their distribution and availability to target tissues.
-
Permeability Assays: Using cell-based models, such as Caco-2 cell monolayers, to predict intestinal absorption.
The visualization below illustrates a generalized workflow for conducting such a pharmacokinetic study.
Until such experimental data becomes available, any discussion on the comparative pharmacokinetics of this compound and its analogs remains speculative. Researchers and drug development professionals are encouraged to pursue these critical studies to unlock the full therapeutic potential of this promising natural compound.
References
Confirming the Binding Site of Erythrinan C on Dihydroorotate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of Erythrinan C to Dihydroorotate Dehydrogenase (DHODH) alongside experimentally validated inhibitors. While experimental data for the direct binding of Erythrinan C to DHODH is not yet available, this document leverages computational predictions and compares them with established data for well-characterized DHODH inhibitors, offering a valuable resource for researchers in drug discovery and development.
Executive Summary
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics for cancer and autoimmune diseases. Erythrinan C, a natural flavonoid, has been identified as a potential DHODH inhibitor through computational modeling studies. This guide presents the predicted binding characteristics of Erythrinan C in comparison to the experimentally confirmed binding of potent DHODH inhibitors, brequinar and teriflunomide. Furthermore, detailed experimental protocols are provided for the validation of the binding site of novel inhibitors like Erythrinan C.
Comparative Analysis of DHODH Inhibitors
The following tables summarize the available computational data for Erythrinan C and the experimental data for the established DHODH inhibitors, brequinar and teriflunomide. This allows for a direct comparison of their predicted and confirmed inhibitory potential.
Table 1: In Silico and In Vitro Activity of DHODH Inhibitors
| Compound | Method | Endpoint | Value | Reference |
| Erythrinan C | Computational Docking | Binding Energy | -11.395 kcal/mol | [N/A] |
| Brequinar | Enzymatic Assay | IC50 | 0.0047 µM | [1] |
| Teriflunomide (A77 1726) | Enzymatic Assay | IC50 | 7.99 µM | [1] |
Note: The binding energy for Erythrinan C is a predicted value from a computational study and has not been experimentally validated.
Table 2: Binding Characteristics of DHODH Inhibitors
| Compound | Key Interacting Residues (Predicted/Confirmed) | Type of Interaction |
| Erythrinan C | Not explicitly detailed in the initial study, but predicted to be dominated by hydrophobic interactions. | Hydrophobic Interactions |
| Brequinar | Met43, Leu46, Ala55, His56, Ala59, Phe62, Leu68, Pro364, Ile360 | Hydrophobic interactions and stacking interactions with His56.[2] |
| Teriflunomide | Interacts with the ubiquinone binding channel. | Non-competitive inhibition with respect to ubiquinone. |
Experimental Protocols for Binding Site Confirmation
To experimentally validate the computational predictions for Erythrinan C and definitively characterize its binding to DHODH, a series of biophysical and biochemical assays are required. The following are detailed protocols for key experiments.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, offering direct visualization of the binding site and interactions.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human DHODH to >95% purity.
-
Crystallization:
-
Screen for initial crystallization conditions of apo-DHODH using commercially available sparse matrix screens.
-
Optimize lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Incubate purified DHODH with a molar excess of Erythrinan C before setting up crystallization trials.
-
Soaking: Soak apo-DHODH crystals in a solution containing Erythrinan C for a defined period.
-
-
Data Collection: Mount a cryo-protected crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data, solve the phase problem using molecular replacement with a known DHODH structure, and build and refine the model of the DHODH-Erythrinan C complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze purified DHODH and Erythrinan C into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Fill the ITC sample cell with a known concentration of DHODH (e.g., 10-50 µM).
-
Fill the injection syringe with a higher concentration of Erythrinan C (e.g., 100-500 µM).
-
Perform a series of injections of Erythrinan C into the DHODH solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand (analyte) to a protein immobilized on a sensor chip, providing kinetic data (association and dissociation rates) and binding affinity.
Protocol:
-
Chip Preparation:
-
Immobilize purified DHODH onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Flow a series of concentrations of Erythrinan C over the immobilized DHODH surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in ligand binding by mutating them and observing the effect on binding affinity.
Protocol:
-
Mutant Design: Based on the computational model of the DHODH-Erythrinan C complex, identify potential interacting residues.
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce point mutations (e.g., to Alanine) in the expression vector for DHODH.
-
Protein Expression and Purification: Express and purify the mutant DHODH proteins.
-
Binding Assays: Perform ITC or SPR experiments with the mutant proteins and Erythrinan C to determine the change in binding affinity compared to the wild-type protein. A significant loss of binding affinity upon mutation of a specific residue suggests its importance in the interaction.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the binding of inhibitors to DHODH.
References
Erythrinin C: A Comparative Analysis of its Effects on Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Erythrinin C, a flavonoid isolated from the root of Pueraria peduncularis, has emerged as a compound of interest in oncological research.[1] This guide provides a comparative overview of the current understanding of this compound's effects, drawing from available preclinical data. The primary focus of existing research has been on its potential as an anticancer agent, with a significant gap in knowledge regarding its effects on normal, healthy cells.
Cytotoxicity Profile: Cancer Cells vs. Normal Cells
Current experimental data on the cytotoxic effects of this compound is limited. One study has reported its inhibitory action on specific cancer cell lines, while data on its impact on normal cells remains unpublished in the reviewed literature.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | % Inhibition | Reference |
| A549 | Lung Adenocarcinoma | 10 µg/mL | 42.07% | [1] |
| MCF-7 | Breast Cancer | 10 µg/mL | 47.86% | [1] |
Note: There is currently no publicly available data on the cytotoxic effects of this compound on normal human cell lines. This significant data gap prevents a direct comparative analysis of its selectivity and potential therapeutic window. Further research is required to evaluate the safety profile of this compound on non-cancerous cells such as peripheral blood mononuclear cells (PBMCs), fibroblasts, or endothelial cells.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, a standard methodology for assessing the cytotoxicity of a novel flavonoid compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cell Viability
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on both cancerous and normal adherent cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Normal human cell lines (e.g., primary dermal fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Proposed Mechanism of Action: DHODH Inhibition
In silico studies have identified this compound as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells.[3][4]
By inhibiting DHODH, this compound is hypothesized to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells, which are more dependent on this pathway than normal cells.[3][4]
Caption: this compound's proposed inhibition of the DHODH enzyme.
Conclusion and Future Directions
The current body of research, although limited, suggests that this compound holds potential as an anticancer agent, primarily through the proposed mechanism of DHODH inhibition.[1] However, the lack of data on its effects on normal cells is a critical gap that needs to be addressed. Future research should prioritize:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a wide panel of both cancer and normal cell lines to determine its therapeutic index.
-
In Vivo Studies: Assessing the efficacy and toxicity of this compound in animal models of cancer.
-
Mechanism of Action Validation: Experimentally confirming the inhibition of DHODH by this compound and elucidating the downstream effects on cellular metabolism and signaling pathways.
A thorough understanding of the comparative effects of this compound is essential for its potential development as a safe and effective therapeutic agent.
References
Evaluating the Long-Term Efficacy of Erythrina Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in drug discovery. Erythrina alkaloids, a class of tetracyclic indole derivatives isolated from plants of the Erythrina genus, have garnered significant interest for their diverse pharmacological activities. This guide provides a comprehensive evaluation of the long-term efficacy of Erythrina alkaloid-based treatments, comparing their performance against established alternatives in key therapeutic areas: inflammation and anxiety. The information is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Anti-Inflammatory Efficacy: Erythrina Alkaloids vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Erythrina alkaloids have demonstrated notable anti-inflammatory properties in preclinical studies. Their mechanism of action appears to involve the inhibition of key inflammatory mediators, presenting a potential alternative to conventional NSAIDs.
Table 1: Comparison of Anti-Inflammatory Activity
| Treatment | Model/Assay | Dosage/Concentration | Efficacy Metric | Result | Comparator | Comparator Result |
| Erythrina variegata ethanolic bark extract | In vitro COX-2 Inhibition | IC50 | Inhibition of Prostaglandin E2 production | 9.27 ± 0.72 µg/mL[1] | - | - |
| Erythrina variegata ethanolic bark extract | In vitro Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | IC50 | Inhibition of NO production | 47.1 ± 0.21 µg/mL[1] | - | - |
| Erythrina indica methanolic leaf extract | Carrageenan-induced paw edema in rats | 200 mg/kg | % Inhibition of edema | 59%[2] | Indomethacin | 71%[2] |
| Erythrina mulungu hydroalcoholic extract | Carrageenan-induced paw edema in mice | 200 mg/kg & 400 mg/kg | Reduction in paw edema | Significant decrease[3] | - | - |
| Erythrina velutina hydroalcoholic extract | Dextran-induced paw edema in mice | 200 mg/kg & 400 mg/kg | Reduction in paw edema | Significant decrease[3] | - | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the anti-inflammatory potential of a compound by inducing localized inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the Erythrina extract/alkaloid).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Carrageenan-induced paw edema workflow.
Signaling Pathway: Anti-Inflammatory Action of Erythrina Alkaloids
Erythrina alkaloids exert their anti-inflammatory effects through multiple pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Inhibition of inflammatory pathways.
Anxiolytic Efficacy: Erythrina Alkaloids vs. Benzodiazepines
Several Erythrina alkaloids have demonstrated anxiolytic-like effects in animal models, suggesting their potential as alternatives to benzodiazepines, which are associated with side effects such as sedation and dependence with long-term use.
Table 2: Comparison of Anxiolytic Activity
| Treatment | Model/Assay | Dosage/Concentration | Efficacy Metric | Result | Comparator | Comparator Result |
| Erythravine | Light-Dark Transition Model (Mice) | 3, 10 mg/kg | Time spent in light compartment | Increased[4] | - | - |
| (+)-11α-hydroxy-erythravine | Light-Dark Transition Model (Mice) | 10 mg/kg | Time spent in light compartment | Increased[4] | - | - |
| Erysodine | Elevated Plus-Maze (Mice) | 10 mg/kg | % Open arm entries | Significantly increased | Diazepam (2 mg/kg) | Significantly increased |
| Erysothrine | Elevated Plus-Maze (Mice) | 10 mg/kg | % Open arm entries | Significantly increased | Diazepam (2 mg/kg) | Significantly increased |
| Erythrina mysorensis ethanolic extract | Elevated Plus-Maze (Mice) | 200, 400 mg/kg | Time spent in open arms | Significantly increased[5] | Diazepam (1 mg/kg) | Significantly increased[5] |
Experimental Protocol: Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Model: Mice or rats are used.
-
Procedure:
-
Animals are placed individually in the center of the maze, facing an open arm.
-
They are allowed to explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded using a video camera.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Elevated Plus-Maze experimental workflow.
Signaling Pathway: Anxiolytic Action of Erythrina Alkaloids
The anxiolytic effects of Erythrina alkaloids are believed to be mediated through their interaction with neurotransmitter systems, particularly the GABAergic system.
Modulation of GABA-A receptor activity.
Long-Term Efficacy and Future Directions
While preclinical studies have established the acute anti-inflammatory and anxiolytic effects of Erythrina alkaloids, robust long-term efficacy data from clinical trials is currently limited. The existing evidence suggests that these compounds hold promise as therapeutic leads. However, further research is imperative to fully elucidate their long-term safety, pharmacokinetic profiles, and clinical effectiveness in comparison to standard treatments.
Future studies should focus on:
-
Chronic toxicity studies: To assess the safety of long-term administration.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of these alkaloids.
-
Well-controlled clinical trials: To evaluate the long-term efficacy and safety in human subjects for specific indications.
-
Structure-activity relationship studies: To identify the most potent and selective alkaloid derivatives for further development.
The development of therapeutic agents from natural products like Erythrina alkaloids offers a promising avenue for addressing the unmet needs in the management of inflammatory and anxiety disorders. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current landscape and guide future investigations in this exciting field.
References
- 1. Anti-inflammatory Activities of Erythrina variegata Bark Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory and sedative effects of Erythrina indica. [wisdomlib.org]
- 3. scielo.br [scielo.br]
- 4. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Erythrinin C Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Erythrinin C with alternative compounds, supported by available experimental data. It is intended to serve as a resource for researchers interested in the potential therapeutic applications of this natural product.
Anticancer Activity
This compound, a flavonoid isolated from the root of Pueraria peduncularis, has demonstrated potential as an anticancer agent.[1] An in-silico study has identified this compound as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia (AML).[1][2] Inhibition of DHODH has been shown to induce apoptosis in AML cells.[1]
Comparison of In Vitro Anticancer Efficacy
| Compound/Extract | Cancer Cell Line | Efficacy Metric | Reference |
| This compound | Lung Adenocarcinoma (A549) | > 40% inhibition at 10 µg/mL | |
| Breast Cancer (MCF-7) | > 47% inhibition at 10 µg/mL | ||
| Brequinar | Various Human Solid Tumors | Strong anti-tumor potential in vivo | [1] |
| Erianin | Liver Cancer | Inhibition of proliferation, migration, and invasion | |
| Dihydroartemisinin | Various Human Cancers | Potent anticancer activities |
Note: The data for this compound is presented as percentage inhibition at a single concentration, which may not be directly comparable to IC50 values. Further studies are required to establish a dose-response relationship and determine the IC50 of this compound for various cancer cell lines.
Apoptosis Induction
The in-silico prediction of this compound as a DHODH inhibitor suggests a potential mechanism for inducing apoptosis in cancer cells.[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can lead to cell cycle arrest and apoptosis.
DHODH Inhibition Pathway. This diagram illustrates the proposed mechanism of this compound-induced apoptosis via inhibition of DHODH.
Anti-inflammatory Activity
Flavonoids are a well-known class of compounds with anti-inflammatory properties. While specific experimental data on the anti-inflammatory effects of this compound is limited, its chemical structure suggests it may act on common inflammatory pathways.
Comparison of Anti-inflammatory Compounds
| Compound | Proposed Mechanism of Action | Reference |
| This compound (Hypothesized) | Inhibition of NF-κB pathway | |
| Erythromycin | Inhibition of NF-κB transcriptional activation | |
| Eriocitrin | Inhibition of NF-κB and MAPK signaling pathways | |
| Resveratrol | Suppression of pro-inflammatory cytokines, inhibition of NF-κB |
Potential Anti-inflammatory Signaling Pathway
A common mechanism by which flavonoids exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
Safety Operating Guide
Prudent Disposal of Erythrinin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Erythrinin C, the absence of a standardized Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential procedural steps and safety information to manage this compound waste, ensuring the protection of personnel and the environment.
Summary of Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H18O6 | PubChem[1] |
| Molecular Weight | 354.4 g/mol | PubChem[1], BOC Sciences[] |
| Appearance | Powder | BOC Sciences[] |
| Purity | >98% | BOC Sciences[] |
| Chemical Family | Flavonoids | BOC Sciences[] |
Recommended Disposal Protocol
In the absence of a specific Safety Data Sheet for this compound, it should be handled as a potentially hazardous chemical. The following step-by-step procedure is based on general best practices for the disposal of research-grade chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is critical.
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable lab supplies (e.g., pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution should be treated as hazardous waste. Collect it in a labeled, sealed, and compatible waste container. Do not mix with other incompatible waste streams.
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Disposal Request
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste disposal requests. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Logistics for Handling Erythrinin C
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Erythrinin C, based on general best practices for cytotoxic and hazardous drugs.[2][3][4]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder outside of a containment device to prevent inhalation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step plan outlines the key procedures.
1. Preparation and Engineering Controls:
-
All handling of powdered this compound should be conducted in a designated area within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood to control airborne particles.
-
Before commencing work, ensure all necessary PPE is donned correctly.
-
Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner.
2. Weighing and Reconstitution:
-
When weighing the powdered compound, use a dedicated and calibrated analytical balance within the containment device.
-
Employ careful techniques to avoid generating dust.
-
For reconstitution, slowly add the solvent to the vial containing the this compound powder to avoid splashing.
3. Experimental Procedures:
-
All subsequent dilutions and manipulations of this compound solutions should be performed within the BSC.
-
Use locking syringes and needless systems where possible to minimize the risk of spills and aerosol generation.
4. Post-Handling Decontamination:
-
Upon completion of work, decontaminate all surfaces within the BSC with an appropriate cleaning agent (e.g., 70% ethanol followed by a surfactant-based cleaner).
-
Carefully doff PPE, removing the outer gloves first and disposing of them as contaminated waste. The remaining PPE should be removed in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5]
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles and other contaminated sharps must be placed in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical and cytotoxic waste.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
